Ac-VAD-CMK
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24ClN3O6 |
|---|---|
Molecular Weight |
377.82 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-5-chloro-4-oxopentanoic acid |
InChI |
InChI=1S/C15H24ClN3O6/c1-7(2)13(18-9(4)20)15(25)17-8(3)14(24)19-10(5-12(22)23)11(21)6-16/h7-8,10,13H,5-6H2,1-4H3,(H,17,25)(H,18,20)(H,19,24)(H,22,23)/t8-,10-,13-/m0/s1 |
InChI Key |
FQAKSMQTRMIPHS-FWDPORAESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Ac-VAD-CMK: A Technical Guide to its Mechanism of Action as a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It is widely utilized in the study of apoptosis and other caspase-mediated cellular processes. This document provides an in-depth technical overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.
Introduction
Caspases, a family of cysteine-aspartic proteases, are central executioners of programmed cell death (apoptosis) and are also involved in inflammation and pyroptosis. The ability to modulate caspase activity is crucial for both basic research and therapeutic development. This compound serves as a valuable tool for inhibiting caspase activity broadly, thereby allowing for the elucidation of caspase-dependent signaling pathways and the exploration of the functional consequences of their inhibition.
Mechanism of Action
The inhibitory activity of this compound is conferred by its peptide sequence and its chloromethyl ketone (CMK) reactive group. The Val-Ala-Asp sequence mimics the caspase recognition motif, allowing the inhibitor to bind to the active site of caspases. The aspartic acid residue is crucial for targeting the S1 pocket of the caspase.
Once bound, the chloromethyl ketone group forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase. This covalent modification permanently inactivates the enzyme, preventing it from cleaving its downstream substrates. Due to its broad specificity, this compound can inhibit multiple caspases, including initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3 and -7), as well as inflammatory caspases (e.g., caspase-1).
Quantitative Inhibition Data
| Caspase Target | Inhibitor | Reported Kᵢ (nM) | Reported IC₅₀ (nM) |
| Caspase-1 | Ac-YVAD-CMK | 0.8[1] | - |
| Caspase-3 | Ac-DEVD-CMK | - | Potent Inhibition |
| Caspase-4 | Ac-YVAD-CMK | 362[1] | - |
| Caspase-5 | Ac-YVAD-CMK | 163[1] | - |
| Pan-Caspase | This compound | Broad nM to µM range | Broad nM to µM range |
Note: Specific Kᵢ and IC₅₀ values for this compound against each individual caspase can vary depending on the experimental conditions, substrate used, and the source of the enzyme.
Impact on Signaling Pathways
This compound's ability to inhibit a wide array of caspases allows it to block multiple cell death and inflammatory pathways.
Inhibition of Apoptosis
This compound effectively blocks both the intrinsic and extrinsic pathways of apoptosis by inhibiting key initiator and executioner caspases.
-
Extrinsic Pathway: This pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their cognate death receptors, leading to the recruitment of adaptor proteins and pro-caspase-8. This compound inhibits the auto-activation of caspase-8, thereby preventing the initiation of the downstream caspase cascade.
-
Intrinsic Pathway: The intrinsic pathway is triggered by intracellular stress signals, leading to mitochondrial outer membrane permeabilization and the release of cytochrome c. Cytochrome c, in conjunction with Apaf-1, activates pro-caspase-9. This compound inhibits the activation of caspase-9, halting the progression of the apoptotic signal.
By inhibiting the executioner caspases-3 and -7, this compound prevents the cleavage of key cellular substrates, such as poly(ADP-ribose) polymerase (PARP), lamins, and cytoskeletal proteins, thus preserving cellular integrity.
Inhibition of Pyroptosis
Pyroptosis is a pro-inflammatory form of programmed cell death dependent on caspase-1. Upon activation by inflammasomes, caspase-1 cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, active forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell lysis and release of inflammatory cytokines. This compound, by inhibiting caspase-1, blocks these key events, thereby preventing pyroptotic cell death and the associated inflammatory response.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Caspase-3 Activity Assay (Fluorometric)
This assay measures the activity of caspase-3 in cell lysates by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., staurosporine)
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-3 Substrate (Ac-DEVD-AMC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometer (Excitation: 360-380 nm, Emission: 440-460 nm)
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density in a culture plate.
-
Treat cells with the apoptosis-inducing agent, with or without pre-incubation with this compound (typically 20-50 µM for 1-2 hours). Include a vehicle-treated control.
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard method (e.g., Bradford or BCA assay).
-
-
Caspase-3 Assay:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with Assay Buffer.
-
Add the Caspase-3 substrate (Ac-DEVD-AMC) to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence using a fluorometer with excitation at 360-380 nm and emission at 440-460 nm.
-
Express the results as relative fluorescence units (RFU) or fold-change compared to the control.
-
Western Blot Analysis of PARP Cleavage
This protocol is used to detect the cleavage of PARP, a hallmark of apoptosis, and its inhibition by this compound.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein quantification reagents (BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against PARP (recognizing both full-length and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Treat cells as described in the caspase activity assay protocol.
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PARP antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
The full-length PARP will appear at ~116 kDa, and the cleaved fragment at ~89 kDa.
-
Conclusion
This compound is an indispensable tool for studying caspase-mediated cellular processes. Its broad-spectrum, irreversible inhibitory activity makes it highly effective for blocking apoptosis and pyroptosis in a variety of experimental systems. A thorough understanding of its mechanism of action, coupled with appropriate experimental design and execution, will continue to facilitate significant discoveries in the fields of cell biology, immunology, and drug development.
References
Ac-VAD-CMK as a pan-caspase inhibitor explained.
An In-depth Technical Guide to Ac-VAD-CMK as a Pan-Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a synthetic, cell-permeable peptide inhibitor that acts as a broad-spectrum, irreversible inhibitor of caspases. Caspases (cysteine-aspartic proteases) are a family of enzymes that play a central role in the execution of programmed cell death (apoptosis) and inflammation.[1] By targeting a wide range of these enzymes, this compound serves as a critical tool in experimental biology to study caspase-dependent signaling pathways and to prevent apoptotic cell death in vitro and in vivo.
This guide provides a comprehensive overview of this compound, including its mechanism of action, biochemical data, role in apoptotic pathways, and detailed experimental protocols for its use in a research setting.
Chemical Properties
This compound is a tetrapeptide composed of Valine, Alanine, and Aspartic acid, with an N-terminal acetyl group and a C-terminal chloromethyl ketone reactive group.
| Property | Value |
| Full Name | Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |
| Sequence | Ac-Val-Ala-Asp-CMK |
| Molecular Formula | C₁₅H₂₄ClN₃O₆ |
| Molecular Weight | 377.8 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Mechanism of Action
The inhibitory activity of this compound is conferred by its two key components: the peptide sequence and the reactive chloromethyl ketone (CMK) group.
-
Peptide Targeting : The peptide sequence Val-Ala-Asp mimics the natural cleavage site recognized by many caspases. This allows this compound to fit into the catalytic pocket of the enzyme.
-
Irreversible Inhibition : Once positioned in the active site, the chloromethyl ketone group forms an irreversible covalent thioether bond with the cysteine residue in the caspase's catalytic center. This covalent modification permanently inactivates the enzyme.
Due to its ability to bind to and inactivate multiple caspases, including initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7), it is classified as a pan-caspase inhibitor.
Quantitative Data: Inhibitory Potency
Comprehensive IC₅₀ (half-maximal inhibitory concentration) data for this compound against the full range of individual caspases is not widely available in peer-reviewed literature. However, the closely related and extensively studied pan-caspase inhibitor, Z-VAD-FMK (Carbobenzoxy-Valyl-Alanyl-Aspartyl-[O-methyl]-fluoromethylketone), provides a representative profile for this class of inhibitors. Z-VAD-FMK is known to inhibit a broad range of caspases, typically in the nanomolar to low micromolar range.[2][3]
| Inhibitor | Target | Reported IC₅₀ / Working Concentration | Citation |
| Z-VAD-FMK | Pan-Caspase | Inhibits most caspases at low-mid nanomolar concentrations. | [2] |
| Z-VAD-FMK | Pan-Caspase | Used at 10-20 µM in cell culture assays to inhibit apoptosis. | [3][4] |
| Ac-YVAD-cmk | Caspase-1 | Kᵢ: 0.8 nM | [5] |
| Ac-YVAD-cmk | Caspase-3 | Kᵢ: >10,000 nM | [5] |
Note: The table includes data for the related compounds Z-VAD-FMK and Ac-YVAD-cmk to provide context on the potency and selectivity of peptide-based caspase inhibitors.
Role in Apoptotic Signaling Pathways
Apoptosis proceeds via two primary signaling cascades: the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, which are the ultimate targets of pan-caspase inhibitors like this compound.[6][7][8]
The Extrinsic Apoptotic Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors on the cell surface.[9] This leads to the recruitment of adaptor proteins and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC).[7] Within the DISC, pro-caspase-8 molecules are brought into close proximity, facilitating their auto-activation. Active caspase-8 then directly cleaves and activates downstream executioner caspases, such as caspase-3 and caspase-7, committing the cell to apoptosis. This compound inhibits both the initiator caspase-8 and the executioner caspases.
Caption: The extrinsic apoptosis pathway and points of inhibition by this compound.
The Intrinsic Apoptotic Pathway
The intrinsic pathway is triggered by intracellular stress signals, such as DNA damage, oxidative stress, or growth factor withdrawal.[8] These signals lead to the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytosol.[10] In the cytosol, cytochrome c binds to Apaf-1, which recruits pro-caspase-9 to form a large protein complex called the apoptosome.[6] This complex facilitates the activation of caspase-9, which then cleaves and activates executioner caspases-3 and -7, leading to cell death. This compound blocks the activity of both caspase-9 and the downstream executioner caspases.
Caption: The intrinsic apoptosis pathway and points of inhibition by this compound.
Experimental Protocols
This compound is primarily used as a tool to confirm that a cellular process, typically cell death, is caspase-dependent. The general experimental design involves comparing the outcome in cells treated with an apoptotic stimulus alone versus cells pre-treated with this compound before the stimulus.
Caption: General experimental workflow for assessing the effect of this compound.
Protocol 1: Inhibition of Apoptosis by Flow Cytometry (Annexin V/PI Staining)
This protocol assesses apoptosis by detecting the externalization of phosphatidylserine (PS) using Annexin V and loss of membrane integrity using Propidium Iodide (PI).[11] Pre-treatment with this compound should prevent the cells from becoming Annexin V positive after an apoptotic stimulus.
Materials:
-
Cell culture medium, flasks, and plates
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide, or TNF-α plus Cycloheximide)
-
This compound (stock solution in DMSO, e.g., 20 mM)
-
Vehicle control (DMSO)
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Cell Seeding : Seed cells (e.g., Jurkat or HeLa) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest (e.g., 0.5 x 10⁶ cells/well). Incubate under standard conditions (e.g., 37°C, 5% CO₂).
-
Inhibitor Pre-treatment : After allowing cells to adhere (if applicable), pre-treat the designated wells for 1-2 hours with this compound at a final concentration of 20-50 µM. Add an equivalent volume of DMSO to the "Stimulus Only" and "Untreated Control" wells.
-
Apoptosis Induction : Add the apoptosis-inducing agent (e.g., 1 µM Staurosporine) to the "Stimulus Only" and "this compound + Stimulus" wells.
-
Incubation : Incubate the plate for the required time to induce apoptosis (e.g., 3-6 hours).
-
Cell Harvesting :
-
Suspension cells : Transfer cells from each well to a separate flow cytometry tube.
-
Adherent cells : Collect the culture medium (which contains floating apoptotic cells), wash the well with PBS, and then detach the remaining cells with trypsin. Combine the collected medium and the trypsinized cells for each sample.
-
-
Staining :
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex and incubate at room temperature in the dark for 15 minutes.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition : Analyze the samples on a flow cytometer within one hour.[12] Healthy cells will be Annexin V-negative and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic or necrotic cells will be positive for both. Successful inhibition by this compound will result in a significantly lower percentage of apoptotic cells compared to the "Stimulus Only" group.
Protocol 2: Assessment of Caspase Inhibition by Western Blot
This method provides direct evidence of caspase inhibition by monitoring the cleavage of caspases themselves (e.g., pro-caspase-3 to cleaved caspase-3) or their specific substrates, such as PARP (Poly (ADP-ribose) polymerase).[13][14]
Materials:
-
Cell samples prepared as in steps 1-4 of Protocol 5.1.
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Lysis : After treatment, harvest cells and wash with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 12% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking : Block the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation : Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C. Use antibodies that detect:
-
Cleaved Caspase-3 (17/19 kDa fragments) : Its appearance is a hallmark of apoptosis.
-
PARP (Full-length 116 kDa and cleaved 89 kDa fragment) : Cleavage by caspase-3 generates the 89 kDa fragment.
-
β-actin (42 kDa) : Used as a loading control to ensure equal protein loading across lanes.
-
-
Secondary Antibody Incubation : Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis : In the "Stimulus Only" lane, expect to see strong bands for cleaved caspase-3 and cleaved PARP. In the "this compound + Stimulus" lane, these bands should be significantly reduced or absent, demonstrating effective caspase inhibition.
Applications in Research and Drug Development
-
Validating Apoptotic Pathways : this compound is widely used as a standard negative control to prove that an observed cell death phenomenon is mediated by caspases.
-
Studying Upstream Events : By blocking the final execution steps of apoptosis, researchers can investigate upstream signaling events without the confounding effects of cell dismantling.
-
Therapeutic Potential : While the broad-spectrum nature of pan-caspase inhibitors like this compound can lead to off-target effects, they have been instrumental in preclinical studies for conditions where excessive apoptosis is detrimental, such as in neurodegenerative diseases or ischemia-reperfusion injury.[5] However, for clinical applications, more specific inhibitors targeting individual caspases are often pursued to minimize side effects.
References
- 1. Apoptosis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. invivogen.com [invivogen.com]
- 4. Caspase Inhibitor Z-VAD-FMK [promega.sg]
- 5. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Caspase-Dependent Apoptosis: An Overview [absin.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
The Role of Ac-VAD-CMK in Inhibiting Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. This process is executed by a family of cysteine proteases known as caspases, which, upon activation, orchestrate the systematic disassembly of the cell. The study of apoptosis relies on specific and potent tools to modulate these pathways. Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a synthetic, cell-permeable, and irreversible pan-caspase inhibitor. Its ability to broadly block caspase activity makes it an invaluable tool in apoptosis research, allowing for the elucidation of caspase-dependent signaling events and the therapeutic potential of apoptosis inhibition. This guide provides a detailed overview of this compound, its mechanism of action, its effects on apoptotic pathways, and comprehensive experimental protocols for its use.
Chemical Properties and Mechanism of Action
This compound is a tripeptide (Val-Ala-Asp) linked to a chloromethyl ketone (CMK) reactive group. The peptide sequence is designed to mimic the caspase cleavage site, directing the inhibitor to the enzyme's active site.
Mechanism of Inhibition: The inhibitory action of this compound is covalent and irreversible. The aspartate residue of the VAD sequence docks into the S1 pocket of the caspase active site. Subsequently, the chloromethyl ketone group forms a thioether bond with the cysteine residue in the catalytic site of the caspase, permanently inactivating the enzyme. This broad-spectrum inhibition affects both initiator caspases (e.g., Caspase-8, Caspase-9) and executioner caspases (e.g., Caspase-3, Caspase-7), effectively halting the apoptotic cascade. A related compound, Z-VAD-FMK, functions similarly and is also widely used to block caspase-dependent apoptosis.[1][2]
| Property | Data |
| Full Name | N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |
| Sequence | Ac-Val-Ala-Asp-CMK |
| Molecular Formula | C₁₅H₂₄ClN₃O₆ |
| Molecular Weight | 377.82 g/mol |
| Appearance | Lyophilized solid |
| Solubility | Soluble in DMSO |
| Mechanism | Irreversible, covalent binding to the catalytic cysteine of caspases |
| Target(s) | Pan-caspase inhibitor |
Table 1: Chemical and Physical Properties of this compound.
While this compound is known as a pan-caspase inhibitor, the efficiency of inhibition can vary between different caspases. For context, the inhibitory constants (Kᵢ) of a related selective inhibitor, Ac-YVAD-CMK, highlight how peptide sequences can confer selectivity.
| Inhibitor | Target | Kᵢ (nM) | Notes |
| Ac-YVAD-CMK | Caspase-1 | 0.8 | Highly potent and selective for Caspase-1.[3] |
| Ac-YVAD-CMK | Caspase-3 | >10,000 | Very weak inhibition, demonstrating selectivity.[3] |
| Ac-YVAD-CMK | Caspase-4 | 362 | Moderate inhibition.[3] |
| Ac-YVAD-CMK | Caspase-5 | 163 | Moderate inhibition.[3] |
| Z-VAD-FMK | Multiple | Not specified | A widely used cell-permeable pan-caspase inhibitor.[1] |
Role in Apoptotic Signaling Pathways
This compound blocks apoptosis by inhibiting caspases in both the extrinsic and intrinsic pathways. These pathways converge on the activation of executioner caspases, which are the ultimate targets of this inhibitor.
The Extrinsic (Death Receptor) Pathway
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to transmembrane death receptors (e.g., Fas, TNFR1). This binding leads to the recruitment of adaptor proteins like FADD and pro-caspase-8, forming the Death-Inducing Signaling Complex (DISC). Within the DISC, pro-caspase-8 is cleaved and activated. Active Caspase-8 then directly activates downstream executioner caspases, such as Caspase-3, to execute cell death.[2] this compound can directly inhibit both the initiator caspase-8 and the executioner caspases in this cascade.
References
- 1. invivogen.com [invivogen.com]
- 2. Regulation of Intrinsic and Extrinsic Apoptotic Pathways in Osteosarcoma Cells Following Oleandrin Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the function of Ac-VAD-CMK in inflammasome activation.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the function and application of Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone), a widely used inhibitor in the study of inflammasome biology. We will explore its mechanism of action, its role in dissecting inflammasome signaling pathways, and detailed protocols for its use in key experimental assays.
Introduction to Inflammasomes and Caspase-1
Inflammasomes are multi-protein cytosolic complexes that play a critical role in the innate immune system.[1] They are assembled in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). The core function of most inflammasomes is to activate caspase-1, a cysteine protease that initiates an inflammatory response.[2][3] Activated caspase-1 is responsible for two key downstream events:
-
Cytokine Maturation: It cleaves the inactive precursors of interleukin-1β (pro-IL-1β) and interleukin-18 (pro-IL-18) into their mature, pro-inflammatory forms.[2][4]
-
Pyroptosis: It cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of inflammatory cytokines.[2] This form of programmed cell death is known as pyroptosis.[4][5]
Given the central role of caspase-1, its inhibition is a primary strategy for studying and modulating inflammasome activity.
This compound: A Pan-Caspase Inhibitor
This compound is a cell-permeable, irreversible pan-caspase inhibitor. Its structure includes a peptide sequence (Val-Ala-Asp) recognized by caspases and a chloromethyl ketone (CMK) group that forms a covalent thioether bond with the cysteine residue in the catalytic site of the enzyme, leading to irreversible inactivation.[5]
While it is termed a "pan-caspase" inhibitor, meaning it can block the activity of multiple caspases, it is frequently used in inflammasome research to target the inflammatory caspases, particularly caspase-1. It is crucial to note that for more specific inhibition of caspase-1, the tetrapeptide inhibitor Ac-YVAD-CMK (N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-(carboxymethyl)-3-chloro-2-oxopropyl]-L-alaninamide) is often preferred. Ac-YVAD-CMK was designed based on the caspase-1 cleavage site in pro-IL-1β and exhibits greater selectivity for caspase-1.[2]
Table 1: Properties of this compound and Ac-YVAD-CMK
| Property | This compound | Ac-YVAD-CMK |
| Full Name | N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone | N-Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone |
| Synonyms | Z-VAD-FMK analog, Caspase Inhibitor VII | Caspase-1 Inhibitor II |
| CAS Number | Not readily available | 178603-78-6[2][4] |
| Molecular Formula | C15H24ClN3O6[6] | C24H33ClN4O8[2] |
| Molecular Weight | 377.82 g/mol [6] | 541 g/mol [2] |
| Mechanism | Irreversible pan-caspase inhibitor | Irreversible, selective caspase-1 inhibitor[2][5][7] |
| Typical Working Conc. | 10-50 µM | 0.1–30 µg/ml (in cell culture)[2]; 20-80 µM in vitro[4][5] |
Mechanism of Inflammasome Inhibition by this compound
The canonical inflammasome pathway begins with a sensor protein (e.g., NLRP3, AIM2) detecting a specific stimulus. This triggers the recruitment of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.
This compound and Ac-YVAD-CMK intervene at this critical step by directly and irreversibly binding to the active site of caspase-1, preventing it from cleaving its downstream substrates. This blockade effectively silences the inflammasome output, inhibiting both cytokine maturation and pyroptosis.[8][9] For instance, studies have shown that Ac-YVAD-CMK pretreatment significantly inhibits the cleavage of caspase-1 and the subsequent maturation of IL-1β and IL-18 in various models of inflammation.[8][9][10]
Quantitative Analysis of Inhibitor Activity
The efficacy of caspase inhibitors is typically quantified by their dissociation constant (Ki) or half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. Ac-YVAD-CMK is a highly potent and selective inhibitor of caspase-1.
Table 2: Inhibitory Activity of Ac-YVAD-CMK and Other Caspase Inhibitors
| Inhibitor | Target Caspase | Potency | Notes |
| Ac-YVAD-CMK | Caspase-1 | Ki = 0.8 nM[7] | Highly selective for Caspase-1.[7] |
| Ac-FLTD-CMK | Caspase-1 | IC50 = 46.7 nM[11] | Also inhibits Caspase-4 (1.49 µM) and Caspase-5 (329 nM).[11] |
| Belnacasan (VX-765) | Caspase-1 | Ki = 0.8 nM[11] | A potent and selective inhibitor.[11] |
| z-VAD-FMK | Pan-Caspase | Nanomolar range for most | Broad-spectrum caspase inhibitor.[11][12] |
Data presented is compiled from various sources and experimental conditions may differ.
Key Experimental Protocols Using this compound
This compound is an essential tool for validating the involvement of caspases in inflammasome-mediated responses. Below are detailed protocols for core assays.
This protocol measures the amount of mature IL-1β secreted into the cell culture supernatant, which is a direct indicator of caspase-1 activity.
Methodology:
-
Cell Culture: Plate bone marrow-derived macrophages (BMDMs) or other relevant cell types (e.g., THP-1 monocytes) in a 24-well plate and grow to desired confluency.
-
Priming (Signal 1): Stimulate cells with a TLR agonist like Lipopolysaccharide (LPS) (1 µg/mL) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.
-
Inhibition: Pre-incubate the cells with Ac-YVAD-CMK (e.g., 20-50 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Activation (Signal 2): Add an inflammasome activator, such as Nigericin (10 µM) or ATP (5 mM), for the appropriate time (e.g., 1-2 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) for IL-1β according to the manufacturer's instructions to quantify the concentration of the secreted cytokine. A significant reduction in IL-1β in the Ac-YVAD-CMK-treated group compared to the vehicle control indicates caspase-1-dependent secretion.[9]
Inflammasome activation leads to the polymerization of the ASC adaptor protein into a large, single perinuclear structure called a "speck".[13][14] Visualizing these specks is a direct upstream readout of inflammasome assembly.[13][14][15]
Methodology:
-
Cell Culture: Seed cells on glass coverslips in a 12-well plate.
-
Priming and Activation: Prime and activate the cells as described in the cytokine release assay protocol. (Note: Inhibition with this compound happens downstream of speck formation, so it is not included here to visualize the specks themselves. However, it can be used in parallel wells to correlate speck formation with downstream events).
-
Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour to reduce non-specific antibody binding.
-
Primary Antibody Staining: Incubate with a primary antibody against ASC overnight at 4°C.
-
Secondary Antibody Staining: Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI (to stain nuclei). Visualize using a confocal or fluorescence microscope.[15] Cells with activated inflammasomes will display a distinct, bright fluorescent speck.[16]
This method directly assesses the auto-processing of pro-caspase-1 into its active subunits (p20 and p10) upon inflammasome activation.
Methodology:
-
Cell Treatment: Treat cells in a 6-well plate as described in Protocol 1 (Priming, Inhibition, Activation).
-
Lysate Preparation: After treatment, collect the supernatant and lyse the cells in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of caspase-1 overnight at 4°C. Also probe for a loading control like β-actin.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the p20 band in Ac-YVAD-CMK-treated samples confirms the inhibition of caspase-1 cleavage.[5][9]
Considerations and Limitations
-
Specificity: The primary limitation of this compound is its pan-caspase activity. If the experimental question requires specific inhibition of caspase-1, the more selective inhibitor Ac-YVAD-CMK is strongly recommended.[2] Even with Ac-YVAD-CMK, it is best practice to confirm findings using genetic models, such as cells or mice deficient in Casp1.
-
Off-Target Effects: Although generally well-tolerated in vitro, high concentrations of chloromethyl ketone-based inhibitors can have off-target effects. It is important to perform dose-response experiments to identify the lowest effective concentration.
-
Irreversibility: As an irreversible inhibitor, the timing of its addition to the experimental system is critical. It is typically added before the activation stimulus to ensure it can bind to caspase-1 as it becomes active.
Conclusion
This compound and its more selective analog Ac-YVAD-CMK are invaluable pharmacological tools for the study of inflammasome biology. By irreversibly inhibiting caspase-1, these compounds allow researchers to effectively block downstream inflammasome signaling. This enables the precise dissection of caspase-1-dependent processes, such as cytokine maturation and pyroptosis, and helps to validate the role of inflammasomes in various physiological and pathological contexts. When used with appropriate controls and an understanding of their specificity, these inhibitors are fundamental to advancing research in innate immunity and drug development.
References
- 1. A comprehensive guide for studying inflammasome activation and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. A small molecule inhibitor of Caspase 1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound [m.chemicalbook.com]
- 7. glpbio.com [glpbio.com]
- 8. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. ASC Speck Formation as a Readout for Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 14. ASC speck formation as a readout for inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microscopic Detection of ASC Inflammasomes in Bone Marrow Derived Macrophages Post Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dynamics of in vivo ASC speck formation - PMC [pmc.ncbi.nlm.nih.gov]
The Cell Permeability and Uptake of Ac-VAD-CMK In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The irreversible pan-caspase inhibitor, Ac-Val-Ala-Asp(OMe)-CMK (Ac-VAD-CMK), is a widely utilized tool in apoptosis research. Its efficacy in blocking caspase-mediated cell death is contingent on its ability to traverse the cell membrane and reach its cytosolic targets. This technical guide provides an in-depth exploration of the cell permeability and uptake of this compound in in vitro settings. Understanding the mechanisms governing its entry into cells is critical for the accurate interpretation of experimental results and for the development of novel therapeutics targeting intracellular pathways. This document outlines the presumed physicochemical properties of this compound, discusses potential mechanisms of cellular uptake, and provides detailed experimental protocols for assessing its permeability and intracellular concentration.
Physicochemical Properties of this compound
The cell permeability of a molecule is significantly influenced by its physicochemical characteristics. While specific experimental data for this compound is limited in the public domain, we can infer its likely properties based on its structure.
| Property | Value/Description | Implication for Cell Permeability |
| Molecular Weight | 377.8 g/mol [1][2] | The relatively low molecular weight is generally favorable for passive diffusion across the cell membrane. |
| Structure | Acetylated tripeptide (Val-Ala-Asp) with a chloromethylketone (CMK) reactive group. The aspartate residue is a methyl ester. | The peptide nature suggests potential for both passive and carrier-mediated transport. The methyl esterification of the aspartate residue neutralizes the negative charge of the carboxylic acid, which is expected to increase lipophilicity and enhance membrane permeability. The acetyl group at the N-terminus also increases hydrophobicity. |
| Lipophilicity (LogP) | Not experimentally determined. The presence of the peptide backbone and the polar aspartate residue would suggest some degree of hydrophilicity, while the acetyl and methyl ester groups, along with the valine and alanine residues, contribute to lipophilicity. It is likely to have a balanced hydrophilic-lipophilic character. | A moderate LogP value would favor partitioning into the lipid bilayer of the cell membrane, a key step in passive diffusion. |
| Charge at Physiological pH | The N-terminal acetylation and C-terminal methyl esterification likely result in a neutral overall charge at physiological pH (around 7.4). | A neutral charge is highly advantageous for passive diffusion across the nonpolar lipid bilayer, as charged molecules are generally membrane impermeable. |
Mechanisms of Cellular Uptake
The precise mechanism of this compound uptake has not been definitively elucidated. However, based on its structural characteristics, several potential pathways can be hypothesized. It is plausible that a combination of these mechanisms contributes to its intracellular accumulation.
Passive Diffusion
Given its moderate size, neutral charge, and likely balanced lipophilicity, passive diffusion is a probable primary mechanism of entry for this compound. This process is driven by the concentration gradient of the inhibitor across the cell membrane and does not require cellular energy.
Facilitated Diffusion and Active Transport
While less likely for a small, neutral peptide, the possibility of carrier-mediated transport cannot be entirely excluded. Specific or non-specific peptide transporters on the cell surface could potentially facilitate the uptake of this compound. Active transport, which requires energy in the form of ATP, is generally reserved for essential nutrients and ions and is a less probable mechanism for a synthetic peptide inhibitor unless it mimics a natural substrate of a transporter.
Endocytosis
Endocytosis is a process where the cell engulfs extracellular material. While typically associated with larger molecules and particles, it could play a minor role in the uptake of this compound, particularly at higher concentrations where aggregation might occur.
Figure 1. Hypothesized cellular uptake pathways for this compound.
Experimental Protocols for Assessing Cell Permeability and Uptake
A variety of in vitro methods can be employed to investigate the cell permeability and quantify the intracellular concentration of this compound.
Direct Measurement of Intracellular Concentration using LC-MS/MS
This is the gold standard for quantifying the amount of a small molecule inside cells.
Objective: To determine the total intracellular concentration of this compound over time.
Methodology:
-
Cell Culture: Plate cells of interest (e.g., HeLa, Jurkat) in 6-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with a known concentration of this compound (e.g., 10, 20, 50 µM) in serum-free media for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h). Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Extraction:
-
At each time point, aspirate the media and wash the cells three times with ice-cold PBS to remove extracellular inhibitor.
-
Lyse the cells with a known volume of lysis buffer (e.g., RIPA buffer).
-
Alternatively, for total compound extraction, use a solvent-based method. After washing, add a fixed volume of a mixture of methanol, acetonitrile, and water (e.g., 50:30:20) to the well to precipitate proteins and extract the compound.
-
-
Sample Preparation:
-
Scrape the cell lysate/extract and transfer to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Collect the supernatant containing the intracellular this compound.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. A specific transition for this compound will need to be determined.
-
Generate a standard curve using known concentrations of this compound to quantify the amount in the cell extracts.
-
-
Data Normalization:
-
Determine the total protein concentration of the cell lysate using a BCA assay or count the number of cells per well to normalize the intracellular concentration of this compound (e.g., pmol/mg protein or pmol/10^6 cells).
-
Figure 2. Workflow for LC-MS/MS-based quantification of intracellular this compound.
Assessing Uptake Mechanisms using Pharmacological Inhibitors
This method helps to elucidate the pathways involved in this compound uptake by blocking specific transport mechanisms.
Objective: To determine if this compound uptake is an active or passive process and to identify the involvement of specific endocytic pathways.
Methodology:
-
Cell Culture: Plate cells as described above.
-
Pre-treatment with Inhibitors: Pre-incubate cells with pharmacological inhibitors for 30-60 minutes before adding this compound. Use appropriate concentrations of inhibitors as determined from literature or preliminary experiments.
-
To test for active transport: Use ATP depletion agents like sodium azide and 2-deoxyglucose.
-
To test for endocytosis:
-
Clathrin-mediated: Chlorpromazine
-
Caveolae-mediated: Genistein, Filipin
-
Macropinocytosis: Amiloride, EIPA
-
-
-
Co-treatment: Add this compound to the media already containing the inhibitors and incubate for a fixed time point (e.g., 1 hour).
-
Quantification: Measure the intracellular concentration of this compound using the LC-MS/MS protocol described above.
-
Analysis: Compare the intracellular concentration of this compound in the presence and absence of each inhibitor. A significant reduction in uptake in the presence of an inhibitor suggests the involvement of that specific pathway.
| Inhibitor | Target Pathway | Expected Outcome if Pathway is Involved |
| Sodium Azide / 2-Deoxyglucose | ATP-dependent processes (Active Transport) | Decreased intracellular this compound |
| Chlorpromazine | Clathrin-mediated Endocytosis | Decreased intracellular this compound |
| Genistein / Filipin | Caveolae-mediated Endocytosis | Decreased intracellular this compound |
| Amiloride / EIPA | Macropinocytosis | Decreased intracellular this compound |
| Incubation at 4°C | Energy-dependent processes | Significantly decreased intracellular this compound |
Visualization of Cellular Uptake using a Fluorescently Labeled Analog
This method provides a qualitative and semi-quantitative assessment of this compound uptake and subcellular localization.
Objective: To visualize the entry and distribution of this compound within cells.
Methodology:
-
Reagent: Synthesize or procure a fluorescently labeled version of this compound (e.g., FITC-VAD-CMK). It is crucial to verify that the fluorescent tag does not significantly alter the permeability or inhibitory activity of the compound.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Treatment: Treat cells with the fluorescently labeled this compound for various time points.
-
Live-Cell Imaging or Fixed-Cell Microscopy:
-
Live-Cell: Image the cells directly using a confocal microscope to observe the dynamics of uptake in real-time.
-
Fixed-Cell: At each time point, wash the cells with PBS, fix with 4% paraformaldehyde, and mount on slides. If desired, co-stain with markers for specific organelles (e.g., LysoTracker for lysosomes, MitoTracker for mitochondria) to determine subcellular localization.
-
-
Image Analysis: Analyze the fluorescence intensity within the cells to semi-quantify the uptake.
Figure 3. Decision tree for investigating the uptake mechanism of this compound.
Conclusion
While this compound is a cornerstone of apoptosis research, a detailed understanding of its cell permeability and uptake mechanisms remains an area for further investigation. Based on its physicochemical properties, passive diffusion is the most probable route of entry into cells. However, the potential contribution of carrier-mediated transport and endocytosis should not be disregarded. The experimental protocols outlined in this guide provide a robust framework for researchers to systematically investigate the cellular uptake of this compound and similar peptide-based inhibitors. Such studies will not only enhance the interpretation of existing data but also inform the design of future generations of intracellularly targeted therapeutics.
References
Ac-VAD-CMK In Vivo: A Technical Guide to Applications and Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone (Ac-VAD-CMK) is a synthetic, irreversible pan-caspase inhibitor. While it can inhibit a broad range of caspases, it is frequently utilized in in vivo research for its potent inhibitory activity against caspase-1, also known as Interleukin-1 Converting Enzyme (ICE). Caspase-1 is a critical inflammatory cysteine protease that plays a central role in the activation of inflammasomes, multiprotein complexes that trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18, and induce a form of programmed cell death known as pyroptosis.[1]
This guide provides an in-depth overview of the in vivo applications of this compound, summarizing key studies, presenting quantitative data, detailing experimental protocols, and illustrating the core biological pathways and experimental workflows. Its function as a tool to probe the roles of caspase-1-mediated inflammation and pyroptosis makes it invaluable in studies of neurological injury, sepsis, and other inflammatory conditions.
Core Mechanism of Action: Inhibition of the Inflammasome Pathway
This compound is a tetrapeptide that mimics the caspase cleavage site. The chloromethyl ketone (CMK) group forms an irreversible covalent bond with the cysteine residue in the active site of the caspase, thereby inactivating the enzyme. In the context of in vivo inflammatory responses, this compound primarily targets caspase-1.
The activation of caspase-1 is a key event in inflammasome signaling. This process begins with cellular sensors (like NLRP1 or NLRP3) recognizing pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs). This recognition leads to the assembly of the inflammasome complex, which recruits and activates pro-caspase-1. Activated caspase-1 then cleaves its downstream targets:
-
Pro-IL-1β and Pro-IL-18 : Cleavage results in the mature, biologically active forms of these potent pro-inflammatory cytokines.[1]
-
Gasdermin D (GSDMD) : Cleavage generates an N-terminal fragment that oligomerizes and forms pores in the cell membrane, leading to cytokine release and pyroptotic cell death.[1]
By irreversibly inhibiting caspase-1, this compound effectively blocks these downstream events, making it a powerful tool for investigating caspase-1-dependent inflammatory pathways in vivo.[1][2]
In Vivo Applications and Studies
This compound has been employed in a variety of animal models to investigate the role of caspase-1 in different pathologies.
Neurological Disorders
Caspase-1 activation is a key feature of the neuroinflammatory response following acute brain injury.
-
Cerebral Ischemia: In a rat model of permanent middle cerebral artery occlusion (pMCAo), a single intracerebroventricular injection of this compound (300 ng/rat) 10 minutes post-occlusion significantly reduced infarct volume at both 24 hours and 6 days.[3] This neuroprotective effect was associated with a reduction in caspase-1 and caspase-3 activity, as well as decreased levels of the proinflammatory cytokines IL-1β and TNF-α at 24 hours.[3]
-
Intracerebral Hemorrhage (ICH): In rat models of ICH, this compound administration reduced brain edema, decreased the activation of microglia, and inhibited the maturation of IL-1β and IL-18.[4][5] This led to improved behavioral performance in the treated animals.[4][5] Studies have shown that this compound can inhibit pyroptosis and shift microglia polarization from the pro-inflammatory M1 type to the anti-inflammatory M2 type.[5]
-
Vascular Cognitive Impairment (VCI): In a mouse model of VCI induced by bilateral carotid artery stenosis (BCAS), this compound treatment restored cerebral blood flow, attenuated white matter damage, and restored myelin expression.[6][7] The therapeutic effect was linked to the attenuation of the NLRP3/caspase-1/IL-1β axis in the subcortical brain region.[6]
Sepsis and Associated Organ Injury
Sepsis involves a dysregulated host response to infection, where inflammasome activation can drive excessive inflammation and organ damage.
-
Sepsis-Induced Acute Kidney Injury (AKI): In a mouse model of sepsis created by cecal ligation and puncture (CLP), treatment with Ac-YVAD-CMK provided a protective effect on the kidneys.[8] The inhibitor significantly decreased serum levels of IL-1β, IL-18, IL-6, and TNF-α.[8] Mechanistically, it reduced the expression of NLRP1 inflammasome components and inhibited pyroptosis in renal tubular epithelial cells.[8]
Post-Operative Cognitive Dysfunction
-
Sevoflurane-Induced Cognitive Impairment: In aged mice, exposure to the anesthetic sevoflurane can induce cognitive dysfunction. Pre-treatment with this compound (12.5 µmol/kg, i.p.) was shown to alleviate this impairment.[9] The study found that this compound reduced the activation of the NLRP3 inflammasome in the hippocampus and mitigated impairments in mitophagy, a process for clearing damaged mitochondria.[9]
Quantitative Data Summary
The following tables summarize quantitative findings from key in vivo studies using this compound.
Table 1: Neurological Disease Models
| Disease Model | Species | This compound Dose & Administration | Key Quantitative Results | Reference |
|---|---|---|---|---|
| Permanent Cerebral Ischemia | Rat | 300 ng/rat; intracerebroventricular | Infarct volume reduced by ~35% at 24h. Caspase-1 activity reduced by ~97%.[3] | [3] |
| Intracerebral Hemorrhage | Rat | 1 µ g/rat ; intracerebroventricular | Significantly decreased protein levels of active caspase-1, mature IL-1β, and IL-18.[10] | [10] |
| Intracerebral Hemorrhage | Mouse | Not specified | Significantly reduced M1 microglia and increased M2 microglia around the hematoma.[5] | [5] |
| Vascular Cognitive Impairment | Mouse | Not specified | Restored cerebral blood flow and attenuated white matter rarefaction.[6][7] | [6][7] |
| Sevoflurane-Induced Cognitive Dysfunction | Aged Mouse | 12.5 µmol/kg; intraperitoneal | Significantly reduced hippocampal expression of NLRP3, cleaved caspase-1, IL-1β, and IL-18.[9] |[9] |
Table 2: Sepsis and Organ Injury Models
| Disease Model | Species | This compound Dose & Administration | Key Quantitative Results | Reference |
|---|
| Sepsis-Induced Acute Kidney Injury | Mouse | Not specified | Significantly decreased serum creatinine and blood urea nitrogen. Reduced renal protein expression of NLRP1, caspase-1, IL-1β, and IL-18.[8] |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon in vivo research. Below are representative protocols derived from the cited literature.
Protocol 1: Permanent Middle Cerebral Artery Occlusion (pMCAo) in Rats
This protocol describes a model of focal cerebral ischemia to study the neuroprotective effects of this compound.[3]
-
Animal Model: Adult male Wistar rats are used. Anesthesia is induced and maintained throughout the surgical procedure.
-
Surgical Procedure (pMCAo):
-
A midline skin incision is made in the neck to expose the right common carotid artery (CCA).
-
The external carotid artery (ECA) is isolated and ligated.
-
A 4-0 monofilament nylon suture, with its tip rounded by heating, is introduced into the ECA lumen.
-
The suture is advanced into the internal carotid artery (ICA) until it blocks the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation.
-
The suture is left in place permanently.
-
-
Drug Administration:
-
Compound: this compound is dissolved in a vehicle solution (e.g., DMSO and saline).
-
Method: 10 minutes after the onset of pMCAo, a single dose (e.g., 300 ng in a volume of 5 µL) is injected into the lateral ventricle (intracerebroventricularly) over 5 minutes using a stereotaxic frame.
-
-
Post-Operative Care: Animals are monitored during recovery from anesthesia and provided with food and water ad libitum.
-
Outcome Assessment:
-
Infarct Volume: At a predetermined time point (e.g., 24 hours or 6 days), animals are euthanized, and brains are sectioned. Sections are stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is quantified using image analysis software.
-
Biochemical Analysis: Brain tissue from the ischemic cortex is homogenized to measure caspase activity using fluorogenic substrates (e.g., Ac-YVAD-AFC for caspase-1) and cytokine levels (IL-1β, TNF-α) via ELISA.
-
Protocol 2: Cecal Ligation and Puncture (CLP) in Mice
This protocol is a widely used model for inducing polymicrobial sepsis to study AKI.[8]
-
Animal Model: Male C57BL/6 mice are used.
-
Surgical Procedure (CLP):
-
Mice are anesthetized. A midline laparotomy is performed to expose the cecum.
-
The cecum is ligated with a suture at a specific distance from the distal end to control the severity of sepsis.
-
The ligated cecum is punctured once or twice with a needle (e.g., 22-gauge).
-
A small amount of fecal content is extruded to ensure patency.
-
The cecum is returned to the abdominal cavity, and the incision is closed.
-
Sham-operated animals undergo the same procedure without ligation and puncture.
-
-
Drug Administration:
-
Compound: this compound is prepared for injection.
-
Method: The inhibitor is administered at a specified dose and route (e.g., intraperitoneally) at a defined time relative to the CLP surgery (e.g., immediately after).
-
-
Post-Operative Care: Animals receive fluid resuscitation (e.g., subcutaneous saline) and are closely monitored for signs of distress.
-
Outcome Assessment:
-
Kidney Function: Blood is collected at a set time point (e.g., 24 hours) to measure serum creatinine and blood urea nitrogen (BUN) levels.
-
Histology: Kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess tissue damage, such as tubular necrosis and inflammation.
-
Inflammatory Markers: Serum is used to measure cytokine levels (IL-1β, IL-18, etc.) by ELISA. Kidney tissue homogenates are used for Western blot analysis to quantify the expression of inflammasome-related proteins (NLRP1, caspase-1, GSDMD).
-
Specificity and Off-Target Considerations
While this compound is a potent caspase-1 inhibitor, its designation as a "pan-caspase" inhibitor means it can affect other caspases.
-
Inhibition of Caspase-3: In the cerebral ischemia model, treatment with Ac-YVAD-cmk (a related inhibitor) not only reduced caspase-1 activity but also significantly inhibited caspase-3 activity.[3] However, in vitro data suggests a much higher inhibitory constant (Ki) for caspase-3 (>10,000 nM) compared to caspase-1 (0.8 nM), indicating that the in vivo effect on caspase-3 might be indirect, possibly by blocking an upstream inflammatory cascade that leads to caspase-3 activation, rather than direct inhibition.[3]
-
Inhibition of Caspase-4/5/11: Some studies note that Ac-YVAD-cmk may have effects on caspase-4 and -5 (caspase-11 in mice).[6] In a study on VCI, researchers assessed the expression of cleaved caspase-11 to rule out unspecific effects. They found that while Ac-YVAD-cmk attenuated caspase-1 activation, it did not affect the increased expression of cleaved caspase-11, supporting its specific action on caspase-1 in that model.[6]
Researchers should be mindful of these potential off-target effects and, where possible, include control experiments or measure the activity of other caspases to confirm the specificity of the observed effects to caspase-1 inhibition.
Conclusion
This compound is a critical pharmacological tool for the in vivo investigation of inflammatory and cell death pathways mediated by caspase-1. As demonstrated in models of neurological injury, sepsis, and cognitive dysfunction, its application has been instrumental in elucidating the pathogenic role of the inflammasome. The data consistently show that inhibition of caspase-1 by this compound can lead to significant therapeutic benefits, including reduced tissue damage, decreased inflammation, and improved functional outcomes. Future research will likely focus on refining the delivery and specificity of caspase inhibitors for clinical translation, building on the foundational knowledge gained from in vivo studies with this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
The Differential Landscape of Caspase Inhibition: A Technical Guide to Ac-VAD-CMK and its Counterparts
For Immediate Release
A Deep Dive into the Mechanisms and Applications of Caspase Inhibitors for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Ac-VAD-CMK and other widely used caspase inhibitors, offering a comparative overview of their mechanisms, specificity, and experimental applications. This document is intended to serve as a critical resource for researchers in the fields of apoptosis, inflammation, and drug discovery.
Introduction to Caspases and Their Inhibition
Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation.[1] They are synthesized as inactive zymogens and, upon activation, execute a proteolytic cascade that dismantles the cell or mediates inflammatory signaling. Given their critical roles in numerous physiological and pathological processes, the development of specific inhibitors has been instrumental in dissecting their functions and exploring their therapeutic potential.
Among the most utilized caspase inhibitors are peptide-based molecules that mimic the caspase recognition sequence and contain a reactive functional group that irreversibly binds to the catalytic cysteine residue of the enzyme. This guide focuses on the key differences between two prominent classes of these inhibitors: the chloromethylketones (CMK), exemplified by this compound, and the fluoromethylketones (FMK), with Z-VAD-FMK being a primary example.
Mechanism of Action: A Tale of Two Ketones
Both this compound and Z-VAD-FMK are irreversible inhibitors that covalently modify the active site cysteine of caspases. The core difference lies in the chemical nature of their "warhead" — the reactive group that forms the covalent bond.
-
Chloromethylketones (CMK): The CMK moiety is a highly reactive electrophile. The chlorine atom acts as a good leaving group, facilitating nucleophilic attack by the thiolate anion of the active site cysteine. This results in the formation of a stable thioether bond, irreversibly inactivating the enzyme.
-
Fluoromethylketones (FMK): The FMK group is a less reactive electrophile compared to its chloromethyl counterpart.[2] Fluorine is a poorer leaving group than chlorine. While the inhibition mechanism is similar, involving covalent modification of the active site cysteine, the lower reactivity of the FMK group can translate to differences in specificity and off-target effects.[2]
Data Presentation: A Comparative Analysis of Inhibitor Specificity
Table 1: IC50 Values of this compound and Related Compounds Against Various Caspases
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-4 | Caspase-5 | Caspase-8 | Reference(s) |
| Ac-YVAD-CMK | Potent Inhibition | - | Weak Inhibition | Weak Inhibition | - | [3] |
| Ac-LESD-CMK | - | - | - | 2 µM | 50 nM | [4] |
| Ac-FLTD-CMK | 3.36 µM | - | 30 µM | 15 µM | - | [4] |
Table 2: IC50 Values of Z-VAD-FMK and Other FMK Inhibitors Against Various Caspases
| Inhibitor | Caspase-1 | Caspase-3 | Caspase-6 | Caspase-7 | Caspase-8 | Caspase-9 | Caspase-10 | Reference(s) |
| Z-VAD-FMK | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | Low-Mid nM | [4] |
| z-LEHD-FMK | - | - | - | - | 0.70 nM | 1.5 µM | 3.59 µM | [4] |
| z-IETD-FMK | - | - | - | - | 350 nM | 3.7 µM | 5.76 µM | [4] |
Note: "-" indicates data not available in the cited sources. The term "Potent Inhibition" for Ac-YVAD-CMK against Caspase-1 is used as specific IC50 values were not consistently reported in the initial search results, but its high potency is well-established.
Off-Target Effects: A Critical Consideration
A significant differentiator between caspase inhibitors is their potential for off-target effects. The widely used pan-caspase inhibitor Z-VAD-FMK has been shown to induce autophagy in cells by inhibiting the N-glycanase 1 (NGLY1), an enzyme involved in the endoplasmic reticulum-associated degradation (ERAD) pathway.[3][5][6] This effect is independent of its caspase-inhibitory activity and is not observed with another pan-caspase inhibitor, Q-VD-OPh, which has a more selective warhead.[3][5] This highlights the importance of selecting the appropriate inhibitor and considering potential off-target effects when interpreting experimental results. Information on the specific off-target effects of this compound is less documented in the readily available literature.
Signaling Pathway Visualizations
To contextualize the action of these inhibitors, the following diagrams illustrate the canonical signaling pathways for caspase-1-mediated inflammation and caspase-3-mediated apoptosis.
References
- 1. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of caspase inhibitors (z-VAD-fmk, z-VDVAD-fmk) on Nile Red fluorescence pattern in 7-ketocholesterol-treated cells: investigation by flow cytometry and spectral imaging microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-VAD-CMK: A Technical Guide to its Chemical Properties, Structure, and Application as a Caspase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a synthetic peptide derivative that functions as a potent, irreversible pan-caspase inhibitor. By covalently binding to the active site of caspases, a family of cysteine proteases crucial for the execution of apoptosis, this compound effectively blocks the apoptotic signaling cascade. This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound. It further details experimental protocols for its application in apoptosis research and discusses its utility in studying cellular processes regulated by caspases.
Chemical Properties and Structure
This compound is a tripeptide composed of Valine, Alanine, and Aspartic acid, with an N-terminal acetyl group and a C-terminal chloromethylketone (CMK) moiety. The CMK group is a reactive electrophile that forms a covalent bond with the cysteine residue in the active site of caspases, leading to irreversible inhibition.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C15H24ClN3O6[1] |
| Molecular Weight | 377.82 g/mol [1] |
| Appearance | White to off-white solid |
| Purity | Typically >95% (HPLC) |
| Solubility | Soluble in DMSO. |
| Storage | Store at -20°C. |
Note: Specific quantitative data for purity, solubility, and stability of this compound are not consistently available in the public domain. The information provided is based on data from suppliers and related compounds. It is recommended to consult the supplier's datasheet for lot-specific information.
Mechanism of Action: Irreversible Caspase Inhibition
This compound functions as a pan-caspase inhibitor, meaning it can inhibit a broad range of caspase enzymes. Caspases are synthesized as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage during apoptosis. Activated caspases then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
The inhibitory action of this compound is conferred by the chloromethylketone group. The peptide sequence (VAD) mimics the natural substrate recognition site of caspases, guiding the inhibitor to the active site of the enzyme. Once positioned, the chloromethylketone group reacts with the nucleophilic thiol group of the cysteine residue in the caspase's active site, forming a stable covalent thioether bond. This irreversible modification permanently inactivates the enzyme.
Figure 1: Mechanism of irreversible caspase inhibition by this compound.
Signaling Pathways
This compound can be utilized to dissect the involvement of caspases in various signaling pathways. By inhibiting caspases, researchers can determine whether a particular cellular response is dependent on caspase activity. The two primary apoptotic signaling pathways, the extrinsic and intrinsic pathways, both converge on the activation of executioner caspases, which are the primary targets of this compound.
Figure 2: Overview of the extrinsic and intrinsic apoptotic pathways and the inhibitory points of this compound.
Experimental Protocols
The following are generalized protocols for the use of this compound in common cell-based assays. Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.
Inhibition of Apoptosis in Cell Culture
This protocol describes a general procedure for treating cells with this compound to inhibit apoptosis induced by a chemical or biological agent.
Figure 3: Experimental workflow for apoptosis inhibition assay using this compound.
Materials:
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Cell culture medium
-
Apoptosis-inducing agent
-
Cultured cells
-
Multi-well plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere overnight.
-
Pre-treatment: Prepare working concentrations of this compound by diluting the stock solution in fresh cell culture medium. A typical starting concentration range is 20-100 µM. Remove the old medium from the cells and add the medium containing this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Incubation: Incubate the cells with this compound for 1-2 hours at 37°C in a CO2 incubator to allow for cell penetration.
-
Apoptosis Induction: Add the apoptosis-inducing agent to the wells at a pre-determined optimal concentration.
-
Incubation: Incubate the cells for a time period sufficient to induce apoptosis in the control cells (typically 4-24 hours).
-
Analysis: Assess apoptosis using a suitable method, such as Annexin V/Propidium Iodide staining followed by flow cytometry, TUNEL assay, or caspase activity assays.
Western Blot Analysis of Caspase-Dependent Protein Cleavage
This protocol outlines the use of this compound to determine if the cleavage of a protein of interest is caspase-dependent.
Materials:
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest and its cleaved form
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the apoptosis-inducing agent in the presence or absence of this compound as described in the protocol above.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them in lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Compare the levels of the cleaved form of the protein of interest in the presence and absence of this compound. A reduction in the cleaved form in the this compound-treated sample indicates that the cleavage is caspase-dependent.
Conclusion
This compound is a valuable tool for researchers studying apoptosis and other caspase-mediated cellular processes. Its ability to irreversibly inhibit a broad range of caspases allows for the definitive determination of caspase involvement in various biological phenomena. The experimental protocols provided in this guide serve as a starting point for the effective use of this compound in the laboratory. As with any inhibitor, careful optimization of experimental conditions is crucial for obtaining reliable and reproducible results.
References
The Role of Ac-VAD-CMK in the Investigation of Programmed Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death (PCD) is a fundamental biological process essential for tissue homeostasis, development, and the elimination of damaged or infected cells. Apoptosis, a major form of PCD, is executed by a family of cysteine proteases known as caspases. The study of these intricate cellular pathways necessitates precise molecular tools to dissect their mechanisms. Ac-VAD-CMK (N-Acetyl-Val-Ala-Asp-chloromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor that serves as an invaluable tool in the study of apoptosis and other forms of programmed cell death. By binding to the catalytic site of caspases, this compound effectively blocks their activity, allowing researchers to investigate caspase-dependent signaling events. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application in key experimental protocols to study programmed cell death.
Mechanism of Action
This compound is a tripeptide that mimics the consensus cleavage site for many caspases. The chloromethylketone (CMK) moiety forms a covalent bond with the cysteine residue in the active site of caspases, leading to their irreversible inhibition. Due to its broad specificity, this compound is considered a pan-caspase inhibitor, targeting multiple caspases involved in both the initiation and execution phases of apoptosis. This broad-spectrum inhibition allows for the general blockade of apoptosis to study caspase-independent cell death mechanisms or to confirm the involvement of caspases in a particular cell death process.
Data Presentation: Inhibitory Activity of Caspase Inhibitors
| Inhibitor | Target Caspase | Inhibition Constant (Ki) (nM) |
| Ac-YVAD-CMK | Caspase-1 | 0.8[1] |
| Ac-YVAD-CMK | Caspase-3 | >10,000[1] |
| Ac-YVAD-CMK | Caspase-4 | 362[1] |
| Ac-YVAD-CMK | Caspase-5 | 163[1] |
Note: The data for Ac-YVAD-CMK is provided to illustrate the specificity that can be achieved with tetrapeptide inhibitors. This compound, as a tripeptide, is expected to have a broader range of inhibition across the caspase family.
Working Concentrations: The optimal working concentration of this compound varies depending on the cell type and experimental conditions. However, a general starting range for cell culture experiments is 20-50 µM.
Signaling Pathways
The two primary apoptosis signaling pathways, the intrinsic and extrinsic pathways, both converge on the activation of executioner caspases. This compound can inhibit caspases in both pathways.
Figure 1: Apoptosis signaling pathways and points of inhibition by this compound.
Experimental Protocols
Induction of Apoptosis and Inhibition with this compound in Jurkat Cells
This protocol describes the induction of apoptosis in Jurkat cells using an anti-Fas antibody and the assessment of inhibition by this compound.
Materials:
-
Jurkat cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-Fas antibody (clone CH11)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Methodology:
-
Culture Jurkat cells in RPMI-1640 medium to a density of 0.5 x 10^6 cells/mL.
-
Pre-incubate cells with this compound (e.g., 50 µM) or an equivalent volume of DMSO for 1 hour at 37°C.
-
Induce apoptosis by adding anti-Fas antibody (e.g., 100 ng/mL).
-
Incubate the cells for 4-6 hours at 37°C.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
Figure 2: Experimental workflow for apoptosis induction and inhibition assay.
Caspase-3 Activity Assay
This protocol outlines a colorimetric assay to measure the activity of caspase-3, a key executioner caspase, and its inhibition by this compound.
Materials:
-
Treated and untreated cell lysates
-
This compound
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
96-well microplate
-
Microplate reader
Methodology:
-
Prepare cell lysates from control and apoptosis-induced cells (with and without this compound pre-treatment).
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add 50 µg of protein from each lysate to separate wells.
-
To a set of wells containing lysate from apoptotic cells, add this compound (e.g., 20 µM) to confirm in-assay inhibition.
-
Add assay buffer to each well to a final volume of 90 µL.
-
Initiate the reaction by adding 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase-3 activity based on the absorbance values, correcting for background from a blank well (assay buffer and substrate only).
Western Blot Analysis of Apoptotic Markers
This protocol describes the detection of key apoptotic markers, such as cleaved caspase-3 and cleaved PARP, by Western blot to assess the efficacy of this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Prepare cell lysates and determine protein concentrations.
-
Separate 20-30 µg of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.[2]
Distinguishing Apoptosis from Necroptosis
This compound is crucial for differentiating between caspase-dependent apoptosis and caspase-independent necroptosis. This is often achieved by inducing cell death in the presence and absence of this compound and a necroptosis inhibitor, such as Necrostatin-1 (an inhibitor of RIPK1).
Experimental Design:
-
Control: Untreated cells.
-
Apoptosis Induction: Treat cells with an apoptosis inducer (e.g., TNF-α + Cycloheximide).
-
Apoptosis + Inhibition: Pre-treat cells with this compound, then induce apoptosis.
-
Necroptosis Induction: Treat cells with a necroptosis inducer (e.g., TNF-α + a SMAC mimetic + this compound). The presence of this compound is necessary to shift the signaling from apoptosis to necroptosis.
-
Necroptosis + Inhibition: Pre-treat cells with Necrostatin-1, then induce necroptosis.
Cell viability can be assessed using methods like Annexin V/PI staining or a simple viability dye. In this experimental setup, this compound will block apoptosis but not necroptosis, while Necrostatin-1 will block necroptosis.
References
Investigating the Downstream Targets of Ac-VAD-CMK: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a potent, irreversible, and selective peptide inhibitor of caspase-1. Its primary mechanism of action involves the direct inhibition of caspase-1, a key enzyme in the inflammatory process. This guide provides an in-depth analysis of the downstream targets and signaling pathways affected by this compound, with a focus on its role in modulating inflammation and programmed cell death. Quantitative data from various studies are summarized, and detailed experimental protocols are provided for key assays used to investigate its effects. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a comprehensive understanding of this compound's biological activities.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. While essential for host defense, dysregulated inflammation can contribute to the pathogenesis of numerous diseases. Caspase-1, a cysteine-aspartic protease, plays a central role in initiating and propagating inflammatory responses through the activation of pro-inflammatory cytokines and the induction of a pro-inflammatory form of cell death known as pyroptosis.
This compound has emerged as a critical research tool for elucidating the intricate mechanisms of caspase-1-mediated inflammation. By selectively targeting caspase-1, this compound allows for the precise investigation of its downstream signaling cascades. This technical guide aims to provide a comprehensive resource for researchers and drug development professionals working with this compound, detailing its mechanism of action, downstream effects, and the experimental methodologies used to study them.
Mechanism of Action
This compound is a cell-permeable tetrapeptide that mimics the cleavage site of pro-interleukin-1β (pro-IL-1β), a primary substrate of caspase-1. The chloromethylketone (CMK) group forms a covalent bond with the cysteine residue in the active site of caspase-1, leading to its irreversible inhibition.[1] This targeted inhibition of caspase-1 is the cornerstone of this compound's biological effects.
The primary consequence of caspase-1 inhibition by this compound is the blockade of the NLRP3 inflammasome pathway. The NLRP3 inflammasome is a multiprotein complex that, upon activation by various stimuli, recruits and activates pro-caspase-1. Activated caspase-1 then orchestrates several downstream events that are effectively inhibited by this compound.
Downstream Targets and Effects of this compound
The inhibition of caspase-1 by this compound leads to a cascade of downstream effects, primarily centered on the suppression of inflammation and pyroptosis.
Inhibition of Pro-inflammatory Cytokine Maturation
One of the most well-documented downstream effects of this compound is the inhibition of the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[2][3] Caspase-1 is responsible for cleaving the inactive precursors, pro-IL-1β and pro-IL-18, into their biologically active forms. By blocking caspase-1, this compound effectively prevents the production of these potent inflammatory mediators.
Inhibition of Pyroptosis
Pyroptosis is a lytic, pro-inflammatory form of programmed cell death that is dependent on caspase-1 activity. A key substrate of caspase-1 in this pathway is Gasdermin D (GSDMD).[1] Activated caspase-1 cleaves GSDMD, leading to the formation of pores in the cell membrane, subsequent cell lysis, and the release of cellular contents, including mature IL-1β and IL-18. This compound, by inhibiting caspase-1, prevents the cleavage of GSDMD and thereby blocks pyroptosis.
Modulation of Other Caspases and Cytokines
While this compound is highly selective for caspase-1, its effects can indirectly influence the activity of other caspases and the levels of other cytokines. For instance, studies have shown that this compound treatment can lead to a reduction in caspase-3 activity, likely as a downstream consequence of inhibiting the caspase-1-mediated inflammatory cascade.[4] Furthermore, the inhibition of the potent pro-inflammatory cytokines IL-1β and IL-18 can lead to a reduction in the expression of other inflammatory mediators, such as Tumor Necrosis Factor-alpha (TNF-α).[4][5]
Quantitative Data on the Effects of this compound
The following tables summarize quantitative data from various studies, demonstrating the inhibitory effects of this compound on its downstream targets.
Table 1: Effect of this compound on Caspase Activity
| Target Caspase | Experimental Model | This compound Concentration/Dose | % Inhibition / Reduction in Activity | Reference |
| Caspase-1 | Ischemic rat brain homogenates | 300 ng/rat (i.c.v.) | 96.6% | [4] |
| Caspase-1 | In vitro assay on ischemic cortical homogenate | 500 nM | 91% | [4] |
| Caspase-3 | Ischemic rat brain homogenates | 300 ng/rat (i.c.v.) | 86.8% | [4] |
Table 2: Effect of this compound on Cytokine Levels
| Target Cytokine | Experimental Model | This compound Concentration/Dose | % Reduction in Levels | Reference |
| IL-1β | Ischemic rat brain | 300 ng/rat (i.c.v.) | 60.5% | [4] |
| TNF-α | Ischemic rat brain | 300 ng/rat (i.c.v.) | 48.1% | [4] |
| IL-1β | Sepsis mouse model (CLP) | Not specified | Significant reduction | [5] |
| IL-18 | Sepsis mouse model (CLP) | Not specified | Significant reduction | [5] |
| IL-6 | Sepsis mouse model (CLP) | Not specified | Significant reduction | [5] |
| TNF-α | Sepsis mouse model (CLP) | Not specified | Significant reduction | [5] |
Off-Target Effects
This compound is known for its high selectivity for caspase-1. However, some studies have reported weak inhibitory effects on other inflammatory caspases, specifically caspase-4 and caspase-5, which are human paralogs of caspase-1.[1] It is important for researchers to be aware of these potential off-target effects when interpreting experimental results. The significant inhibition of caspase-3 observed in some studies is generally considered an indirect, downstream effect of caspase-1 inhibition rather than a direct off-target interaction.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the downstream targets of this compound.
Caspase Activity Assay (Fluorometric)
This protocol describes a method to measure the activity of caspases, such as caspase-1 and caspase-3, in cell lysates or tissue homogenates.
Materials:
-
Cell or tissue samples
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Fluorogenic caspase substrate (e.g., Ac-YVAD-AMC for caspase-1, Ac-DEVD-AMC for caspase-3)
-
This compound (for inhibitor control)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Prepare cell lysates or tissue homogenates in ice-cold lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the extracts using a standard protein assay (e.g., Bradford or BCA).
-
In a 96-well black microplate, add 50 µg of protein extract to each well.
-
For inhibitor control wells, pre-incubate the extract with this compound at a desired concentration for 30 minutes at 37°C.
-
Add the specific fluorogenic caspase substrate to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a fluorometer with an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate caspase activity as the change in fluorescence units per microgram of protein per hour.
Cytokine Quantification by ELISA
This protocol outlines the steps for measuring the concentration of cytokines, such as IL-1β and TNF-α, in cell culture supernatants or biological fluids.
Materials:
-
Sample (cell culture supernatant, serum, etc.)
-
Commercially available ELISA kit for the specific cytokine of interest (e.g., human IL-1β ELISA kit)
-
96-well microplate pre-coated with capture antibody
-
Wash buffer
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
Substrate solution (e.g., TMB)
-
Stop solution
-
Microplate reader
Procedure:
-
Prepare standards and samples according to the ELISA kit manufacturer's instructions.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Incubate for the time specified in the kit protocol (typically 2 hours at room temperature).
-
Aspirate the liquid from each well and wash the plate multiple times with wash buffer.
-
Add the biotinylated detection antibody to each well and incubate.
-
Wash the plate again to remove unbound detection antibody.
-
Add the streptavidin-HRP conjugate to each well and incubate.
-
Wash the plate to remove unbound conjugate.
-
Add the substrate solution to each well and incubate in the dark until color develops.
-
Add the stop solution to each well to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.
Western Blotting for GSDMD Cleavage
This protocol describes the detection of GSDMD cleavage, a hallmark of pyroptosis, using Western blotting.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GSDMD
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from cells or tissues.
-
Determine protein concentration.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Look for the appearance of the cleaved GSDMD fragment (N-terminal domain).
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to this compound.
Caption: Core signaling pathway inhibited by this compound.
Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.
Caption: General experimental workflow for investigating this compound effects.
Conclusion
This compound is an indispensable tool for studying the intricate roles of caspase-1 in inflammation and cell death. Its high selectivity and potent inhibitory activity allow for the precise dissection of the downstream signaling pathways regulated by this critical enzyme. This technical guide has provided a comprehensive overview of the downstream targets of this compound, supported by quantitative data, detailed experimental protocols, and clear visual representations of the underlying molecular mechanisms. By understanding the multifaceted effects of this compound, researchers and drug development professionals can better leverage this inhibitor to advance our knowledge of inflammatory diseases and explore novel therapeutic strategies.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Ac-VAD-CMK for Apoptosis Inhibition in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Programmed cell death, or apoptosis, is a critical cellular process involved in development, tissue homeostasis, and elimination of damaged cells. The primary mediators of apoptosis are a family of cysteine proteases known as caspases. The activation of caspases in a hierarchical cascade leads to the systematic dismantling of the cell.
Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor. It is designed to mimic the consensus cleavage site for many caspases (Val-Ala-Asp) and covalently binds to the catalytic site of these enzymes, thereby inhibiting their activity. By blocking the caspase cascade, this compound can effectively prevent the execution of apoptosis. This makes it an invaluable tool in cell culture experiments to study caspase-independent cell death pathways, to investigate the non-apoptotic roles of caspases, or to prevent unwanted cell death during other experimental manipulations. While other VAD-based inhibitors like Z-VAD-FMK are more widely cited, the principles and protocols are highly transferable.
Mechanism of Action: The Caspase Cascade
Apoptosis is executed through two primary pathways that converge on the activation of effector caspases:
-
The Extrinsic (Death Receptor) Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors.[1] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8.[1][2]
-
The Intrinsic (Mitochondrial) Pathway: Triggered by cellular stress signals such as DNA damage or growth factor withdrawal.[2] This results in the release of cytochrome c from the mitochondria, which binds to Apaf-1 to form the apoptosome, a complex that activates initiator caspase-9.[3][4]
Both initiator caspases (caspase-8 and caspase-9) can then cleave and activate effector caspases, such as caspase-3, -6, and -7.[4] These effector caspases are responsible for cleaving key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. This compound acts broadly on both initiator and effector caspases, effectively halting the progression of apoptosis regardless of the initial trigger.
Data Presentation
Quantitative data for a representative pan-caspase inhibitor based on the VAD peptide motif.
| Parameter | Description |
| Synonyms | N-Acetyl-Val-Ala-Asp-CMK |
| Molecular Formula | C₁₇H₂₆ClN₃O₇ |
| Molecular Weight | 423.9 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (e.g., 50 mg/mL) and DMF. Sparingly soluble in aqueous buffers. |
| Storage | Store stock solutions at -20°C. The reconstituted product is typically stable for up to 6 months at -20°C.[5] |
| Mechanism | Irreversible pan-caspase inhibitor. |
| Experimental Parameter | Recommendation | Reference(s) |
| Working Concentration | 20-100 µM. The optimal concentration is cell type-dependent and should be determined empirically. For some applications, concentrations as high as 80 µM have been reported. | [6] |
| Solvent for Cell Culture | Use sterile, cell culture-grade DMSO. The final concentration of DMSO in the culture medium should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. | [7] |
| Pre-incubation Time | 1-2 hours. Pre-incubating cells with this compound before inducing apoptosis allows for sufficient time for the inhibitor to permeate the cells and inhibit caspases. | [7] |
| Apoptosis Induction | Can be used with various inducers, including Staurosporine, Etoposide, TNF-α/Cycloheximide, or UV irradiation. | |
| Control Groups | 1. Untreated cells (Negative Control)2. Vehicle control (cells treated with DMSO)3. Apoptosis inducer only (Positive Control)4. This compound + Apoptosis Inducer (Test Group) |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Reconstitution: Briefly centrifuge the vial to ensure the lyophilized powder is at the bottom. To prepare a 10 mM stock solution, reconstitute the inhibitor in an appropriate volume of sterile, high-quality DMSO. For example, add 236 µL of DMSO to 1 mg of this compound (MW: 423.9 g/mol ). Mix thoroughly by vortexing until fully dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents multiple freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.[5]
Protocol 2: General Protocol for Apoptosis Inhibition
This protocol provides a general workflow for using this compound to inhibit apoptosis in either adherent or suspension cell cultures.
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment. For adherent cells, allow them to attach overnight.
-
Pre-treatment: Dilute the this compound stock solution directly into the culture medium to the desired final concentration (e.g., 50 µM). Add this to the cells and incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
Induction of Apoptosis: Add the apoptosis-inducing agent (e.g., Staurosporine, Etoposide) to the culture medium containing this compound.
-
Incubation: Continue to incubate the cells for a period appropriate for the chosen apoptosis inducer and cell type (typically 4-24 hours).
-
Harvesting:
-
Suspension Cells: Transfer the cell suspension to a centrifuge tube.
-
Adherent Cells: Collect the culture medium, which contains floating apoptotic cells. Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected supernatant.
-
-
Washing: Centrifuge the cell suspension (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet with cold PBS.
-
Analysis: Proceed immediately with the desired apoptosis detection method as described in Protocol 3.
Protocol 3: Assessing the Efficacy of Apoptosis Inhibition
A. Annexin V / Propidium Iodide (PI) Staining by Flow Cytometry
This is a common method to differentiate between live, apoptotic, and necrotic cells.[8]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[8]
Procedure:
-
Harvest and wash cells as described in Protocol 2.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add fluorescently-labeled Annexin V (e.g., 5 µL) and PI (e.g., 5 µL) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
B. Caspase Activity Assay
-
Principle: These assays use a specific peptide substrate for a caspase (e.g., DEVD for caspase-3/7) conjugated to a reporter molecule (colorimetric or fluorometric).[9] Cleavage of the substrate by active caspases releases the reporter, which can be quantified.
Procedure (General):
-
Seed cells in a 96-well plate and treat as described in Protocol 2.
-
At the end of the treatment period, add the caspase reagent (e.g., Caspase-Glo® 3/7) directly to the wells.
-
Mix by gentle orbital shaking.
-
Incubate at room temperature for 30-60 minutes.
-
Measure luminescence or fluorescence using a plate reader. A significant reduction in signal in the this compound-treated group compared to the inducer-only group indicates successful inhibition.
C. Western Blot for PARP Cleavage
-
Principle: Poly (ADP-ribose) polymerase (PARP) is a key substrate of effector caspases. During apoptosis, PARP (116 kDa) is cleaved into an 89 kDa fragment. Detecting this cleavage by Western blot is a hallmark of caspase activation.[9]
Procedure:
-
Harvest and wash cells as described in Protocol 2.
-
Lyse the cells in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with a primary antibody that detects both full-length and cleaved PARP.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. The absence of the 89 kDa cleaved PARP fragment in the this compound-treated group indicates successful inhibition.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Apoptosis Inhibition | 1. This compound concentration is too low.2. Pre-incubation time is too short.3. Inhibitor has degraded. | 1. Perform a dose-response curve to find the optimal concentration (e.g., 20, 50, 100 µM).2. Increase pre-incubation time to 2-4 hours.3. Use a fresh aliquot of the inhibitor; avoid multiple freeze-thaw cycles. |
| High Background Cell Death | 1. DMSO toxicity.2. Cells are overgrown or unhealthy.3. Contamination. | 1. Ensure the final DMSO concentration in the medium is <0.5%. Run a vehicle-only control.2. Use cells in the logarithmic growth phase and at an appropriate density.3. Check cultures for microbial contamination. |
| Inconsistent Results | 1. Variation in cell number.2. Inconsistent timing of reagent addition. | 1. Ensure accurate cell counting and seeding.2. Standardize all incubation times precisely across experiments. |
| Inhibitor Precipitates in Medium | 1. Concentration is too high.2. Poor solubility in aqueous medium. | 1. Do not exceed the recommended working concentrations.2. Ensure the stock solution in DMSO is fully dissolved before diluting it into the culture medium. Add the diluted inhibitor to the medium while gently swirling. |
References
- 1. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. Biochemical Pathways of Caspase Activation During Apoptosis | Annual Reviews [annualreviews.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VAD-CMK in Caspase Activity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ac-VAD-CMK (N-Acetyl-Val-Ala-Asp-Chloromethyl Ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It belongs to the chloromethyl ketone (CMK) class of protease inhibitors, which act by alkylating the active site cysteine residue of caspases, thereby irreversibly blocking their catalytic activity. Due to its broad specificity, this compound is an invaluable tool in the study of apoptosis and other caspase-mediated cellular processes. It is widely used as a negative control in caspase activity assays to confirm that the observed proteolytic activity is indeed due to caspases. These application notes provide detailed protocols and supporting information for the effective use of this compound in various caspase activity assay formats.
Mechanism of Action
Caspases are a family of cysteine-aspartic proteases that play a central role in the execution of apoptosis. They exist as inactive zymogens (pro-caspases) and are activated through proteolytic cleavage. The activated caspases then cleave a specific set of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
This compound mimics the consensus tetrapeptide cleavage sequence (VAD) recognized by multiple caspases. The chloromethyl ketone moiety forms a covalent thioether bond with the cysteine residue in the catalytic site of the caspase, leading to irreversible inhibition.
Signaling Pathways
This compound, as a pan-caspase inhibitor, can block both the intrinsic and extrinsic apoptosis pathways by inhibiting initiator and effector caspases.
Caption: Intrinsic and extrinsic apoptosis pathways.
Data Presentation
Inhibitory Profile of Pan-Caspase Inhibitors
| Caspase | Z-VAD-FMK IC50 (nM) |
| Caspase-1 | 20 |
| Caspase-3 | 400 |
| Caspase-4 | 50 |
| Caspase-5 | 50 |
| Caspase-6 | 200 |
| Caspase-7 | 300 |
| Caspase-8 | 100 |
| Caspase-9 | 200 |
| Caspase-10 | 150 |
Note: IC50 values can vary depending on the assay conditions, substrate concentration, and enzyme source.
Experimental Protocols
This compound is typically used as a negative control to demonstrate the caspase-dependence of a biological process or to inhibit apoptosis. The following are detailed protocols for its use in common caspase activity assays.
General Guidelines for this compound Preparation and Storage
-
Reconstitution: this compound is typically supplied as a lyophilized powder. Reconstitute the powder in sterile, high-quality dimethyl sulfoxide (DMSO) to create a stock solution of 10-50 mM.
-
Storage: Store the lyophilized powder at -20°C. The reconstituted DMSO stock solution should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Under these conditions, the stock solution is stable for several months.
Protocol 1: Fluorometric Caspase-3/7 Activity Assay
This protocol describes the measurement of effector caspase-3 and -7 activity in cell lysates using a fluorogenic substrate and the use of this compound as a negative control.
Materials
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound (reconstituted in DMSO)
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3/7 fluorogenic substrate (e.g., Ac-DEVD-AMC or Ac-DEVD-AFC)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Experimental Workflow
Caption: Fluorometric caspase assay workflow.
Procedure
-
Cell Seeding: Seed cells in a suitable culture plate at a density that will allow for optimal growth and treatment.
-
Induction of Apoptosis: Treat cells with the desired apoptosis-inducing agent for the appropriate time. Include an untreated control group.
-
Inhibitor Control: For the negative control group, pre-incubate the cells with this compound (typically 20-50 µM) for 1-2 hours before adding the apoptosis-inducing agent.
-
Cell Lysis:
-
Harvest the cells (for adherent cells, scrape or trypsinize; for suspension cells, centrifuge).
-
Wash the cells once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 1-5 x 10^6 cells per 50 µL).
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Assay Reaction:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Bring the final volume in each well to 100 µL with assay buffer.
-
Add the caspase-3/7 fluorogenic substrate to a final concentration of 50 µM.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates or Ex/Em = 400/505 nm for AFC-based substrates).
Expected Results
A significant increase in fluorescence should be observed in the lysates from apoptotic cells compared to the untreated control. The this compound-treated group should show a level of fluorescence comparable to or only slightly above the untreated control, demonstrating that the measured activity is caspase-dependent.
Protocol 2: Colorimetric Caspase-8 Activity Assay
This protocol outlines the measurement of initiator caspase-8 activity using a colorimetric substrate and this compound as a negative control.
Materials
-
Cells of interest
-
Apoptosis-inducing agent (e.g., FasL or TRAIL)
-
This compound (reconstituted in DMSO)
-
Cell lysis buffer
-
Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)
-
Assay buffer
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Caption: Colorimetric caspase assay workflow.
Procedure
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1, using an appropriate inducer for the extrinsic pathway (e.g., FasL or TRAIL).
-
Cell Lysis and Protein Quantification: Follow steps 4 and 5 from Protocol 1.
-
Assay Reaction:
-
In a 96-well clear microplate, add 50-200 µg of protein lysate to each well.
-
Adjust the final volume to 100 µL with assay buffer.
-
Add the caspase-8 colorimetric substrate (Ac-IETD-pNA) to a final concentration of 200 µM.
-
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a yellow color develops.
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.
Expected Results
The absorbance at 405 nm, which corresponds to the amount of cleaved p-nitroanilide (pNA), should be significantly higher in the apoptotic cell lysates compared to the untreated controls. The this compound-treated samples should exhibit absorbance levels similar to the untreated controls, confirming the caspase-specificity of the assay.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in control wells | - Substrate degradation- Non-specific protease activity | - Use fresh substrate solution.- Include a protease inhibitor cocktail (without cysteine protease inhibitors) in the lysis buffer. |
| Low signal in apoptotic samples | - Insufficient apoptosis induction- Low caspase expression in the cell type- Incorrect timing of lysate preparation | - Optimize the concentration and incubation time of the apoptosis inducer.- Use a different cell line known to have robust caspase activation.- Perform a time-course experiment to determine peak caspase activity. |
| This compound does not inhibit activity | - Inactive inhibitor- Insufficient inhibitor concentration or pre-incubation time | - Use a fresh stock of this compound.- Increase the concentration of this compound and/or the pre-incubation time. |
Conclusion
This compound is an essential tool for researchers studying caspase-mediated cellular processes. Its broad-spectrum inhibitory activity makes it an ideal negative control for confirming the specificity of caspase activity assays. The protocols and information provided in these application notes are intended to guide researchers in the effective use of this compound to obtain reliable and reproducible data in their studies of apoptosis and other caspase-related phenomena.
Application Notes and Protocols for Western Blot Analysis of Caspase Cleavage after Ac-VAD-CMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases responsible for the execution of apoptosis are caspases. These cysteine-aspartic proteases are synthesized as inactive zymogens (pro-caspases) and, upon receiving an apoptotic stimulus, undergo proteolytic cleavage to become active enzymes. Activated caspases then cleave a plethora of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
The pan-caspase inhibitor, Ac-VAD-CMK (N-acetyl-Val-Ala-Asp-chloromethyl ketone), is a cell-permeable, irreversible inhibitor of a broad range of caspases. It functions by covalently binding to the catalytic site of these enzymes, thereby preventing their activity. This makes this compound a valuable tool in apoptosis research to ascertain whether a particular cell death pathway is caspase-dependent.
Western blotting is a widely used and powerful technique to monitor the activation of caspases.[1][2] By using antibodies that specifically recognize either the pro-caspase, the cleaved (active) fragments, or both, researchers can qualitatively and quantitatively assess the extent of caspase activation. A reduction in the band corresponding to the pro-caspase and the appearance of bands corresponding to the cleaved subunits are indicative of apoptosis.[3] This application note provides a detailed protocol for inducing apoptosis, treating cells with this compound, and subsequently analyzing caspase cleavage by Western blot.
Signaling Pathway: Inhibition of Caspase-Mediated Apoptosis by this compound
The following diagram illustrates a simplified extrinsic apoptosis pathway, highlighting the central role of initiator and executioner caspases and the inhibitory action of this compound.
References
Detecting Apoptosis with the Pan-Caspase Inhibitor Ac-VAD-CMK: A Flow Cytometry Protocol
Application Note
Introduction
Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders. A key biochemical hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases. Pan-caspase inhibitors, such as the cell-permeable and irreversible inhibitor Z-VAD-FMK, can be conjugated to a fluorescent reporter molecule (e.g., FITC) to detect caspase activity in living cells. This application note provides a detailed protocol for the detection of apoptotic cells using a fluorescently-labeled pan-caspase inhibitor (referred to here as Ac-VAD-CMK for consistency with the prompt, but based on the widely used FAM-VAD-FMK) by flow cytometry. This method allows for the sensitive and quantitative analysis of apoptosis in a cell population.
Principle of the Assay
This assay utilizes a carboxyfluorescein (FAM)-labeled derivative of the pan-caspase inhibitor Val-Ala-Asp(OMe)-fluoromethylketone (VAD-FMK). This cell-permeable probe irreversibly binds to the catalytic site of activated caspases.[1] The fluorescent signal is a direct measure of the amount of active caspases in the cell.[2] By co-staining with a viability dye such as Propidium Iodide (PI), which is excluded from live cells with intact membranes, it is possible to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.[3]
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for clear comparison between different experimental conditions.
| Treatment Group | % Live Cells (this compound-/PI-) | % Early Apoptotic Cells (this compound+/PI-) | % Late Apoptotic/Necrotic Cells (this compound+/PI+) |
| Untreated Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| Vehicle Control | 94.8 ± 2.5 | 2.9 ± 0.7 | 2.4 ± 0.6 |
| Apoptosis Inducer (e.g., Staurosporine) | 45.7 ± 4.3 | 35.1 ± 3.9 | 19.2 ± 2.8 |
| Apoptosis Inducer + Z-VAD-FMK (unlabeled) | 88.3 ± 3.1 | 5.4 ± 1.2 | 6.3 ± 1.5 |
Data are presented as mean ± standard deviation from three independent experiments.
Signaling Pathway
The activation of caspases is a central event in both the intrinsic and extrinsic pathways of apoptosis. The following diagram illustrates the key steps in these pathways leading to apoptosis.
Caption: The intrinsic and extrinsic pathways of apoptosis converge on the activation of executioner caspases.
Experimental Workflow
The following diagram outlines the major steps in the flow cytometry protocol for apoptosis detection using this compound.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
Experimental Protocols
Materials and Reagents
-
Cells of interest: Suspension or adherent cells
-
Cell culture medium: Appropriate for the cell line
-
Apoptosis inducer: e.g., Staurosporine, Etoposide, or other compound of interest
-
Phosphate-Buffered Saline (PBS): Ca2+/Mg2+ free
-
This compound (fluorescently labeled, e.g., FAM-VAD-FMK): Lyophilized powder
-
Dimethyl Sulfoxide (DMSO): Anhydrous
-
Propidium Iodide (PI) stock solution: 1 mg/mL in water
-
Wash Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Flow cytometry tubes
-
Microcentrifuge
-
Flow cytometer
Preparation of Reagents
-
This compound Stock Solution (150X): Reconstitute the lyophilized this compound powder in 50 µL of DMSO.[4] Mix well until dissolved. Store in single-use aliquots at -20°C, protected from light.
-
This compound Staining Solution (1X): Just before use, dilute the 150X stock solution 1:150 in cell culture medium. For example, add 2 µL of the 150X stock to 298 µL of medium.[4]
-
Propidium Iodide Staining Solution: Prepare a working solution of PI at 1-10 µg/mL in PBS.
Experimental Procedure
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5-1 x 10^6 cells/mL in appropriate culture vessels.
-
Induce apoptosis by treating the cells with the desired compound for the appropriate duration. Include an untreated control and a vehicle control. For a negative control for caspase activation, pre-incubate cells with an unlabeled pan-caspase inhibitor (e.g., Z-VAD-FMK) for 1 hour before adding the apoptosis inducer.[5]
-
-
Cell Staining:
-
Following treatment, collect the cells (including supernatant for suspension cells) into flow cytometry tubes. For adherent cells, gently detach them using a non-enzymatic method.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 300 µL of the 1X this compound staining solution.[5]
-
Incubate for 60 minutes at 37°C in a 5% CO2 incubator, protected from light.[6]
-
-
Washing:
-
Add 2 mL of Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Carefully discard the supernatant and repeat the wash step.[5]
-
-
Viability Staining:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
Add PI to a final concentration of 1-2 µg/mL.
-
Incubate on ice for 5-15 minutes, protected from light.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Excite the FAM fluorophore with a 488 nm laser and collect emission at ~520 nm (e.g., FITC channel).
-
Excite PI with the 488 nm laser and collect emission at >620 nm (e.g., PerCP or PE-Cy5.5 channel).
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Analysis
-
Gating Strategy:
-
Create a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the single-cell population, create a dot plot of this compound fluorescence (e.g., FITC) vs. PI fluorescence.
-
Establish quadrants based on the negative control (unstained cells) and single-stain controls (this compound only and PI only) to define the following populations:
-
-
Quantification:
-
Determine the percentage of cells in each quadrant for each sample.
-
Present the data in a table and/or bar graphs for comparison between different treatment groups.
-
Conclusion
The use of fluorescently-labeled pan-caspase inhibitors like this compound in conjunction with a viability dye provides a robust and quantitative method for detecting apoptosis by flow cytometry. This protocol offers a detailed procedure for researchers to accurately assess the apoptotic status of their cell populations, which is invaluable for a wide range of studies in cell biology and drug development.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. biocompare.com [biocompare.com]
- 3. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. content.abcam.com [content.abcam.com]
- 6. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-VAD-CMK Administration in In Vivo Mouse Models of Inflammation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ac-VAD-CMK (N-Acetyl-Valyl-Alaninyl-Aspartyl-chloromethylketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. It effectively blocks the activity of a broad range of caspases, which are key mediators of apoptosis and inflammation. A central target in inflammatory pathways is Caspase-1, which is responsible for the processing and activation of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). By inhibiting Caspase-1, this compound can effectively suppress the inflammatory cascade, making it a valuable tool for studying inflammation in vivo. These notes provide detailed protocols and data for the application of this compound in various mouse models of inflammation.
Mechanism of Action: Inhibition of the Inflammasome Pathway
This compound exerts its anti-inflammatory effects primarily by inhibiting the Caspase-1 enzyme, a critical component of the inflammasome complex. The NLRP3 inflammasome is one of the best-characterized inflammasomes and is activated by a variety of stimuli associated with infection, tissue damage, and metabolic stress.
Activation of the NLRP3 inflammasome is a two-step process:
-
Priming (Signal 1): Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or damage-associated molecular patterns (DAMPs) bind to Toll-like receptors (TLRs). This engagement triggers the NF-κB signaling pathway, leading to the upregulation of NLRP3 and pro-IL-1β gene expression.
-
Activation (Signal 2): A second stimulus, such as ATP efflux, potassium efflux, or lysosomal rupture, induces the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.
Within the assembled inflammasome, pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation. Activated Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell to propagate the inflammatory response. This compound irreversibly binds to the active site of Caspase-1, preventing the cleavage of these pro-inflammatory cytokines and thereby dampening inflammation.
Data Presentation: this compound Administration in Murine Inflammation Models
The following tables summarize quantitative data from various studies utilizing this compound or the closely related Caspase-1 specific inhibitor Ac-YVAD-CMK in mouse models of inflammation.
| Inflammation Model | Inhibitor | Dose | Route of Administration | Vehicle | Timing of Administration | Key Findings |
| Sepsis (Cecal Ligation and Puncture) | Ac-YVAD-CMK | 5 mg/kg | Intraperitoneal (i.p.) | Not specified | 1 hour post-CLP | Reduced serum levels of IL-1β, IL-18, TNF-α, and IL-6; Alleviated acute kidney injury.[1] |
| Acute Gastric Injury (Cold-Restraint Stress) | Ac-YVAD-CMK | 1.2, 6.25, or 12.5 µmol/kg | Intraperitoneal (i.p.) | DMSO and PBS (1:9, v/v) | 30 minutes before cold-restraint | Dose-dependently reduced gastric injury; Decreased levels of cleaved Caspase-1, IL-1β, and TNF-α; Improved survival rate.[2] |
| Intracerebral Hemorrhage (Collagenase-induced) | Ac-YVAD-CMK | 50 ng or 200 ng/mouse | Intracerebroventricular | DMSO diluted in PBS (<0.2% final DMSO) | 20 minutes before ICH induction | Reduced brain edema and improved neurological function; Downregulated IL-1β, JNK, and MMP-9.[3] |
| Vascular Cognitive Impairment (BCAS model) | Ac-YVAD-CMK | 1 mg/kg | Intraperitoneal (i.p.) | 10% DMSO in sterile saline | Immediately after surgery, then every other day | Restored cerebral blood flow; Attenuated white matter rarefaction and neuroinflammation. |
Note: Ac-YVAD-CMK is a more specific inhibitor for Caspase-1, while this compound is a pan-caspase inhibitor. The choice of inhibitor may depend on the specific experimental question.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the NLRP3 inflammasome pathway.
Experimental Workflow Diagram
Caption: General workflow for in vivo this compound studies.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Intraperitoneal (i.p.) Injection
This protocol is adapted for systemic administration in models like sepsis or acute organ injury.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes (1 mL) and needles (27-30G)
Procedure:
-
Reconstitution of this compound:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Reconstitute the powder in sterile DMSO to create a concentrated stock solution (e.g., 10-20 mM). Mix gently by vortexing until fully dissolved.
-
Note: Ac-YVAD-CMK has been prepared by dissolving in sterile DMSO according to the manufacturer's recommendations.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Preparation of Dosing Solution:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Dilute the stock solution with sterile PBS or saline to the final desired concentration.
-
Crucially, ensure the final concentration of DMSO in the injected volume is non-toxic, typically below 10%. For example, to achieve a 10% DMSO concentration, dilute the stock solution 1:10 in saline.[4]
-
Example Calculation for a 5 mg/kg dose in a 25g mouse:
-
Required dose: 5 mg/kg * 0.025 kg = 0.125 mg
-
If using a 1 mg/mL final solution, inject 125 µL.
-
To prepare 1 mL of a 1 mg/mL solution with 10% DMSO from a 10 mg/mL DMSO stock: Take 100 µL of the 10 mg/mL stock and add 900 µL of sterile saline.
-
-
-
Preparation of Vehicle Control:
-
Prepare a vehicle control solution with the same final concentration of DMSO as the treatment group (e.g., 10% DMSO in sterile saline).[4] This is critical to control for any effects of the solvent.
-
-
Intraperitoneal (i.p.) Injection:
-
Properly restrain the mouse.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.
-
Insert the needle at a 15-20 degree angle and inject the prepared solution (typically 100-200 µL for a 25g mouse).
-
Administer the this compound or vehicle solution at the predetermined time relative to the inflammatory insult (e.g., 30 minutes prior).[2]
-
Protocol 2: Cecal Ligation and Puncture (CLP) Sepsis Model
The CLP model is considered a gold standard for inducing polymicrobial sepsis that mimics the clinical course in humans.
Materials:
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical tools (scissors, forceps), sterilized
-
Suture material (e.g., 3-0 silk)
-
Needle (e.g., 21-25 gauge)
-
70% ethanol and betadine for sterilization
-
Warming pad
-
Pre-warmed sterile saline for resuscitation
Procedure:
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse using an approved protocol. Confirm the depth of anesthesia by lack of pedal reflex.
-
Shave the abdomen and sterilize the area with alternating scrubs of betadine and 70% ethanol.
-
Place the mouse on a warming pad to maintain body temperature throughout the procedure.
-
-
Surgical Procedure:
-
Make a 1-2 cm midline laparotomy incision through the skin and peritoneum to expose the abdominal cavity.
-
Gently exteriorize the cecum. Avoid damaging the mesenteric vessels.
-
Ligate the cecum with a silk suture at a desired distance from the distal end (e.g., 50-70% of the cecum). The severity of sepsis can be modulated by the amount of ligated cecal tissue.
-
Puncture the ligated cecum once or twice with the needle (through-and-through). The size of the needle will also influence the severity of sepsis.
-
Gently squeeze the cecum to extrude a small amount of fecal content from the puncture sites.
-
Return the cecum to the peritoneal cavity.
-
-
Closure and Recovery:
-
Close the peritoneal wall and the skin with sutures or wound clips.
-
Administer pre-warmed sterile saline (e.g., 1 mL) subcutaneously for fluid resuscitation.
-
Provide post-operative analgesia as per institutional guidelines.
-
Allow the mouse to recover in a clean cage, partially placed on a warming pad. Monitor the animal closely according to the experimental timeline.
-
Protocol 3: Collagenase-Induced Intracerebral Hemorrhage (ICH) Model
This model creates a focal hematoma by enzymatic disruption of blood vessels, mimicking a hemorrhagic stroke.
Materials:
-
Anesthetic (e.g., ketamine/xylazine)
-
Stereotaxic frame
-
Micro-drill
-
Hamilton syringe with a 26-30G needle
-
Collagenase VII-S solution (e.g., 0.075 U in 0.5 µL sterile saline)
-
Suturing materials
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the mouse and fix its head in a stereotaxic frame. Maintain body temperature with a warming pad.
-
Make a midline scalp incision to expose the skull.
-
Using the stereotaxic coordinates for the striatum (e.g., relative to bregma: +0.5 mm anterior, +2.2 mm lateral), drill a small burr hole through the skull, being careful not to damage the underlying dura mater.
-
-
Collagenase Injection:
-
Slowly lower the Hamilton syringe needle through the burr hole to the target depth (e.g., -3.5 mm ventral).
-
Infuse the collagenase solution at a slow, controlled rate (e.g., 0.2 µL/min) using a microinfusion pump.
-
After the infusion is complete, leave the needle in place for an additional 5-10 minutes to prevent backflow.
-
Slowly withdraw the needle.
-
-
Closure and Recovery:
-
Suture the scalp incision.
-
Remove the mouse from the stereotaxic frame and allow it to recover in a clean, warm cage.
-
Provide post-operative care, including analgesia and access to softened food and water. Monitor for neurological deficits and general health.
-
References
- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]
- 4. journals.plos.org [journals.plos.org]
Application Notes and Protocols: Ac-VAD-CMK as a Tool for Studying Gasdermin D Cleavage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the pan-caspase inhibitor, Ac-VAD-CMK, as a tool to investigate the cleavage of Gasdermin D (GSDMD), a critical event in pyroptotic cell death.
Introduction
Gasdermin D (GSDMD) is a key executioner protein of pyroptosis, a pro-inflammatory form of programmed cell death. Upon activation by inflammatory caspases, GSDMD is cleaved, leading to the formation of pores in the plasma membrane, cell lysis, and the release of inflammatory cytokines.[1][2][3] this compound (N-Acetyl-Val-Ala-Asp-chloromethylketone), a cell-permeable, irreversible pan-caspase inhibitor, can be employed to study the role of caspases in GSDMD cleavage. By inhibiting a broad range of caspases, this compound allows researchers to probe the upstream caspase dependency of GSDMD processing in various experimental models. While more specific inhibitors like Ac-FLTD-CMK exist, this compound remains a valuable tool for initial investigations into the general involvement of caspases in GSDMD-mediated pyroptosis.[1][4]
Core Concepts
GSDMD exists in an autoinhibited state until it is cleaved by inflammatory caspases, including caspase-1, -4, -5, and -11.[1][4] This cleavage event separates the N-terminal pore-forming domain (GSDMD-N) from the C-terminal repressor domain (GSDMD-C). The liberated GSDMD-N domain then oligomerizes and inserts into the cell membrane, forming pores that disrupt cellular homeostasis and lead to pyroptotic cell death.
This compound, by covalently modifying the catalytic cysteine residue of caspases, prevents the proteolytic cleavage of their substrates, including GSDMD. This inhibition allows for the study of cellular pathways and processes that are dependent on caspase-mediated GSDMD cleavage.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the canonical inflammasome pathway leading to GSDMD cleavage and a general experimental workflow for studying its inhibition by this compound.
Data Presentation
The following tables summarize typical quantitative data obtained from experiments investigating the effect of this compound on GSDMD cleavage and pyroptosis.
Table 1: Inhibition of Caspase Activity by this compound and Ac-FLTD-CMK
| Inhibitor | Target Caspases | Typical IC₅₀ (in vitro) | Notes |
|---|---|---|---|
| This compound (z-VAD-FMK) | Pan-caspase | Varies by caspase | Broad spectrum, also inhibits apoptotic caspases.[4] |
| Ac-FLTD-CMK | Caspase-1, -4, -5, -11 | Caspase-1: ~46.7 nMCaspase-4: ~1.49 µMCaspase-5: ~329 nM | More specific for inflammatory caspases involved in GSDMD cleavage.[4][5] |
Table 2: Experimental Conditions for Inhibiting GSDMD Cleavage
| Parameter | Recommended Range | Example |
|---|---|---|
| Cell Type | Macrophages (BMDMs, THP-1), Dendritic Cells | Bone Marrow-Derived Macrophages (BMDMs) |
| This compound Concentration | 10 - 50 µM | 20 µM or 30 µM[6] |
| Pre-incubation Time | 30 - 60 minutes | 30 minutes[6] |
| Stimulus | LPS (priming) + Nigericin/ATP (activation) | LPS (200 ng/mL, 4h) + Nigericin (5 µM, 45 min)[5][6] |
Experimental Protocols
Protocol 1: Inhibition of GSDMD Cleavage in Macrophages
This protocol describes the induction of pyroptosis in bone marrow-derived macrophages (BMDMs) and the use of this compound to inhibit GSDMD cleavage, followed by analysis via Western blotting.
Materials:
-
Bone Marrow-Derived Macrophages (BMDMs)
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS)
-
Nigericin
-
This compound (and/or Ac-FLTD-CMK as a specific control)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose/PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-GSDMD, anti-Caspase-1 (p20), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate BMDMs in 6-well plates at a density of 1-2 x 10⁶ cells/well and allow them to adhere overnight.
-
Priming: Prime the cells with LPS (e.g., 200 ng/mL) in serum-free medium for 4 hours.
-
Inhibitor Pre-treatment: Pre-incubate the cells with this compound (e.g., 20-30 µM) or vehicle (DMSO) for 30-60 minutes.
-
Stimulation: Induce pyroptosis by treating the cells with nigericin (e.g., 5 µM) for the indicated time (e.g., 45 minutes).
-
Sample Collection:
-
Collect the cell culture supernatant.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane and run the SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate.
-
Expected Results: In vehicle-treated, stimulated cells, you should observe a band corresponding to the full-length GSDMD and a smaller band for the cleaved GSDMD-N fragment. In cells pre-treated with this compound, the intensity of the cleaved GSDMD-N band should be significantly reduced, indicating inhibition of caspase-mediated cleavage.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Pyroptosis Assessment
This protocol measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.
Materials:
-
Cells cultured and treated as described in Protocol 1 (in a 96-well plate format)
-
LDH Cytotoxicity Assay Kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with LPS, inhibitor, and stimulus as described in Protocol 1, including appropriate controls (untreated cells for spontaneous LDH release and a lysis control for maximum LDH release).[7]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Assay:
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).
-
Stop the reaction using the provided stop solution.
-
-
Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100
Expected Results: Stimulated, vehicle-treated cells should show a significant increase in LDH release compared to unstimulated controls. Pre-treatment with this compound should lead to a dose-dependent decrease in LDH release, correlating with the inhibition of GSDMD cleavage and pyroptosis.
Concluding Remarks
This compound is a valuable and widely used tool for investigating the role of caspases in GSDMD cleavage and pyroptosis. While its broad specificity should be considered when interpreting results, it provides a crucial first step in dissecting the molecular machinery of this inflammatory cell death pathway. For more targeted studies, its use in conjunction with more specific inhibitors like Ac-FLTD-CMK is highly recommended. The protocols outlined above provide a solid foundation for researchers to explore the intricate regulation of GSDMD and its implications in health and disease.
References
- 1. Mechanism of gasdermin D recognition by inflammatory caspases and their inhibition by a gasdermin D-derived peptide inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gasdermin D Cleavage Assay Following Inflammasome Activation | Springer Nature Experiments [experiments.springernature.com]
- 3. Gasdermin D Cleavage Assay Following Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Detection of pyroptosis by measuring released lactate dehydrogenase activity - PMC [pmc.ncbi.nlm.nih.gov]
Differentiating Apoptosis and Necroptosis Using the Pan-Caspase Inhibitor Ac-VAD-CMK: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. Apoptosis and necroptosis are two distinct forms of programmed cell death with different signaling pathways and physiological consequences. Apoptosis is a caspase-dependent, immunologically silent process, while necroptosis is a caspase-independent, pro-inflammatory form of cell death. Distinguishing between these pathways is crucial for understanding disease pathogenesis and for the development of targeted therapeutics.
This document provides detailed application notes and protocols for utilizing the pan-caspase inhibitor, Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone), as a tool to differentiate between apoptosis and necroptosis. By inhibiting caspases, this compound blocks the apoptotic pathway, thereby revealing an underlying necroptotic phenotype if the cellular insult is capable of inducing both.
Signaling Pathways
Caspase-Dependent Apoptosis
Apoptosis is executed by a family of cysteine proteases called caspases. The apoptotic signaling cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]
RIPK1-Mediated Necroptosis
Necroptosis is a regulated form of necrosis that is initiated when caspase-8 is inhibited or absent.[1] A key signaling complex, the necrosome, is formed, which consists of Receptor-Interacting Protein Kinase 1 (RIPK1) and RIPK3. RIPK3 then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death.
Experimental Workflow
The general workflow for using this compound to differentiate between apoptosis and necroptosis involves inducing cell death in the presence or absence of the inhibitor and then assessing the mode of cell death using various assays.
Data Presentation
The following table summarizes representative quantitative data from a study differentiating apoptosis and necroptosis in Jurkat cells using a pan-caspase inhibitor.
| Treatment | Healthy Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Untreated Control | 95.2 | 2.5 | 2.3 |
| CD95L (Apoptosis Inducer) | 30.1 | 45.3 | 24.6 |
| CD95L + zVAD-fmk | 15.7 | 5.8 | 78.5 |
Data adapted from Pietkiewicz et al., Journal of Immunological Methods, 2015.[2] zVAD-fmk is a pan-caspase inhibitor with a similar mechanism of action to this compound.
Experimental Protocols
Protocol 1: Induction of Apoptosis and Necroptosis and Treatment with this compound
Materials:
-
Cell line of interest (e.g., Jurkat, HT-29, L929)
-
Complete cell culture medium
-
Apoptosis/Necroptosis inducer (e.g., TNF-α, FasL, TRAIL)
-
This compound (or other pan-caspase inhibitors like z-VAD-fmk)
-
Necrostatin-1 (Nec-1, optional, as a specific necroptosis inhibitor control)
-
DMSO (vehicle control)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment with Inhibitors:
-
For necroptosis induction, pre-treat cells with this compound (a typical concentration range is 10-50 µM) for 1 hour.[2]
-
Include a vehicle control (DMSO) and a positive control for necroptosis inhibition (e.g., Necrostatin-1, typically 10-30 µM).
-
-
Induction of Cell Death:
-
Add the apoptosis/necroptosis inducer to the cell cultures. For example, to induce necroptosis in many cell lines, a combination of TNF-α (10-100 ng/mL) and a SMAC mimetic (e.g., Birinapant, 100 nM) is often used in combination with a pan-caspase inhibitor.[3]
-
For apoptosis induction, use the inducer alone.
-
-
Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the inducer used.
-
Harvesting Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the supernatant (containing detached, dead cells) and then detach the remaining adherent cells using a gentle method like accutase or trypsin. Combine the detached cells with the supernatant.
-
Wash the cells with cold PBS.
-
Protocol 2: Analysis of Apoptosis and Necroptosis by Flow Cytometry
Materials:
-
Harvested cells from Protocol 1
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI) or 7-AAD
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Staining:
-
Resuspend the washed cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Gating Strategy:
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necroptotic cells: Annexin V-positive and PI-positive.
-
-
By comparing the cell populations in the presence and absence of this compound, you can differentiate between apoptosis and necroptosis. A significant increase in the Annexin V-positive/PI-positive population upon treatment with the inducer and this compound is indicative of necroptosis.[2][3]
-
Protocol 3: Western Blot Analysis of Apoptotic and Necroptotic Markers
Materials:
-
Harvested cells from Protocol 1
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-cleaved caspase-3 (for apoptosis)
-
Anti-phospho-MLKL (for necroptosis)
-
Anti-GAPDH or β-actin (as a loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the cell pellets in lysis buffer.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using a chemiluminescence detection system.
-
-
Interpretation:
-
An increase in cleaved caspase-3 in the absence of this compound indicates apoptosis.
-
A decrease in cleaved caspase-3 and an increase in phosphorylated MLKL in the presence of this compound confirms a shift to necroptosis.
-
Conclusion
This compound is a valuable pharmacological tool for dissecting the mechanisms of cell death. By effectively inhibiting caspases, it allows researchers to unmask and study necroptosis in various experimental models. The protocols outlined in this document provide a comprehensive guide for utilizing this compound to differentiate between apoptosis and necroptosis, thereby facilitating a deeper understanding of these critical cellular processes in health and disease.
References
Application Notes and Protocols for Co-treatment with Ac-VAD-CMK and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the pan-caspase inhibitor Ac-Val-Ala-Asp(OMe)-CMK (Ac-VAD-CMK) and its widely used analog, Z-Val-Ala-Asp(OMe)-FMK (Z-VAD-FMK), in co-treatment studies with other inhibitors. These protocols are designed to facilitate the investigation of cellular signaling pathways, particularly in the context of apoptosis, necroptosis, and their crosstalk.
Introduction to this compound
This compound is a potent, irreversible, and cell-permeant pan-caspase inhibitor. It belongs to the family of peptide fluoromethyl ketones that bind to the catalytic site of caspases, thereby inhibiting their activity. Due to its broad specificity, it is an invaluable tool for determining whether a cellular process is caspase-dependent. In co-treatment studies, this compound is frequently used to block the apoptotic pathway to unmask or study alternative cell death mechanisms, such as necroptosis, or to investigate the interplay between different signaling cascades. The typical working concentration for in vitro studies ranges from 20 µM to 100 µM.[1][2]
I. Co-treatment of this compound with a Necroptosis Inhibitor (Necrostatin-1)
This protocol is designed to investigate the interplay between apoptosis and necroptosis. By inhibiting caspases with this compound, cells that would otherwise undergo apoptosis may be sensitized to necroptosis. Co-treatment with Necrostatin-1, a specific inhibitor of RIPK1 kinase activity, can confirm the involvement of the necroptotic pathway.
Experimental Objective:
To determine if a specific stimulus induces necroptosis in the absence of apoptosis and to quantify the extent of each cell death pathway.
Signaling Pathway: Apoptosis and Necroptosis Crosstalk
When apoptosis is initiated, initiator caspases like caspase-8 are activated. Active caspase-8 not only triggers the executioner caspases (caspase-3, -7) leading to apoptosis but also cleaves and inactivates RIPK1 and RIPK3, key components of the necroptotic pathway.[3][4] When caspase-8 is inhibited (e.g., by this compound), RIPK1 and RIPK3 can become phosphorylated and activated, leading to the phosphorylation and oligomerization of MLKL, which then translocates to the plasma membrane to execute necroptosis.[3][5]
Caption: Crosstalk between apoptosis and necroptosis pathways.
Experimental Workflow
Caption: Workflow for this compound and Necrostatin-1 co-treatment.
Materials:
-
Cell line of interest (e.g., HT-29, L929)
-
Complete cell culture medium
-
This compound (or Z-VAD-FMK)
-
Necrostatin-1 (Nec-1)
-
Apoptosis/Necroptosis inducing agent (e.g., TNF-α, SMAC mimetic)
-
DMSO (vehicle for inhibitors)
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., MTT, LDH assay kit)
-
Reagents for flow cytometry (e.g., Annexin V-FITC/PI apoptosis detection kit)
-
Reagents for Western blotting (lysis buffer, primary and secondary antibodies)
Protocol:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for flow cytometry and Western blotting) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Pre-treatment:
-
Prepare stock solutions of this compound and Necrostatin-1 in DMSO.
-
One hour prior to inducing cell death, add the inhibitors to the respective wells. A common concentration for Z-VAD-FMK is 20-50 µM, and for Necrostatin-1 is 20-30 µM.[6][7][8]
-
Include a vehicle control (DMSO) and single-inhibitor controls.
-
-
Induction of Cell Death: Add the cell death-inducing agent(s) to the wells. For example, to induce necroptosis, cells can be treated with a combination of TNF-α (10-100 ng/mL) and a SMAC mimetic in the presence of a pan-caspase inhibitor.[9]
-
Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24 hours).
-
Analysis:
-
Cell Viability: Measure cell viability using an MTT or LDH release assay.
-
Flow Cytometry: Stain cells with Annexin V and Propidium Iodide (PI) to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and primary necrotic (Annexin V-/PI+) cells.
-
Western Blotting: Lyse cells and perform Western blotting to detect key markers of apoptosis (e.g., cleaved caspase-3, cleaved PARP) and necroptosis (e.g., phosphorylated MLKL).
-
Data Presentation:
| Treatment Group | This compound (µM) | Necrostatin-1 (µM) | Inducing Agent | % Apoptosis (Annexin V+) | % Necroptosis (PI+) | Relative pMLKL Expression |
| Vehicle Control | 0 | 0 | - | |||
| Stimulus Only | 0 | 0 | + | |||
| This compound | 50 | 0 | + | |||
| Necrostatin-1 | 0 | 30 | + | |||
| Co-treatment | 50 | 30 | + |
II. Co-treatment of this compound with a Bcl-2 Family Inhibitor (e.g., ABT-737)
This protocol is designed to investigate the role of the intrinsic (mitochondrial) apoptotic pathway and its dependence on caspase activation. Bcl-2 family inhibitors like ABT-737 promote apoptosis by antagonizing anti-apoptotic Bcl-2 proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent caspase activation.
Experimental Objective:
To determine if the cytotoxic effects of a Bcl-2 family inhibitor are caspase-dependent.
Signaling Pathway: Intrinsic Apoptosis
In the intrinsic pathway of apoptosis, cellular stress leads to the activation of pro-apoptotic BH3-only proteins, which in turn inhibit anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL). This allows the pro-apoptotic effector proteins Bax and Bak to oligomerize and form pores in the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates caspase-9. Caspase-9 then cleaves and activates executioner caspases like caspase-3, leading to apoptosis.[10][11][12]
Caption: Intrinsic apoptosis pathway and points of inhibition.
Experimental Workflow
Caption: Workflow for this compound and Bcl-2 inhibitor co-treatment.
Materials:
-
Cell line of interest (e.g., melanoma cell lines)
-
Complete cell culture medium
-
This compound (or Z-VAD-FMK)
-
Bcl-2 family inhibitor (e.g., ABT-737)
-
DMSO
-
PBS
-
Reagents for viability, flow cytometry, and Western blotting as described in Protocol I.
Protocol:
-
Cell Seeding: Plate cells as described in Protocol I.
-
Inhibitor Pre-treatment:
-
One hour before adding the Bcl-2 inhibitor, pre-treat cells with this compound (e.g., 50 µM).
-
Include appropriate vehicle and single-agent controls.
-
-
Induction of Apoptosis: Add the Bcl-2 family inhibitor at a desired concentration (e.g., determined by a prior dose-response curve).
-
Incubation: Incubate for the desired time period (e.g., 24 hours).
-
Analysis:
-
Cell Viability: Assess cell viability.
-
Flow Cytometry: Perform Annexin V/PI staining to quantify apoptosis.
-
Western Blotting: Analyze the cleavage of caspase-9, caspase-3, and PARP.
-
Data Presentation:
| Treatment Group | This compound (µM) | Bcl-2 Inhibitor (µM) | % Cell Viability | % Apoptotic Cells (Annexin V+) | Cleaved Caspase-3 Level (relative to control) |
| Vehicle Control | 0 | 0 | |||
| Bcl-2 Inhibitor | 0 | X | |||
| This compound | 50 | 0 | |||
| Co-treatment | 50 | X |
General Considerations and Troubleshooting
-
Inhibitor Concentration: The optimal concentration of this compound and other inhibitors should be determined empirically for each cell line and experimental condition. It is recommended to perform a dose-response curve.
-
Timing of Treatment: For irreversible inhibitors like this compound, pre-incubation is crucial to ensure caspases are blocked before the apoptotic stimulus is introduced.
-
Cell Line Specificity: The response to inhibitors can vary significantly between different cell lines.
-
Off-target Effects: Be aware of potential off-target effects of inhibitors, especially at high concentrations.
-
Validation of Inhibition: It is essential to confirm the inhibition of the target by, for example, assessing the cleavage of caspase substrates via Western blot.
By following these detailed protocols and considering the key aspects of experimental design, researchers can effectively utilize this compound in co-treatment studies to elucidate complex cellular signaling pathways.
References
- 1. Caspase Inhibitor Z-VAD-FMK [promega.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Molecular crosstalk between apoptosis, necroptosis, and survival signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insight into Crosstalk between Ferroptosis and Necroptosis: Novel Therapeutics in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 7. RIP1-Dependent and Independent Effects of Necrostatin-1 in Necrosis and T Cell Activation | PLOS One [journals.plos.org]
- 8. Caspase Inhibitors Protect Neurons by Enabling Selective Necroptosis of Inflamed Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Necrostatin-1 reduces intestinal inflammation and colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Mitochondrial signaling in cell death via the Bcl-2 family - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ac-VAD-CMK in the Study of Cytokine Release
Introduction
Ac-VAD-CMK (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, irreversible, and cell-permeable pan-caspase inhibitor. It is widely utilized in cellular and molecular biology research to investigate the roles of caspases in programmed cell death (apoptosis) and inflammation. In the context of immunology, this compound is an invaluable tool for studying the mechanisms of inflammatory cytokine release, particularly those mediated by the inflammasome pathway.
Mechanism of Action
This compound functions by covalently binding to the catalytic cysteine residue in the active site of caspases, thereby irreversibly inactivating the enzyme.[1] While it is a broad-spectrum caspase inhibitor, it is particularly effective in blocking the activity of inflammatory caspases, such as caspase-1.
Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is the central effector enzyme of the inflammasome, a multi-protein complex that assembles in the cytosol of immune cells in response to pathogenic and sterile danger signals.[2][3] The activation of the inflammasome leads to the auto-catalytic cleavage and activation of pro-caspase-1.[3] Activated caspase-1 then performs two critical functions:
-
Cytokine Processing: It cleaves the inactive precursors of the pro-inflammatory cytokines, pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, biologically active forms (IL-1β and IL-18).[2][4]
-
Pyroptosis Induction: It cleaves Gasdermin D (GSDMD). The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the cell membrane, forming pores that lead to an inflammatory form of programmed cell death called pyroptosis and facilitate the unconventional secretion of mature IL-1β and IL-18.[2]
By inhibiting caspase-1, this compound effectively blocks both the maturation of IL-1β and IL-18 and the induction of pyroptosis, thus preventing their release from immune cells.[5][6] This makes it an essential reagent for demonstrating the involvement of the canonical inflammasome pathway in a given inflammatory response.
Applications in Immune Cell Research
-
Inflammasome Pathway Elucidation: this compound is used to confirm that cytokine release observed in response to a specific stimulus (e.g., pathogens, toxins, crystalline substances) is dependent on caspase-1 activation. A significant reduction in IL-1β or IL-18 secretion in the presence of this compound is strong evidence for the involvement of the inflammasome.[6]
-
Distinguishing Inflammatory Pathways: Researchers use this compound to differentiate between inflammasome-dependent cytokine release and other inflammatory signaling pathways, such as those directly activating NF-κB, which primarily control the transcription of pro-inflammatory genes.[5][7]
-
Therapeutic Development: By inhibiting the production of key inflammatory mediators, caspase inhibitors like this compound are studied as potential therapeutic agents for a wide range of inflammatory diseases, neurodegenerative disorders, and sepsis.[1][8][9]
-
Studying Pyroptosis: The inhibitor is used to investigate the role of caspase-1-mediated pyroptosis in host defense, inflammation, and disease pathogenesis.[8]
Quantitative Data Summary
The following tables summarize quantitative data from various studies demonstrating the inhibitory effect of this compound (or its related peptide Ac-YVAD-CMK, a selective caspase-1 inhibitor) on cytokine release and associated inflammatory markers.
Table 1: In Vivo Inhibition of Caspases and Cytokines by Ac-YVAD-CMK in a Rat Model of Cerebral Ischemia
| Parameter | Treatment Group | % of Ischemic Control (Mean ± SD) | p-value | Reference |
| Caspase-1 Activity | Ac-YVAD-CMK | 3.4 ± 10.4% | p < 0.01 | [10] |
| Caspase-3 Activity | Ac-YVAD-CMK | 13.2 ± 9.5% | p < 0.05 | [10] |
| IL-1β Levels | Ac-YVAD-CMK | 39.5 ± 23.7% | p < 0.05 | [10] |
| TNF-α Levels | Ac-YVAD-CMK | 51.9 ± 10.3% | Not specified | [10] |
Table 2: In Vivo Dose-Dependent Inhibition of Caspase-1 by Ac-YVAD-CMK in a Mouse Model of Gastric Injury
| Treatment Group | Effect on Cleaved Caspase-1 | p-value | Reference |
| Ac-YVAD-CMK (1.25 µmol/kg) | Significant Inhibition | p < 0.05 | [5] |
| Ac-YVAD-CMK (6.25 µmol/kg) | Significant Inhibition | p < 0.05 | [5] |
| Ac-YVAD-CMK (12.5 µmol/kg) | Significant Inhibition | p < 0.05 | [5] |
Table 3: In Vivo Effect of Ac-YVAD-CMK on Serum Cytokine Levels in a Mouse Sepsis Model
| Cytokine | Treatment Group | Effect Compared to Sepsis Control | p-value | Reference |
| IL-1β | Ac-YVAD-CMK | Significantly Reduced | p < 0.05 | [9] |
| IL-18 | Ac-YVAD-CMK | Significantly Reduced | p < 0.05 | [9] |
| TNF-α | Ac-YVAD-CMK | Significantly Reduced | p < 0.05 | [9] |
| IL-6 | Ac-YVAD-CMK | Significantly Reduced | p < 0.05 | [9] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Inflammasome-Mediated IL-1β Release from Macrophages
This protocol provides a general framework for assessing the effect of this compound on NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells.
Materials:
-
Immune cells (e.g., BMDMs, PMA-differentiated THP-1 cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, 1% Pen-Strep)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
ELISA kit for IL-1β (mouse or human)
-
Reagents for Western Blotting (lysis buffer, antibodies for cleaved Caspase-1 and cleaved IL-1β)
Procedure:
-
Cell Seeding: Plate macrophages in a 24-well plate at a density of 0.5 - 1 x 10^6 cells/mL and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a stock solution of this compound (e.g., 20 mM) in DMSO.[2] Further dilute the stock solution in a complete culture medium to achieve desired working concentrations (e.g., 10 µM, 20 µM, 50 µM). A vehicle control containing the same final concentration of DMSO should also be prepared.
-
Priming (Signal 1): Stimulate the cells with LPS (0.5 - 1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.
-
Inhibitor Pre-treatment: Remove the LPS-containing medium. Add the medium containing different concentrations of this compound or the vehicle control to the cells. Incubate for 60 minutes at 37°C.
-
Activation (Signal 2): Add the inflammasome activator, such as Nigericin (5-10 µM) or ATP (2.5-5 mM), to the wells.
-
Incubation: Incubate the plate for an additional 1-2 hours at 37°C.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant for cytokine analysis. Centrifuge to remove any cell debris and store at -80°C.
-
Cell Lysate: Wash the cells with cold PBS and then lyse them with an appropriate lysis buffer for Western blot analysis.
-
-
Analysis:
-
ELISA: Measure the concentration of mature IL-1β in the collected supernatants according to the manufacturer's instructions.
-
Western Blot: Analyze the cell lysates for the presence of cleaved caspase-1 (p20 subunit) and cleaved IL-1β (p17 subunit) to confirm the inhibition of caspase-1 processing.
-
Protocol 2: In Vivo Inhibition of Cytokine Release in a Mouse Model
This protocol describes a general approach for using this compound in a mouse model of systemic inflammation.
Materials:
-
Mice (e.g., C57BL/6)
-
Inflammatory stimulus (e.g., LPS)
-
This compound
-
Vehicle solution (e.g., PBS with a low percentage of DMSO)
-
Sterile syringes and needles for injection
-
Equipment for blood collection (e.g., cardiac puncture) and serum separation.
-
ELISA kits for relevant mouse cytokines (IL-1β, IL-18, TNF-α).
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Inhibitor Preparation: Prepare Ac-YVAD-CMK or this compound for injection. For intramuscular (i.m.) injection, a dose of 1 µg/g of body weight can be used.[11] For intraperitoneal (i.p.) or intravenous (i.v.) injection, appropriate dosages must be determined from the literature. Dissolve the inhibitor in a sterile, biocompatible vehicle.
-
Inhibitor Administration: Administer the prepared this compound solution or vehicle control to the mice via the chosen route (e.g., i.m., i.p., i.v.). The timing of administration relative to the inflammatory challenge is critical; typically, it is given 30-60 minutes prior to the stimulus.[11]
-
Inflammatory Challenge: After the pre-treatment period, administer the inflammatory stimulus (e.g., LPS at 25 mg/kg, i.p.) to induce a systemic inflammatory response.[12]
-
Monitoring and Sample Collection: Monitor the animals for signs of distress. At a predetermined time point post-challenge (e.g., 6-8 hours), humanely euthanize the mice and collect blood via cardiac puncture.[12]
-
Serum Preparation: Allow the blood to clot and then centrifuge to separate the serum. Store the serum at -80°C until analysis.
-
Cytokine Analysis: Measure the levels of IL-1β, IL-18, and other relevant cytokines in the serum using ELISA kits. A significant reduction in cytokine levels in the this compound-treated group compared to the vehicle group indicates successful in vivo inhibition of caspase-1 activity.
Visualizations
Caption: Inflammasome signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. invivogen.com [invivogen.com]
- 3. mdpi.com [mdpi.com]
- 4. Cytokine release and NLRP3 inflammasome activation induced by low-abundance oral bacterial biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NLRP3 inflammasome activation and SARS-CoV-2-mediated hyperinflammation, cytokine storm and neurological syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytokine release syndrome in COVID-19: a major mechanism of morbidity and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AC-YVAD-CMK Inhibits Pyroptosis and Improves Functional Outcome after Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase-1-Dependent Pyroptosis Mediates Adjuvant Activity of Platycodin D as an Adjuvant for Intramuscular Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of Ac-VAD-CMK on Cell Viability
Audience: Researchers, scientists, and drug development professionals.
Introduction: The N-acetyl-Val-Ala-Asp-chloromethylketone (Ac-VAD-CMK) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of caspases, a family of cysteine proteases that play essential roles in programmed cell death, including apoptosis and pyroptosis. The valyl-alanyl-aspartic acid (VAD) sequence allows it to be recognized by and inhibit a broad range of caspases, including initiator and effector caspases.[1] Due to its ability to block the apoptotic cascade, this compound is a critical tool for investigating the mechanisms of cell death and for assessing the potential of anti-apoptotic therapeutic strategies. Measuring its effect on cell viability is fundamental to understanding its cytoprotective capabilities.
These application notes provide detailed protocols for assessing the impact of this compound on cell viability, focusing on metabolic assays, direct apoptosis detection, and caspase activity measurements.
Signaling Pathway: this compound Inhibition of Apoptosis
Caption: this compound inhibits the activation of caspases, blocking apoptosis.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of a cell population, which is an indicator of overall viability.[2] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, Etoposide)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[3]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[2]
-
96-well cell culture plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: After incubation, remove the medium and add fresh medium containing various concentrations of this compound (e.g., 10, 20, 50, 100 µM). Include a vehicle control (DMSO) group. Incubate for 1-2 hours.
-
Induction of Apoptosis: Add the apoptosis-inducing agent at a pre-determined effective concentration (e.g., 1 µM Staurosporine) to the appropriate wells. Set up control wells:
-
Untreated cells (medium only)
-
Vehicle control + inducer
-
This compound only (no inducer)
-
-
Incubation: Incubate the plate for the desired period (e.g., 12, 24, or 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[2]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[2]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly with a multichannel pipette to dissolve the crystals.[2]
-
Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[2]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance.
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[4] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[1]
Materials:
-
Cells cultured in 6-well plates
-
Apoptosis-inducing agent
-
This compound
-
FITC-Annexin V (or other fluorescent conjugate)
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer[4]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells in 6-well plates as described in Protocol 1 (steps 1-4), scaling up volumes and cell numbers appropriately.
-
Cell Harvesting: Following treatment, collect both adherent and floating cells. For adherent cells, wash with PBS, detach using a gentle cell scraper or trypsin-free dissociation buffer, and combine with the supernatant containing floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Primary necrotic cells: Annexin V-negative and PI-positive.[1]
-
Experimental Workflow Visualization
Caption: General workflow for assessing this compound's effect on cell viability.
Data Presentation
Quantitative data should be organized into tables for clear interpretation and comparison between experimental groups.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Treatment Group | Concentration | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |
| Untreated Control | - | 1.25 | 0.08 | 100% |
| Apoptosis Inducer (AI) | 1 µM | 0.45 | 0.05 | 36% |
| AI + this compound | 20 µM | 0.88 | 0.07 | 70% |
| AI + this compound | 50 µM | 1.15 | 0.09 | 92% |
| This compound only | 50 µM | 1.23 | 0.06 | 98% |
| Vehicle Control | 0.1% DMSO | 1.24 | 0.07 | 99% |
Table 2: Flow Cytometry Analysis of Apoptosis (Annexin V/PI Staining)
| Treatment Group | % Viable Cells (Ann V-/PI-) | % Early Apoptotic (Ann V+/PI-) | % Late Apoptotic/Necrotic (Ann V+/PI+) |
| Untreated Control | 95.2% | 2.5% | 1.8% |
| Apoptosis Inducer (AI) | 38.1% | 45.3% | 15.1% |
| AI + this compound (50 µM) | 85.7% | 8.9% | 4.6% |
| This compound only (50 µM) | 94.5% | 3.1% | 1.9% |
Considerations and Troubleshooting
-
Concentration Optimization: The optimal concentration of this compound can vary between cell types and experimental conditions. A dose-response experiment is recommended to determine the most effective concentration.
-
Vehicle Control: Since this compound is typically dissolved in DMSO, a vehicle control (cells treated with the same concentration of DMSO used in the highest this compound group) is essential to rule out any solvent-induced effects.
-
Choice of Assay: Metabolic assays like MTT reflect cellular health but do not directly measure cell death mechanisms.[5] It is important to use a combination of assays, such as Annexin V staining, to specifically confirm that this compound is preventing apoptosis.[5]
-
Timing: The kinetics of apoptosis can vary. Perform a time-course experiment to identify the optimal endpoint for measuring the protective effects of this compound.
-
Irreversibility: this compound is an irreversible inhibitor.[6] This means its effects persist even after removal from the culture medium, a factor to consider in experimental design.
References
- 1. Apoptosis and Beyond: Cytometry in Studies of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. bioscience.co.uk [bioscience.co.uk]
- 5. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 6. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ac-VAD-CMK Troubleshooting Guide
This guide provides researchers, scientists, and drug development professionals with potential reasons and troubleshooting steps for experiments where the pan-caspase inhibitor Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) fails to inhibit apoptosis.
Frequently Asked Questions (FAQs)
Q1: My cells are still dying after treatment with this compound. Is the inhibitor not working?
A1: While it's possible the inhibitor itself is the issue, it's more likely that other factors are at play. Here are some initial troubleshooting steps related to the inhibitor and its application:
-
Inhibitor Integrity and Storage: this compound is typically dissolved in DMSO and should be stored at -20°C or -80°C for long-term stability.[1] Improper storage or multiple freeze-thaw cycles can lead to degradation and loss of activity.
-
Working Concentration: The effective concentration of this compound can vary significantly between cell types and apoptotic stimuli. Ensure you are using a concentration within the recommended range. If you are unsure, performing a dose-response experiment is recommended.
-
Timing of Administration: For effective inhibition of apoptosis, the inhibitor must be present before or at the same time the apoptotic stimulus is introduced.[2] It needs to enter the cells and bind to the caspases before they become fully active.
Table 1: General Experimental Parameters for Pan-Caspase Inhibitors
| Parameter | Recommendation | Notes |
| Inhibitor | This compound or Z-VAD-FMK | Z-VAD-FMK is a well-characterized analogue and often used interchangeably.[2][3] |
| Solvent | DMSO | Use fresh, anhydrous DMSO for best results.[1] |
| Storage | -20°C (short-term) or -80°C (long-term) | Avoid repeated freeze-thaw cycles. |
| Working Concentration | 10-100 µM | Optimal concentration is cell-type and stimulus-dependent. A titration is advised. |
| Pre-incubation Time | 30 minutes to 2 hours | This allows for sufficient cell permeability before adding the apoptotic stimulus. |
Q2: I've confirmed my inhibitor is active and used at an appropriate concentration, but the cells still die. Why?
A2: This is a common and important observation. The inhibition of caspases does not guarantee cell survival. In many cases, it reveals the activation of alternative, caspase-independent cell death (CICD) pathways.[4][5]
When caspases are blocked, the cell can reroute its death signaling to other programmed pathways:
-
Necroptosis: This is a major form of programmed necrosis. The use of pan-caspase inhibitors like Z-VAD-FMK can actively promote necroptosis.[6] Normally, caspase-8 cleaves and inactivates a protein called RIP1 kinase. When caspase-8 is inhibited by this compound, RIP1 kinase remains active, leading to the assembly of the "necrosome" complex and execution of necroptosis.[4][5]
-
Autophagic Cell Death: In some contexts, extensive autophagy can lead to cell death. Caspase inhibition has been shown to induce autophagic cell death in certain cell types, such as macrophages.[3][4][5]
-
Paraptosis: This is a less common form of programmed cell death characterized by extensive cytoplasmic vacuolization originating from the endoplasmic reticulum and mitochondria, which is not dependent on caspases.[7]
-
Mitochondrial Caspase-Independent Death: Mitochondria can release pro-death factors other than cytochrome c, such as Apoptosis-Inducing Factor (AIF), which can translocate to the nucleus and cause large-scale DNA fragmentation without caspase activation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase Inhibitor Z-VAD-FMK [worldwide.promega.com]
- 3. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. z-VAD-fmk-induced non-apoptotic cell death of macrophages: possibilities and limitations for atherosclerotic plaque stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Caspase Inhibitor Z-VAD-FMK Alleviates Endotoxic Shock via Inducing Macrophages Necroptosis and Promoting MDSCs-Mediated Inhibition of Macrophages Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
Troubleshooting Ac-VAD-CMK insolubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with the caspase-1 inhibitor, Ac-VAD-CMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and irreversible inhibitor of caspase-1, an enzyme that plays a crucial role in inflammation and apoptosis.[1][2][3] It functions by mimicking the substrate of caspase-1 and covalently binding to its active site, thereby preventing the processing of pro-inflammatory cytokines such as pro-IL-1β and pro-IL-18 into their active forms.[1][2]
Q2: In what solvent is this compound most soluble?
This compound exhibits the highest solubility in dimethyl sulfoxide (DMSO).[2][4][5] Several suppliers report solubility in DMSO at concentrations ranging from 20 mg/mL to 100 mg/mL.[2][4][5] It is important to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[2]
Q3: Is this compound soluble in other common laboratory solvents?
This compound is reported to be insoluble in water and ethanol.[2][3] One source suggests it is slightly soluble in methanol with the aid of heating and sonication.[6] Due to its poor solubility in aqueous solutions, direct dilution of a concentrated DMSO stock into buffers or cell culture media can lead to precipitation.
Q4: What is the recommended storage condition for this compound stock solutions?
Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and activity of the inhibitor.[1]
Quantitative Solubility Data
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent | Solubility | Source(s) |
| DMSO | 20 mg/mL - 100 mg/mL | [2][4][5] |
| Water | Insoluble | [2][3] |
| Ethanol | Insoluble | [2][3] |
| Methanol | Slightly soluble (with heating and sonication) | [6] |
| DMF | 10 mg/mL | [5] |
| PBS (pH 7.2) | 0.25 mg/mL | [5] |
Troubleshooting Insolubility Issues
This section provides a step-by-step guide to address common insolubility problems encountered when working with this compound.
Issue 1: this compound powder does not dissolve in DMSO.
Possible Causes:
-
Low-quality or hydrated DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can significantly decrease the solubility of hydrophobic compounds like this compound.
-
Insufficient solvent volume: The amount of DMSO may be insufficient to dissolve the given mass of the inhibitor.
-
Low temperature: Dissolution may be slower at room temperature.
Solutions:
-
Use fresh, anhydrous DMSO: Always use a new, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.
-
Ensure correct solvent volume: Refer to the solubility data to ensure you are using an adequate volume of DMSO for the amount of this compound.
-
Gentle warming and sonication: If the compound is still not dissolving, gently warm the solution to 37°C and sonicate for 10-15 minutes.[7] Avoid excessive heating, as it may degrade the compound.
Issue 2: Precipitation occurs when diluting the DMSO stock solution in aqueous media.
Possible Causes:
-
Rapid change in solvent polarity: A large and rapid change from a highly polar organic solvent (DMSO) to an aqueous environment can cause the compound to crash out of solution.
-
Final concentration exceeds aqueous solubility: The final concentration of this compound in the aqueous medium may be higher than its solubility limit in that medium.
-
Interaction with media components: Salts, proteins, or other components in the cell culture media can sometimes promote the precipitation of dissolved compounds.
Solutions:
-
Stepwise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous media, perform a serial dilution. First, dilute the concentrated DMSO stock with a small volume of DMSO to a lower concentration before adding it to the aqueous medium.
-
Pre-warm the aqueous medium: Warming the cell culture medium or buffer to 37°C before adding the this compound solution can help improve solubility.
-
Increase the final volume: By increasing the final volume of the aqueous medium, you can lower the final concentration of this compound, potentially keeping it below its precipitation point.
-
Maintain a low final DMSO concentration: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[8] A lower DMSO concentration can also reduce the risk of precipitation.
-
Use of co-solvents (for in vivo studies): For animal studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used to maintain solubility.[4]
Visual Troubleshooting Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. AC-YVAD-CMK price,buy AC-YVAD-CMK - chemicalbook [chemicalbook.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
Technical Support Center: Optimizing Ac-VAD-CMK Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the pan-caspase inhibitor Ac-VAD-CMK. The aim is to help optimize its concentration to effectively inhibit apoptosis while avoiding cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It works by binding to the catalytic site of caspases, the key proteases involved in the execution phase of apoptosis. By inhibiting these enzymes, this compound effectively blocks the apoptotic signaling cascade. Due to the similarity in structure and function, and the wider availability of experimental data, information from Z-VAD-FMK (Benzyloxycarbonyl-Valyl-Alanyl-Aspartyl-(O-methyl)-fluoromethylketone), another well-characterized pan-caspase inhibitor, is often used as a proxy and is included in this guide for reference.
Q2: What is the recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell type, the nature of the apoptotic stimulus, and the duration of the experiment. A common starting point for many cell lines is in the range of 20-50 µM.[1][2][3] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific experimental setup.
Q3: What are the potential off-target effects of this compound?
While effective at inhibiting caspases, high concentrations of pan-caspase inhibitors like Z-VAD-FMK can have off-target effects. These may include the induction of alternative cell death pathways such as necroptosis or autophagy.[4][5][6] Some studies have also shown that Z-VAD-FMK can inhibit other cellular enzymes, such as N-glycanase (NGLY1).[4] It is therefore critical to use the lowest effective concentration to minimize these off-target effects.
Q4: How can I determine if this compound is cytotoxic in my cell line?
To assess cytotoxicity, a cell viability assay such as the MTT assay should be performed. This assay measures the metabolic activity of cells, which correlates with cell viability. By treating cells with a range of this compound concentrations, you can determine the concentration at which cell viability begins to decrease, indicating a cytotoxic effect.
Troubleshooting Guide
Issue 1: this compound is not effectively inhibiting apoptosis.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your cell line and apoptotic stimulus. Test a range of concentrations (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
-
Possible Cause 2: Inadequate Pre-incubation Time.
-
Solution: Pre-incubate the cells with this compound for a sufficient period (typically 1-2 hours) before inducing apoptosis to allow for cellular uptake and binding to the caspases.
-
-
Possible Cause 3: Caspase-Independent Cell Death.
-
Solution: The cell death you are observing may not be mediated by caspases. Investigate other cell death pathways, such as necroptosis or autophagy, using specific inhibitors for those pathways.
-
-
Possible Cause 4: Reagent Instability.
-
Solution: Ensure that the this compound stock solution has been stored correctly (typically at -20°C in single-use aliquots) and has not undergone multiple freeze-thaw cycles.[1]
-
Issue 2: Significant cell death is observed in control cells treated only with this compound.
-
Possible Cause 1: Cytotoxic Concentration.
-
Solution: The concentration of this compound being used is likely too high for your specific cell line. Perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the maximum non-toxic concentration.
-
-
Possible Cause 2: Induction of Necroptosis.
-
Possible Cause 3: Solvent Toxicity.
-
Solution: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in the cell culture medium is not exceeding a non-toxic level (generally <0.5%). Run a vehicle control (DMSO alone) to assess its effect on cell viability.[8]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause 1: Variation in Cell Health and Density.
-
Solution: Use cells that are in the logarithmic growth phase and ensure consistent cell seeding density for all experiments.
-
-
Possible Cause 2: Variability in Reagent Preparation.
-
Solution: Prepare fresh dilutions of this compound from a stable stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Differences in Incubation Times.
-
Solution: Maintain consistent incubation times for pre-treatment with this compound and for the induction of apoptosis.
-
Data Presentation
Table 1: Recommended Concentration Ranges of Z-VAD-FMK for Apoptosis Inhibition in Various Cell Lines
| Cell Line | Apoptotic Stimulus | Effective Concentration (µM) | Reference |
| Jurkat | Staurosporine | 20 - 50 | [1][9] |
| HEK-293 | Honokiol | 50 | [10] |
| Human Granulosa Cells (GC1a, HGL5, COV434) | Etoposide | 50 | [3][11] |
| Bovine Embryos | Cryopreservation | 20 | [8] |
| Human Embryonic Stem Cells | Cryopreservation | 100 | [12] |
| HL-60 | Ruthenium(II) complexes | 50 | [3] |
| Bone Marrow-Derived Macrophages (BMDMs) | LPS | 20 - 80 | [13] |
Table 2: Reported Cytotoxic Effects of Z-VAD-FMK in Different Cell Lines
| Cell Line | Concentration (µM) | Observed Effect | Reference |
| L929 | >20 | Induction of necroptosis | [4][6] |
| Activated T cells | 100 | Increased cell death | [14] |
| A375 (Human Melanoma) | >30 | Promoted necroptosis | [7] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Experiment
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium. A suggested range is 0, 10, 25, 50, and 100 µM. Also, prepare a vehicle control with the highest concentration of DMSO used.
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate for 1-2 hours.
-
Apoptosis Induction: Add the apoptotic stimulus to the wells (except for the negative control wells) and incubate for the desired period.
-
Assessment of Apoptosis: Use an appropriate method to quantify apoptosis, such as Annexin V/PI staining followed by flow cytometry.
-
Data Analysis: Plot the percentage of apoptotic cells against the concentration of this compound to determine the lowest concentration that provides maximal inhibition of apoptosis.
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate as described above.
-
Treatment: Treat the cells with a range of this compound concentrations (e.g., 0, 10, 25, 50, 100, 200 µM) and a vehicle control.
-
Incubation: Incubate the cells for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the results to determine the cytotoxic concentration.
Mandatory Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. In vitro evaluation of the anti-apoptotic drug Z-VAD-FMK on human ovarian granulosa cell lines for further use in ovarian tissue transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 5. Off-target inhibition of NGLY1 by the polycaspase inhibitor Z-VAD-fmk induces cellular autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. zVAD-induced necroptosis in L929 cells depends on autocrine production of TNFα mediated by the PKC–MAPKs–AP-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.rndsystems.com [resources.rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. texaschildrens.org [texaschildrens.org]
- 14. Suppression of human T cell proliferation by the caspase inhibitors, z-VAD-FMK and z-IETD-FMK is independent of their caspase inhibition properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
Potential off-target effects of Ac-VAD-CMK in cell culture.
Welcome to the Technical Support Center for Ac-VAD-CMK. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the potential off-target effects of the pan-caspase inhibitor this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It is designed to broadly target and inhibit the activity of caspases, a family of cysteine proteases that are central executioners of apoptosis (programmed cell death). The peptide sequence 'VAD' (Val-Ala-Asp) is recognized by the active site of multiple caspases, and the chloromethylketone (CMK) group forms a covalent bond with the catalytic cysteine residue, irreversibly inactivating the enzyme.
Q2: What are the known off-target effects of this compound?
While effective at inhibiting caspases, this compound is not perfectly specific. Its reactive CMK moiety can interact with other cysteine proteases in the cell. The most commonly reported off-target effects include:
-
Inhibition of Cathepsins: These are lysosomal cysteine proteases involved in protein degradation and other cellular processes.[1][2]
-
Inhibition of Calpains: These are calcium-dependent cytosolic cysteine proteases involved in signal transduction and cell motility.[1][3]
-
Induction of Alternative Cell Death Pathways: By blocking the primary apoptotic pathway, this compound can sensitize cells to or actively promote caspase-independent cell death programs such as necrosis, necroptosis, or autophagy-dependent cell death.[4]
Q3: At what concentrations are off-target effects typically observed?
Off-target effects are generally dose-dependent. While effective caspase inhibition can be achieved at lower micromolar concentrations (1-20 µM), higher concentrations (>50 µM) are more likely to produce significant off-target effects. Some studies using the related inhibitor z-VAD-fmk have shown that protection against cell death at high concentrations is not due to enhanced caspase inhibition but likely due to the inhibition of other proteases.[1] Furthermore, some CMK-containing compounds have been shown to induce necrosis at higher concentrations.[5] A careful dose-response analysis is crucial for each cell line and experimental condition.
Q4: Can the chloromethylketone (CMK) moiety itself be cytotoxic?
Yes, the chloromethylketone group is a reactive electrophile. At high concentrations, it can non-specifically alkylate cellular thiols (like glutathione) and other proteins, leading to cellular stress and cytotoxicity independent of its intended caspase inhibition. One study found that the broad-spectrum caspase inhibitor Boc-Asp-CMK was significantly more toxic than its fluoromethylketone (FMK) counterpart, attributing this toxicity to the CMK group's interference with mitochondrial metabolism.[5]
Q5: Are there more specific alternatives to this compound?
Yes. If your research focuses on a specific caspase-mediated pathway, using a more selective inhibitor can reduce the likelihood of off-target effects. See the table below for some common alternatives.
Data Summary Tables
Table 1: Target Profile of this compound
| Protease Family | Primary Targets | Known Off-Targets | Mechanism of Inhibition |
|---|---|---|---|
| Caspases | Caspase-1, -3, -4, -5, -7, -8, -9 | Cathepsins (e.g., B, K, L), Calpains | Irreversible covalent modification of the active site cysteine. |
| Cathepsins | N/A | Cathepsin B, K, V, etc.[1][2][6] | Irreversible covalent modification of the active site cysteine. |
| Calpains | N/A | Calpain-1, Calpain-2[1][7] | Irreversible covalent modification of the active site cysteine. |
Table 2: Comparison of Common Caspase Inhibitors
| Inhibitor | Primary Target(s) | Common Working Conc. | Potential Off-Targets / Considerations |
|---|---|---|---|
| This compound | Pan-Caspase | 10-100 µM | Cathepsins, Calpains; potential cytotoxicity at high concentrations.[1][5] |
| z-VAD-FMK | Pan-Caspase | 10-100 µM | Cathepsins, Calpains; can induce necroptosis or autophagy.[1][4] Generally considered less toxic than CMK counterparts. |
| Ac-DEVD-CMK | Caspase-3, -6, -7, -8, -10[8] | 10-50 µM | More specific for executioner caspases, but can still inhibit others.[8] |
| Ac-YVAD-CMK | Caspase-1, -4, -5[9][10] | 10-30 µg/ml | Primarily used to inhibit the inflammasome pathway.[9] Weakly inhibits human caspase-4 and -5.[9][10] |
Troubleshooting Guide
Problem 1: My cells are still dying after treatment with this compound, even though I've confirmed apoptosis is blocked.
-
Possible Cause: The apoptotic stimulus has triggered a switch to a caspase-independent cell death pathway, such as necroptosis or autophagy-dependent cell death. Broad-spectrum caspase inhibitors are known to facilitate this switch.[4]
-
Troubleshooting Steps:
-
Confirm Caspase Inhibition: Perform a direct caspase activity assay (e.g., Caspase-3/7 Glo) to ensure the inhibitor is working at the concentration used.
-
Assess Necrosis/Necroptosis: Measure the release of lactate dehydrogenase (LDH) into the culture medium. Perform a western blot for key necroptosis markers like phosphorylated MLKL (p-MLKL).
-
Assess Autophagy: Perform a western blot to check for the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation. Monitor the degradation of p62/SQSTM1.
-
Use Additional Inhibitors: To confirm the alternative pathway, use specific inhibitors in combination with this compound. For example, use Necrostatin-1 to inhibit RIPK1 (a key necroptosis kinase) or 3-Methyladenine (3-MA) to inhibit autophagy.
-
Problem 2: I am observing unexpected phenotypes, such as altered protein processing or degradation, that don't seem related to apoptosis.
-
Possible Cause: Off-target inhibition of other cellular proteases, most likely cathepsins or calpains.[1] These proteases have diverse roles, and their inhibition can lead to a wide range of cellular effects.
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a dose-response curve to find the minimum concentration of this compound required to inhibit apoptosis in your model. This will minimize off-target inhibition.
-
Use a Specific Inhibitor: Switch to an inhibitor that is more specific for the caspase you believe is central to your apoptotic pathway (see Table 2).
-
Directly Assay Off-Target Activity: Use commercially available fluorometric assay kits to measure the activity of specific cathepsins (e.g., Cathepsin B, L) or calpains in your cell lysates, with and without this compound treatment.
-
Validate with Specific Off-Target Inhibitors: If you suspect a specific cathepsin is involved, use a more selective inhibitor for that enzyme (e.g., CA-074-Me for Cathepsin B) to see if it phenocopies the unexpected result.
-
Visual Guides and Workflows
Caption: Intended and off-target inhibition pathways of this compound.
Caption: A decision-tree workflow for troubleshooting unexpected cell death.
Caption: How caspase inhibition can divert a death signal to necroptosis.
Key Experimental Protocols
Protocol 1: Western Blot for Autophagy (LC3 Conversion)
-
Sample Collection: After treatment, lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel to resolve the two LC3 isoforms.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.
-
Primary Antibody: Incubate overnight at 4°C with a primary antibody against LC3 (recognizes both LC3-I, ~16 kDa, and LC3-II, ~14 kDa). Also probe a separate blot or strip for a loading control (e.g., GAPDH).
-
Secondary Antibody: Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. An increase in the ratio of LC3-II to LC3-I (or to GAPDH) indicates an increase in autophagosome formation.
Protocol 2: LDH Release Assay for Necrosis
-
Experimental Setup: Plate cells in a 96-well plate and treat with compounds as required. Include wells for 1) untreated negative control, 2) vehicle control, and 3) a maximum LDH release positive control (lyse these cells with 1% Triton X-100 for 15 min before the final step).
-
Sample Collection: After the treatment period, carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.
-
Assay Reaction: Use a commercial LDH cytotoxicity assay kit. Add 50 µL of the kit's reaction mixture to each well containing supernatant.
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the kit's stop solution.
-
Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity relative to the maximum release control after subtracting the background. An increase in LDH release indicates a loss of membrane integrity, a hallmark of necrosis.
References
- 1. Inhibitors of cysteine cathepsin and calpain do not prevent ultraviolet-B-induced apoptosis in human keratinocytes and HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Calpain inhibitor prevented apoptosis and maintained transcription of proteolipid protein and myelin basic protein genes in rat spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Caspase inhibitors promote alternative cell death pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The broad-spectrum caspase inhibitor Boc-Asp-CMK induces cell death in human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New inhibitors of cathepsin V impair tumor cell proliferation and elastin degradation and increase immune cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Calpain inhibitors, but not caspase inhibitors, prevent actin proteolysis and DNA fragmentation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. invivogen.com [invivogen.com]
- 10. Hope for vascular cognitive impairment: Ac-YVAD-cmk as a novel treatment against white matter rarefaction - PMC [pmc.ncbi.nlm.nih.gov]
How to determine the effective dose of Ac-VAD-CMK in a new cell line.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the effective dose of Ac-VAD-CMK, a pan-caspase inhibitor, in a new cell line. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N-Acetyl-Val-Ala-Asp-chloromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It works by covalently binding to the catalytic site of caspases, thereby inhibiting their activity. Caspases are a family of cysteine proteases that play essential roles in apoptosis (programmed cell death) and inflammation. For instance, Ac-YVAD-CMK, a related compound, is a selective and irreversible inhibitor of caspase-1, which is crucial for the activation of pro-inflammatory cytokines like IL-1β and IL-18.[1][2][3][4]
Q2: Why is it necessary to determine the effective dose for each new cell line?
The sensitivity of different cell lines to a drug can vary significantly due to differences in cell metabolism, membrane permeability, expression levels of the target protein (caspases), and off-target effects. Therefore, determining the optimal concentration is critical to ensure effective caspase inhibition without inducing non-specific cytotoxicity. A dose-response experiment is essential to establish the concentration range that produces the desired biological effect.[5]
Q3: What is a dose-response curve and what is an IC50/EC50?
A dose-response curve is a graph that visualizes the relationship between the concentration of a drug and the magnitude of its effect on a biological system.[6] The X-axis typically represents the log of the drug concentration, and the Y-axis represents the measured response (e.g., percent inhibition of caspase activity, percent cell viability).[6]
-
IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%.
-
EC50 (Effective Concentration 50%): The concentration of a drug that gives half-maximal response.
These values are key parameters derived from the dose-response curve and define the potency of the compound.
Q4: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 20-100 mM).[3][7] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[2][7] When preparing working solutions, the DMSO stock is diluted in cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture does not exceed a level toxic to the cells (typically <0.5%).
Experimental Guide: Determining Effective Dose
This section provides a detailed protocol for a dose-response experiment using a new cell line.
Workflow for Determining Effective Dose of this compound
Caption: Experimental workflow from cell culture to data analysis.
Step 1: Cell Seeding and Culture
-
Cell Culture : Grow the new cell line in its recommended complete growth medium to a mid-log phase, ensuring the cells are actively dividing and healthy.[5]
-
Harvest and Count : Harvest the cells using standard methods (e.g., trypsinization) and perform a cell count using a hemocytometer or automated cell counter to determine cell viability.[5]
-
Seeding : Dilute the cells in fresh medium to the desired seeding density. The optimal density depends on the cell line's proliferation rate and the assay duration and should be determined in preliminary experiments.[5] Seed the cells into a 96-well plate (typically clear-bottom, white-walled for luminescence assays).
Step 2: Preparation of this compound Dilutions
-
Determine Concentration Range : Based on literature for similar cell lines, select a broad range of concentrations to test. A preliminary experiment using 10-fold dilutions (e.g., 100 nM to 100 µM) can help narrow the effective range.[5] For subsequent experiments, use a finer dilution series (e.g., 2- or 3-fold) around the estimated effective concentration.
-
Serial Dilutions : Prepare serial dilutions of this compound in complete cell culture medium. It's common to prepare these at a 2x or 5x concentration so that when added to the wells, they are diluted to the final 1x concentration.
| Table 1: Typical this compound Concentration Ranges from Literature |
| Concentration Range |
| 1 - 100 µM |
| 40 - 80 µM |
| 12.5 µmol/kg (in vivo) |
| 10 - 50 µM |
Step 3: Cell Treatment and Apoptosis Induction
-
Pre-treatment (Inhibition) : Add the prepared this compound dilutions to the appropriate wells. It is common to pre-incubate the cells with the inhibitor for a period (e.g., 1-2 hours) before inducing apoptosis to allow for cell uptake.[7]
-
Induce Apoptosis : To measure the inhibitory effect of this compound, apoptosis must be induced. Add a known apoptosis-inducing agent (e.g., Staurosporine, TNF-α, or Etoposide) to the wells. Include control wells that are not induced to establish a baseline.
-
Controls : It is critical to include the following controls on each plate:
-
Vehicle Control : Cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the drug dilutions, plus the apoptosis inducer. This represents 0% inhibition.
-
No-Inducer Control : Cells treated with vehicle only (no apoptosis inducer). This represents baseline cell health.
-
Inhibitor-Only Controls : Cells treated with this compound dilutions but without the apoptosis inducer to check for cytotoxicity of the inhibitor itself.
-
No-Cell Control : Medium only, to measure background signal.
-
| Table 2: Example 96-Well Plate Layout for a Dose-Response Experiment | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Row | Columns 1-3 | Columns 4-6 | Columns 7-9 | Columns 10-12 | | A | Vehicle Control | Drug Conc. 1 | Drug Conc. 5 | No-Cell Control | | B | (0% Inhibition) | Drug Conc. 1 | Drug Conc. 5 | (Background) | | C | No-Inducer Control | Drug Conc. 2 | Drug Conc. 6 | Inhibitor Only (High) | | D | (100% Viability) | Drug Conc. 2 | Drug Conc. 6 | Inhibitor Only (High) | | E | Drug Conc. 3 | Drug Conc. 7 | ... | ... | | F | Drug Conc. 3 | Drug Conc. 7 | ... | ... | | G | Drug Conc. 4 | Drug Conc. 8 | ... | ... | | H | Drug Conc. 4 | Drug Conc. 8 | ... | ... | All wells except "No-Inducer" and "No-Cell" receive the apoptosis-inducing agent. Replicates are crucial for statistical validity.
Step 4: Endpoint Assay and Data Collection
After the desired incubation period (e.g., 4, 8, or 24 hours), measure the outcome. The choice of assay depends on the specific caspase or pathway being investigated.
-
Caspase Activity Assays : These are the most direct methods. Kits like Caspase-Glo® use a luminogenic substrate that is cleaved by active caspases to produce light. The signal is proportional to caspase activity.
-
Protocol Snapshot (Caspase-Glo type assay) :
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add the Caspase-Glo® reagent to each well (e.g., 100 µl).
-
Mix gently on a plate shaker for 30-60 seconds.
-
Incubate at room temperature for 1-2 hours as per manufacturer instructions.
-
Measure luminescence using a plate-reading luminometer.[8]
-
-
-
Apoptosis Assays : Methods like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry can quantify the percentage of apoptotic cells.[9][10][11] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of early apoptotic cells.[9][12]
-
Cell Viability Assays (Indirect) : Assays like MTT or MTS measure metabolic activity, which is an indirect indicator of cell viability. A reduction in apoptosis due to this compound would result in higher metabolic activity compared to the induced, untreated control.
Data Analysis
-
Normalize Data : Subtract the average background reading (no-cell control) from all other measurements. Normalize the data as a percentage relative to your controls.
-
% Inhibition = 100 * (1 - [Signal(Treated) - Signal(No Inducer)] / [Signal(Vehicle) - Signal(No Inducer)])
-
-
Plot the Curve : Plot the normalized response (%) against the logarithm of the drug concentration.
-
Non-linear Regression : Use a statistical software package (e.g., GraphPad Prism) to fit the data to a non-linear regression model (e.g., sigmoidal, 4PL) to generate a dose-response curve and calculate the IC50 value.[6]
Troubleshooting Guide
| Table 3: Common Issues and Solutions in this compound Experiments | | :--- | :--- | :--- | | Problem | Possible Cause(s) | Recommended Solution(s) | | High variability between replicates | Inconsistent cell seeding; Pipetting errors; Edge effects on the plate. | Ensure a homogenous single-cell suspension before seeding. Use calibrated multichannel pipettes. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity. | | No inhibitory effect observed | this compound concentration is too low; Inhibitor is degraded; The chosen apoptosis inducer does not signal through a caspase-dependent pathway in this cell line. | Test a higher range of concentrations. Ensure proper storage and handling of the inhibitor stock solution.[2] Verify the mechanism of the apoptosis inducer and confirm that the cell line undergoes caspase-dependent apoptosis in response to it. | | High toxicity in "Inhibitor-Only" controls | this compound concentration is too high; The final DMSO concentration is toxic to the cells. | Reduce the maximum concentration of this compound tested. Ensure the final DMSO concentration is non-toxic (typically <0.5%). Run a separate DMSO toxicity curve if needed. | | Weak signal from the apoptosis inducer | The concentration of the inducer is too low; The incubation time is too short. | Perform a time-course and dose-response experiment for the apoptosis-inducing agent alone to determine the optimal conditions for a robust signal window.[9] | | Incomplete dose-response curve (no top or bottom plateau) | The concentration range tested is too narrow. | Broaden the range of drug concentrations. If a full curve cannot be achieved due to toxicity or solubility limits, this should be noted in the analysis.[6] |
This compound Inhibition Pathway
Caption: Simplified pathway of caspase inhibition by this compound.
References
- 1. invivogen.com [invivogen.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
- 7. bio-rad.com [bio-rad.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]
Technical Support Center: Ac-VAD-CMK Stability and Usage in Cell Culture
Welcome to the technical support center for the pan-caspase inhibitor, Ac-VAD-CMK. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the effective application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in my cell culture media at 37°C?
Q2: How should I store my stock solution of this compound?
This compound is typically dissolved in DMSO to create a concentrated stock solution. For long-term storage, it is recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: At what concentration should I use this compound in my cell culture experiments?
The optimal working concentration of this compound can vary depending on the cell type, cell density, and the specific experimental goals. It is advisable to perform a dose-response experiment to determine the most effective concentration for your particular setup.
Q4: Can I pre-mix this compound into my cell culture media for long-term experiments?
Given the unknown stability of this compound in cell culture media over extended periods, it is best practice to add the inhibitor to the media immediately before use. For long-term experiments, consider replenishing the media with freshly added this compound at regular intervals.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Loss of Inhibitor Activity | Degradation of this compound in the cell culture media at 37°C. | Determine the half-life of this compound in your media (see Experimental Protocol below). Replenish the media with fresh inhibitor at intervals shorter than its half-life. |
| Improper storage of the stock solution. | Ensure your this compound stock solution is stored in aliquots at -20°C or -80°C and protected from light. Avoid repeated freeze-thaw cycles. | |
| Inconsistent Experimental Results | Variability in the concentration of active this compound. | Prepare fresh dilutions of this compound from a properly stored stock solution for each experiment. Ensure homogeneous mixing of the inhibitor in the cell culture media. |
| Cell density and metabolic activity affecting inhibitor stability. | Standardize cell seeding densities and experimental timelines. Consider that higher cell numbers may lead to faster degradation of the inhibitor. | |
| Precipitation of the Inhibitor in Media | The final concentration of DMSO is too high. | Ensure the final concentration of DMSO in your cell culture media is non-toxic to your cells (typically below 0.5%). |
| The inhibitor concentration exceeds its solubility in the media. | Perform a solubility test for this compound in your specific cell culture media. |
Experimental Protocol: Determining the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium at 37°C.
Objective: To quantify the degradation of this compound over time in a specific cell culture medium at physiological temperature.
Materials:
-
This compound
-
DMSO
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS)
-
Sterile microcentrifuge tubes
-
Incubator at 37°C with 5% CO2
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Preparation of this compound Stock Solution:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
-
Preparation of Media Samples:
-
In sterile microcentrifuge tubes, prepare your complete cell culture medium.
-
Spike the medium with the this compound stock solution to your desired final working concentration (e.g., 20 µM). Ensure the final DMSO concentration is consistent and non-toxic.
-
Prepare a sufficient number of tubes to collect samples at each time point.
-
-
Incubation:
-
Place the tubes in a 37°C incubator with 5% CO2.
-
-
Sample Collection:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).
-
The t=0 sample should be collected immediately after adding the inhibitor.
-
Immediately freeze the collected samples at -80°C until analysis to halt further degradation.
-
-
Sample Analysis:
-
Thaw the samples on ice.
-
Analyze the concentration of intact this compound in each sample using a validated HPLC or LC-MS method. This will likely involve a protein precipitation step to remove media components that could interfere with the analysis.
-
-
Data Analysis:
-
Quantify the peak area corresponding to intact this compound at each time point.
-
Normalize the peak area of each time point to the peak area of the t=0 sample to determine the percentage of remaining this compound.
-
Plot the percentage of remaining this compound against time to visualize the degradation kinetics.
-
Calculate the half-life (t½) of this compound, which is the time it takes for 50% of the inhibitor to degrade.
-
Data Presentation:
Table 1: Hypothetical Stability of this compound (20 µM) in DMEM with 10% FBS at 37°C
| Time (Hours) | % Remaining this compound |
| 0 | 100 |
| 2 | 85 |
| 4 | 70 |
| 8 | 50 |
| 12 | 35 |
| 24 | 10 |
| 48 | <1 |
Note: This data is for illustrative purposes only. You must generate your own data for your specific conditions.
Visualizations
Caption: Experimental workflow for determining this compound stability.
Caption: this compound inhibits the caspase cascade, blocking apoptosis.
Technical Support Center: Ac-VAD-CMK & Vehicle Controls
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ac-VAD-CMK, with a specific focus on controlling for the effects of its common vehicle, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it dissolved in DMSO?
A1: this compound (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, irreversible pan-caspase inhibitor.[1] It is widely used in apoptosis research to block caspase-dependent cell death pathways. Due to its hydrophobic nature, this compound has low solubility in aqueous solutions. DMSO is a common aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it an effective vehicle for delivering this compound to cells in culture.[2][3][4]
Q2: What are "vehicle effects" and why are they a concern?
A2: Vehicle effects are any biological effects caused by the solvent (vehicle) used to dissolve a substance of interest, independent of the substance itself.[5][6] DMSO, while widely used, is not biologically inert and can have dose-dependent effects on cells, including altered cell growth, differentiation, and even cytotoxicity or apoptosis.[7][8][9][10] Therefore, it is crucial to distinguish the effects of this compound from any potential effects of the DMSO vehicle.
Q3: What is the recommended final concentration of DMSO in cell culture experiments?
A3: As a general rule, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.1%.[11][12] Many cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity, but this is highly cell-line dependent.[11] Primary cells are often more sensitive.[11] It is strongly recommended to perform a dose-response experiment to determine the maximal tolerated DMSO concentration for your specific cell type.
Q4: How do I properly control for DMSO vehicle effects in my experiment?
A4: The proper control is a "vehicle control" group.[5][6] This group should be treated with the same concentration of DMSO as the experimental group receiving this compound, but without the inhibitor.[13][14] This allows you to directly attribute any observed differences between the vehicle control and the experimental group to the action of this compound.
Troubleshooting Guides
Problem 1: I'm observing unexpected cell death or changes in my "vehicle control" group (treated with DMSO alone).
-
Possible Cause: The DMSO concentration is too high for your specific cell line, leading to cytotoxicity.[9]
-
Solution:
-
Determine the No-Observed-Adverse-Effect-Level (NOAEL) of DMSO. Perform a dose-response curve with a range of DMSO concentrations (e.g., 0.01% to 1.0%) on your cells.
-
Assess Cell Viability. Use a quantitative assay such as MTT, XTT, or a trypan blue exclusion assay to measure cell viability at each DMSO concentration.
-
Select a Working Concentration. Choose the highest DMSO concentration that does not significantly impact cell viability or morphology compared to an untreated control. This will be the concentration you use for your vehicle control and for dissolving this compound.
-
Problem 2: I'm not seeing any effect from my this compound treatment compared to my vehicle control.
-
Possible Cause 1: The concentration of this compound is too low to effectively inhibit caspase activity in your experimental system.
-
Solution 1: Perform a dose-response experiment with varying concentrations of this compound to determine the optimal inhibitory concentration.
-
Possible Cause 2: The apoptosis in your system is caspase-independent.
-
Solution 2: Investigate alternative cell death pathways that may be active in your model.
-
Possible Cause 3: The this compound has degraded.
-
Solution 3: Ensure proper storage of the this compound stock solution at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Determining the Optimal DMSO Concentration for Vehicle Control
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of assay.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of your stock DMSO in your complete cell culture medium. For example, to test final concentrations of 0.01%, 0.05%, 0.1%, 0.25%, 0.5%, and 1.0%, you would prepare 2X stock concentrations of each in medium.
-
Treatment: Remove the existing medium from the cells and add the prepared DMSO dilutions. Include a "medium only" control group that receives fresh medium with no DMSO.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiment.
-
Viability Assay: After incubation, perform a cell viability assay (e.g., MTT or trypan blue) to determine the percentage of viable cells at each DMSO concentration relative to the "medium only" control.
Data Presentation: Example of DMSO Dose-Response Data
| Final DMSO Concentration (%) | Cell Viability (%) | Standard Deviation |
| 0 (Medium Control) | 100 | 4.2 |
| 0.01 | 98.5 | 5.1 |
| 0.05 | 97.2 | 4.8 |
| 0.1 | 95.8 | 5.5 |
| 0.25 | 88.1 | 6.2 |
| 0.5 | 75.4 | 7.1 |
| 1.0 | 52.3 | 8.9 |
Based on this example data, a final DMSO concentration of ≤ 0.1% would be recommended for this particular cell line.
Visualizations
Caption: Experimental workflow for using a vehicle control.
Caption: this compound inhibits multiple caspases in the apoptotic pathway.
Caption: Troubleshooting logic for this compound and vehicle control experiments.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. bbf.uns.edu.ar [bbf.uns.edu.ar]
- 6. academic.oup.com [academic.oup.com]
- 7. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide-induced apoptosis in human leukemic U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Implication of Low Dose Dimethyl Sulfoxide on Mitochondrial Function and Oxidative Damage in Cultured Cardiac and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. researchgate.net [researchgate.net]
Ac-VAD-CMK degradation and how to prevent it.
Welcome to the technical support center for Ac-VAD-CMK, a key reagent for researchers and scientists in the field of apoptosis and drug development. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to the degradation of this compound and how to prevent it, ensuring the integrity and success of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the handling and use of this compound.
Problem: Loss of Inhibitory Activity in My Experiment
If you observe a decrease or complete loss of this compound's inhibitory effect on caspase activity, consider the following potential causes and solutions.
Possible Cause 1: Degradation of this compound in Aqueous Solution.
The chloromethyl ketone (CMK) group in this compound is susceptible to hydrolysis in aqueous solutions, which can lead to a loss of its inhibitory function. The rate of this degradation is influenced by pH and temperature.
Solutions:
-
pH: this compound is most stable at lower pH values.[1] For short-term storage of working solutions, use a buffer with a slightly acidic pH if your experimental conditions permit. Most cell culture media are buffered around pH 7.2-7.4, a range where hydrolysis can occur.[2][3]
-
Temperature: Prepare fresh working solutions of this compound for each experiment. If a solution must be prepared in advance, store it at 4°C for a short period (a few hours). Avoid leaving aqueous solutions at room temperature or 37°C for extended periods.
-
Fresh Preparation: The most reliable approach is to prepare the working solution immediately before adding it to your cells or assay.
Possible Cause 2: Improper Storage of Stock Solutions.
Long-term storage of this compound under suboptimal conditions can lead to gradual degradation.
Solutions:
-
Lyophilized Powder: Store the lyophilized powder of this compound at -20°C for long-term stability.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO. These stock solutions are generally stable for up to 6 months when stored at -20°C. To minimize freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into smaller, single-use volumes.
Possible Cause 3: Reaction with Components in Cell Culture Media.
Cell culture media, especially when supplemented with serum, contain various nucleophiles (e.g., amino acids, proteins) and enzymes that can react with the electrophilic chloromethyl ketone group of this compound, leading to its inactivation.
Solutions:
-
Serum-Free Media: If your experimental design allows, consider performing short-term treatments in serum-free media to reduce the concentration of reactive molecules.
-
Timing of Addition: Add this compound to the cell culture medium immediately before treating the cells to minimize the time it has to react with media components.
Problem: Inconsistent Results Between Experiments
Variability in the effectiveness of this compound across different experiments can be frustrating. Here are some factors to consider.
Possible Cause 1: Inconsistent Preparation of Working Solutions.
Slight variations in the preparation of working solutions can lead to different final concentrations of active inhibitor.
Solutions:
-
Standardized Protocol: Establish and strictly follow a standardized protocol for preparing your this compound working solutions.
-
Accurate Pipetting: Use calibrated pipettes to ensure accurate dilutions from your stock solution.
Possible Cause 2: Age of Stock Solution.
Even when stored correctly, very old stock solutions may have undergone some degradation.
Solutions:
-
Date Your Aliquots: Always label your stock solution aliquots with the preparation date.
-
Use Fresh Stocks for Critical Experiments: For critical or sensitive experiments, consider preparing a fresh stock solution from new lyophilized powder.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the chloromethyl ketone (CMK) group. This reactive group is an electrophile that can be attacked by nucleophiles, including water. This hydrolysis can result in the formation of a less active hydroxymethyl ketone derivative.[1] Additionally, in complex environments like cell culture media, the CMK group can react with other nucleophiles such as free amines on proteins and amino acids.
Q2: How should I prepare and store this compound stock solutions?
-
Solvent: Dissolve the lyophilized this compound powder in anhydrous DMSO to prepare a concentrated stock solution (e.g., 10-50 mM).
-
Storage: Aliquot the DMSO stock solution into small, single-use volumes in tightly sealed vials to prevent moisture absorption and repeated freeze-thaw cycles. Store these aliquots at -20°C. Under these conditions, the stock solution should be stable for up to 6 months.
Q3: How stable is this compound in my cell culture medium?
Q4: Can I store my working solution of this compound in aqueous buffer?
It is not recommended to store this compound in aqueous buffers for extended periods. If you must prepare it in advance, keep it on ice and use it within a few hours. For optimal results, always prepare fresh working solutions for each experiment.
Q5: Is this compound sensitive to light?
While specific studies on the photosensitivity of this compound are limited, peptides, in general, can be susceptible to photodegradation. It is good laboratory practice to protect stock and working solutions from direct light exposure by using amber vials or by wrapping tubes in foil.
Data Summary
The following table summarizes the key stability information for this compound.
| Parameter | Condition | Recommendation | Stability |
| Storage | Lyophilized Powder | -20°C, desiccated | High |
| Stock Solution (in DMSO) | -20°C, aliquoted, sealed | Up to 6 months | |
| Working Solution | In Aqueous Buffer (e.g., PBS) | Prepare fresh, use immediately | Low (hours) |
| In Cell Culture Medium | Prepare fresh, use immediately | Low (minutes to hours) | |
| Influencing Factors | pH | More stable at lower pH[1] | - |
| Temperature | Degradation increases with temperature | - | |
| Light | Potential for degradation | Protect from light | |
| Nucleophiles (e.g., serum) | Reacts with and inactivates this compound | - |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound, lyophilized powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Appropriate cell culture medium or assay buffer
Procedure for Stock Solution (10 mM):
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration (Molecular Weight of this compound is 377.8 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Procedure for Working Solution (e.g., 20 µM in cell culture medium):
-
Thaw a single aliquot of the 10 mM this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your experimental volume. For example, to make 1 mL of 20 µM working solution, you would need 2 µL of the 10 mM stock solution.
-
Immediately before use, add the calculated volume of the stock solution to the pre-warmed cell culture medium or assay buffer.
-
Mix thoroughly by gentle pipetting or inversion.
-
Add the working solution to your cells or assay immediately.
Protocol 2: Caspase Activity Assay
This protocol provides a general framework for measuring caspase activity using a fluorogenic substrate.
Materials:
-
Cells treated with or without this compound
-
Lysis buffer (e.g., containing HEPES, CHAPS, DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3)
-
Assay buffer
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Collect the supernatant (cell lysate) containing the proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., Bradford or BCA).
-
-
Caspase Activity Measurement:
-
Dilute the cell lysates to the same protein concentration with assay buffer.
-
Add a consistent amount of protein from each sample to the wells of a 96-well black microplate.
-
Prepare a blank control containing lysis buffer and assay buffer without any cell lysate.
-
Add the fluorogenic caspase substrate to each well to a final concentration as recommended by the manufacturer.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths at different time points (e.g., every 15-30 minutes for 1-2 hours).
-
-
Data Analysis:
-
Subtract the blank fluorescence values from the sample fluorescence values.
-
Plot the fluorescence intensity against time to determine the rate of substrate cleavage.
-
Compare the rates of the this compound-treated samples to the untreated controls to determine the percentage of inhibition.
-
Visualizations
Caption: Degradation pathways of this compound in experimental settings.
Caption: Recommended workflow for using this compound to ensure stability.
Caption: Troubleshooting logic for loss of this compound activity.
References
Addressing batch-to-batch variability of Ac-VAD-CMK.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability of Ac-VAD-CMK, a pan-caspase inhibitor. The information is intended for researchers, scientists, and drug development professionals to ensure consistent and reliable experimental outcomes.
Troubleshooting Guides
Issue: Inconsistent or lower-than-expected inhibition of apoptosis in my experiments.
Possible Cause 1: Suboptimal Purity or Activity of the this compound Batch
-
Troubleshooting Steps:
-
Review the Certificate of Analysis (CoA): Carefully examine the CoA for the specific lot number you are using. Pay close attention to the purity value (typically determined by HPLC) and any activity data provided by the manufacturer. Compare this with the CoA of a previous batch that yielded expected results.
-
Perform a Caspase Activity Assay: Functionally test the current batch of this compound using a standardized caspase activity assay. This will provide a direct measure of its inhibitory potential. Compare the IC50 value of the current batch to a previously validated batch or the manufacturer's specifications.
-
Contact the Supplier: If you observe significant discrepancies in purity or activity, contact the supplier's technical support. Provide them with the lot number and your experimental data. They may be able to provide additional information or a replacement.
-
Possible Cause 2: Improper Storage and Handling
-
Troubleshooting Steps:
-
Verify Storage Conditions: this compound is typically stored at -20°C. Confirm that the product has been stored correctly and has not undergone multiple freeze-thaw cycles, which can degrade the compound.
-
Check Solvent Quality: Ensure the solvent used to reconstitute the this compound (e.g., DMSO) is of high quality and anhydrous. Moisture can lead to hydrolysis and inactivation of the inhibitor.
-
Prepare Fresh Solutions: Prepare fresh working solutions of this compound for each experiment. Avoid using old stock solutions, as the inhibitor's potency can diminish over time, even when stored at -20°C.
-
Possible Cause 3: Experimental Design and Execution
-
Troubleshooting Steps:
-
Optimize Inhibitor Concentration: The effective concentration of this compound can vary between cell types and experimental conditions. Perform a dose-response experiment to determine the optimal concentration for your specific model system.
-
Incubation Time: Ensure that the pre-incubation time with this compound is sufficient for it to enter the cells and inhibit caspases before inducing apoptosis.
-
Cell Density: High cell densities can sometimes require higher concentrations of the inhibitor to achieve the desired effect. Standardize cell seeding densities across experiments.
-
Issue: High background signal or off-target effects observed.
Possible Cause 1: Impurities in the this compound Batch
-
Troubleshooting Steps:
-
Analyze the CoA: Check the purity specifications on the CoA. Even small amounts of impurities could have off-target effects.
-
Consider a Different Supplier: If you consistently experience off-target effects with a particular supplier, consider trying a batch from a different manufacturer with higher purity specifications.
-
Possible Cause 2: Non-specific Inhibition
-
Troubleshooting Steps:
-
Titrate the Inhibitor: Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
Include Appropriate Controls: Use negative controls (e.g., vehicle-treated cells) and positive controls for apoptosis to distinguish specific inhibition from non-specific effects. Consider using a negative control peptide (e.g., Ac-FA-FMK) to assess non-specific effects of the inhibitor structure.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of batch-to-batch variability in this compound?
A1: Batch-to-batch variability of this compound can stem from several factors inherent to its chemical synthesis and purification. These include minor differences in the manufacturing process, variations in the purity of starting materials, and slight inconsistencies in the purification and lyophilization steps. These can lead to differences in the final product's purity, the presence of trace impurities, and variations in its inhibitory activity.
Q2: How can I minimize the impact of batch-to-batch variability on my long-term studies?
A2: To minimize the impact of variability, it is recommended to purchase a larger quantity of a single, qualified lot of this compound for the entire duration of a study. Before starting a new series of experiments with a new batch, it is crucial to perform a bridging study to compare the performance of the new lot against the old one using a standardized functional assay.
Q3: What information should I look for on the Certificate of Analysis (CoA)?
A3: The CoA is a critical document for assessing the quality of a specific batch. Key parameters to review include:
-
Lot Number: To uniquely identify the batch.
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC) and should be as high as possible (ideally >95%).
-
Appearance: Should be consistent with the manufacturer's description.
-
Solubility: To ensure proper reconstitution.
-
Storage Conditions: To verify correct handling.
Q4: Can I assume that two different lots with the same stated purity will behave identically?
A4: Not necessarily. While purity is a key indicator of quality, it does not always guarantee identical biological activity. The nature of any minor impurities present can differ between batches and may have subtle biological effects. Therefore, it is always advisable to functionally validate each new lot in your specific experimental system.
Quantitative Data Summary
The following table provides an example of how to summarize key quality control parameters from the Certificate of Analysis for different batches of this compound. This allows for a direct comparison and helps in identifying potential sources of variability.
| Parameter | Batch A | Batch B | Batch C | Ideal Specification |
| Lot Number | 12345 | 67890 | 54321 | - |
| Purity (HPLC) | 97.2% | 95.8% | 98.1% | >95% |
| IC50 (Caspase-3 Assay) | 5.2 nM | 8.1 nM | 4.9 nM | <10 nM |
| Appearance | White solid | White solid | White solid | White to off-white solid |
| Solubility (in DMSO) | >10 mg/mL | >10 mg/mL | >10 mg/mL | >10 mg/mL |
| Retest Date | 01/2026 | 06/2026 | 12/2025 | - |
Experimental Protocols
Protocol: Caspase-3/7 Activity Assay to Functionally Validate this compound Batches
This protocol describes a fluorometric assay to determine the inhibitory activity (IC50) of different batches of this compound on caspase-3/7.
Materials:
-
This compound (different batches)
-
Recombinant active human caspase-3
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
96-well black microplate
-
Fluorometric plate reader (Excitation/Emission ~400/505 nm for AFC)
-
DMSO (anhydrous)
Procedure:
-
Prepare this compound dilutions:
-
Reconstitute each batch of this compound in DMSO to a stock concentration of 10 mM.
-
Perform serial dilutions in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 0.01 nM).
-
-
Prepare Caspase-3 Solution:
-
Dilute the recombinant active caspase-3 in Assay Buffer to a working concentration that gives a linear increase in fluorescence over the assay period.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of the diluted this compound or vehicle control (Assay Buffer with the same final concentration of DMSO).
-
Add 25 µL of the diluted caspase-3 solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add 25 µL of the caspase-3/7 substrate (Ac-DEVD-AFC) to each well.
-
-
Measure Fluorescence:
-
Immediately measure the fluorescence intensity at time zero.
-
Continue to measure the fluorescence at regular intervals (e.g., every 5 minutes) for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each batch.
-
Visualizations
Caption: this compound inhibits the caspase cascade.
Technical Support Center: Ensuring Complete Caspase Inhibition with Ac-VAD-CMK
Welcome to the technical support center for the effective use of Ac-VAD-CMK, a broad-spectrum caspase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on achieving complete caspase inhibition in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of most caspases, thereby preventing their proteolytic activity which is central to the execution of apoptosis. The Val-Ala-Asp (VAD) sequence mimics the caspase cleavage site, and the fluoromethylketone (FMK) or chloromethylketone (CMK) group forms an irreversible thioether bond with the cysteine residue in the active site of the caspase.
Q2: What is the recommended working concentration for this compound?
The optimal concentration of this compound can vary depending on the cell type, the apoptosis-inducing stimulus, and the specific experimental conditions. A typical starting point is a concentration range of 20-50 µM. However, it is crucial to perform a dose-response experiment to determine the minimal concentration required for complete caspase inhibition in your specific model system.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder. For a stock solution, dissolve it in sterile, anhydrous DMSO. For long-term storage, it is recommended to store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The stability of this compound in aqueous cell culture media at 37°C can be limited, so it is advisable to add it to your cultures fresh for each experiment.
Q4: How can I confirm that I have achieved complete caspase inhibition?
Complete caspase inhibition can be verified through several methods:
-
Western Blotting: Assess the cleavage of key caspase substrates like PARP-1 or caspase-3 itself. In the presence of an effective concentration of this compound, you should observe a significant reduction or complete absence of the cleaved fragments.
-
Caspase Activity Assays: Utilize commercially available kits that measure the activity of specific caspases (e.g., caspase-3, -8, -9) using fluorogenic or colorimetric substrates. Complete inhibition should result in activity levels comparable to negative controls.
-
Cell Viability and Morphology: While not a direct measure of caspase inhibition, successful inhibition of apoptosis should lead to a rescue of cell viability and a lack of apoptotic morphology (e.g., membrane blebbing, nuclear condensation) in response to an apoptotic stimulus.
Troubleshooting Guide: Incomplete Caspase Inhibition
Encountering incomplete caspase inhibition can be a frustrating obstacle. This guide provides a systematic approach to troubleshooting this common issue.
dot
Caption: Troubleshooting workflow for incomplete caspase inhibition with this compound.
Data Presentation
Table 1: Recommended Working Parameters for this compound
| Parameter | Recommendation | Notes |
| Working Concentration | 20 - 100 µM | Optimal concentration is cell-type and stimulus dependent. A dose-response curve is highly recommended. |
| Solvent | DMSO (anhydrous) | Prepare a concentrated stock solution (e.g., 10-20 mM). |
| Storage of Stock Solution | -20°C or -80°C in aliquots | Avoid repeated freeze-thaw cycles to maintain inhibitor activity. |
| Incubation Time | Pre-incubation of 1-4 hours before inducing apoptosis is common. | The optimal pre-incubation time may need to be determined empirically. |
| Stability in Culture | Limited stability in aqueous media at 37°C. | Add fresh inhibitor at the time of the experiment. For long-term experiments, replenishing the inhibitor may be necessary. |
Table 2: Potential Off-Target Effects and Considerations
| Off-Target Effect | Description | Mitigation Strategy |
| Inhibition of other proteases | Although designed for caspases, at high concentrations, this compound may inhibit other cysteine proteases like cathepsins. | Use the lowest effective concentration determined by a dose-response experiment. Include appropriate controls. |
| Cytotoxicity | At very high concentrations or with prolonged exposure, this compound itself can induce cytotoxicity independent of its caspase-inhibitory function. | Perform a toxicity assay with this compound alone to determine a non-toxic working concentration range. |
| Activation of alternative cell death pathways | Complete inhibition of apoptosis can sometimes unmask or activate alternative, caspase-independent cell death pathways such as necroptosis or autophagy.[1][2][3][4][5] | Be aware of this possibility and consider assays for markers of other cell death pathways if unexpected cell death is observed. |
Experimental Protocols
Protocol 1: Western Blot for Cleaved Caspase-3
This protocol is a standard method to visually assess the inhibition of caspase-3 activation.
dot
Caption: Experimental workflow for Western blotting of cleaved caspase-3.
Expected Outcome: In samples treated with the apoptosis inducer alone, a band corresponding to cleaved caspase-3 should be visible. In samples co-treated with an effective concentration of this compound, this band should be significantly reduced or absent.
Protocol 2: Caspase-3 Activity Assay (Colorimetric)
This protocol provides a quantitative measure of caspase-3 activity.
Materials:
-
96-well microplate
-
Cell lysis buffer
-
2X Reaction Buffer
-
DTT (dithiothreitol)
-
DEVD-pNA (caspase-3 substrate)
-
Microplate reader
Procedure:
-
Induce Apoptosis: Treat cells with your apoptosis-inducing agent, with and without pre-incubation with this compound. Include an untreated control group.
-
Cell Lysis:
-
Pellet 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of your lysates.
-
Assay Setup:
-
In a 96-well plate, add 50-200 µg of protein from each sample, adjusting the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a 2X Reaction Buffer containing 10 mM DTT.
-
Add 50 µL of the 2X Reaction Buffer to each well.
-
Add 5 µL of 4 mM DEVD-pNA substrate to each well.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Read the absorbance at 400-405 nm using a microplate reader.
Data Analysis: Compare the absorbance readings of your treated samples to the untreated control. A significant decrease in absorbance in the this compound treated samples indicates successful inhibition of caspase-3 activity.
Signaling Pathway Diagram
References
- 1. Alternative pathways of programmed cell death are activated in cells with defective caspase-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonapoptotic Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Necroptosis: an alternative cell death program defending against cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An alternative, nonapoptotic form of programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative cell death mechanisms in development and beyond - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Ac-VAD-CMK vs. Z-VAD-FMK: A Comparative Guide to Pan-Caspase Inhibitors
In the landscape of apoptosis research and drug development, pan-caspase inhibitors are indispensable tools for elucidating the roles of caspases, a family of cysteine proteases central to the apoptotic signaling cascade. Among the most commonly utilized of these broad-spectrum inhibitors are Ac-VAD-CMK and Z-VAD-FMK. This guide provides a detailed comparison of these two inhibitors, drawing upon available experimental data to inform researchers, scientists, and drug development professionals on their respective characteristics and performance.
Executive Summary
Both this compound and Z-VAD-FMK are irreversible pan-caspase inhibitors that function by covalently binding to the catalytic site of caspases. Their core structure includes the peptide sequence Val-Ala-Asp (VAD), which is recognized by a broad range of caspases. The key distinction lies in their N-terminal protecting group: an acetyl (Ac) group in this compound and a benzyloxycarbonyl (Z) group in Z-VAD-FMK. These modifications are designed to enhance cell permeability by increasing the hydrophobicity of the compounds.
While both are effective in inhibiting apoptosis, Z-VAD-FMK is more extensively characterized in the scientific literature, with a wealth of data on its potency, specificity, and off-target effects. In contrast, specific quantitative data for this compound as a pan-caspase inhibitor is less readily available, with many studies focusing on a related but distinct compound, Ac-YVAD-CMK, a specific inhibitor of caspase-1. This guide will primarily present the detailed profile of Z-VAD-FMK and the available information for this compound, highlighting the current state of knowledge.
Mechanism of Action
Both inhibitors share a common mechanism. The VAD peptide sequence directs the inhibitor to the active site of caspases. The chloromethylketone (CMK) or fluoromethylketone (FMK) reactive group then forms an irreversible covalent bond with the cysteine residue in the catalytic site of the caspase, thereby inactivating the enzyme.
Caption: Mechanism of irreversible caspase inhibition.
Performance Data: A Head-to-Head Comparison
Direct comparative studies providing IC50 values for this compound and Z-VAD-FMK across a range of caspases under identical experimental conditions are scarce. However, extensive data is available for Z-VAD-FMK.
Table 1: Inhibitory Potency (IC50) of Z-VAD-FMK Against Various Human Caspases
| Caspase | IC50 (nM) |
| Caspase-1 | 0.5-20 |
| Caspase-3 | 0.2-10 |
| Caspase-4 | 2-50 |
| Caspase-5 | 2-50 |
| Caspase-6 | 1-25 |
| Caspase-7 | 1-20 |
| Caspase-8 | 5-20 |
| Caspase-9 | 5-20 |
| Caspase-10 | 5-25 |
Note: IC50 values can vary depending on the substrate and assay conditions.
For This compound , specific IC50 values for its pan-caspase activity are not well-documented in publicly available literature. Researchers should exercise caution and perform their own dose-response experiments to determine the optimal concentration for their specific application.
Cell Permeability and Off-Target Effects
The N-terminal modifications of both inhibitors are intended to enhance their ability to cross the cell membrane. The benzyloxycarbonyl (Z) group is generally considered to confer high hydrophobicity, leading to good cell permeability for Z-VAD-FMK. The acetyl (Ac) group is also used to increase hydrophobicity and cell entry.
A significant consideration for researchers using Z-VAD-FMK is its documented off-target effect on Peptide:N-glycanase (NGLY1) . This inhibition can lead to the induction of autophagy, a cellular process distinct from apoptosis. This is a critical point to consider when interpreting experimental results, as observed cellular effects may not be solely due to caspase inhibition.
The off-target profile of This compound is not as well-characterized. The absence of such reports does not confirm the absence of off-target effects, but rather highlights a gap in the current body of research.
Table 2: Qualitative Comparison of this compound and Z-VAD-FMK
| Feature | This compound | Z-VAD-FMK |
| Mechanism of Action | Irreversible pan-caspase inhibitor | Irreversible pan-caspase inhibitor |
| Cell Permeability | Enhanced by N-terminal acetyl group | Enhanced by N-terminal benzyloxycarbonyl group |
| Potency Data | Limited publicly available quantitative data | Extensive quantitative data available (IC50 values for multiple caspases) |
| Off-Target Effects | Not well-characterized | Known to inhibit NGLY1, leading to autophagy induction |
| Published Usage | Less frequently cited as a pan-caspase inhibitor | Widely used and extensively documented in apoptosis research |
Signaling Pathways
The inhibition of caspases by this compound or Z-VAD-FMK blocks both the intrinsic and extrinsic apoptotic pathways.
Caption: Overview of Apoptotic Signaling Pathways.
Experimental Protocols
To aid researchers in the practical application of these inhibitors, detailed protocols for key experiments are provided below.
Experimental Workflow for Comparing Inhibitor Efficacy
Caption: Workflow for comparing caspase inhibitors.
Protocol 1: Caspase-3/7 Activity Assay (Fluorometric)
Objective: To quantify the activity of executioner caspases-3 and -7 in cell lysates following treatment with apoptosis inducers and inhibitors.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
This compound and Z-VAD-FMK
-
96-well black, clear-bottom plates
-
Lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
Fluorometric plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of this compound or Z-VAD-FMK for 1 hour.
-
Induce apoptosis using the desired agent and incubate for the appropriate time.
-
Lyse the cells by adding lysis buffer directly to the wells and incubate on ice for 10-20 minutes.
-
Add the caspase-3/7 substrate to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the fold change in caspase activity relative to the untreated control.
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Procedure:
-
Induce apoptosis and treat with inhibitors as described previously.
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Protocol 3: Western Blot for Cleaved Caspase-3
Objective: To detect the active form of caspase-3 by immunoblotting.
Materials:
-
Treated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated cells in RIPA buffer and determine the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
Both this compound and Z-VAD-FMK are valuable tools for the study of apoptosis. Z-VAD-FMK is a well-established and extensively characterized pan-caspase inhibitor, making it a reliable choice for many applications. However, its off-target effect on NGLY1 and subsequent induction of autophagy must be taken into account when interpreting results.
This compound, while structurally similar and designed for the same purpose, lacks the extensive body of public data to support a direct and comprehensive comparison of its potency and specificity with Z-VAD-FMK. Researchers considering the use of this compound should perform rigorous validation and dose-response experiments to ensure its suitability for their specific experimental system.
Ultimately, the choice between this compound and Z-VAD-FMK will depend on the specific research question, the cell type being studied, and the importance of avoiding potential off-target effects like autophagy induction. For studies where potential confounding effects of autophagy are a concern, exploring alternative pan-caspase inhibitors with different off-target profiles may also be warranted.
Comparative Efficacy of Ac-VAD-CMK and Other Synthetic Inhibitors on Caspase-3
This guide provides a comparative analysis of the inhibitory effects of Ac-VAD-CMK on caspase-3, a key executioner caspase in the apoptotic pathway. The performance of this compound is evaluated against other notable caspase-3 inhibitors, supported by experimental data and detailed protocols for researchers in cellular biology and drug development.
Overview of Caspase-3 Inhibition
Caspase-3 is a critical mediator of programmed cell death, or apoptosis. Its activation leads to the cleavage of numerous cellular proteins, resulting in the characteristic morphological and biochemical changes associated with apoptosis. The development of specific and potent inhibitors for caspase-3 is of significant interest for the study of apoptosis and for therapeutic interventions in diseases where apoptosis is dysregulated.
This compound (N-acetyl-Val-Ala-Asp-chloromethyl ketone) is a member of the VAD-FMK family of inhibitors, which are often utilized as broad-spectrum or pan-caspase inhibitors. While effective in blocking apoptosis, their lack of specificity can be a limitation in studies targeting a particular caspase. This guide compares this compound with more specific caspase-3 inhibitors like Z-DEVD-FMK, Ac-DEVD-CHO, and the newer GSDME-derived inhibitors, Ac-DMPD-CMK and Ac-DMLD-CMK.
Comparative Inhibitor Performance
The efficacy of caspase inhibitors is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Inhibitor | Target Caspase(s) | IC50 (µM) | Notes |
| This compound family (e.g., Z-VAD-FMK) | Pan-caspase | Varies (low to mid-nanomolar for many caspases) | Potent, but lacks specificity, inhibiting multiple caspases.[1][2] |
| Z-DEVD-FMK | Caspase-3, -7, -8, -10 | 1.326 (for Caspase-3) | Commonly used as a caspase-3 inhibitor, but can also inhibit other caspases.[1] |
| Ac-DEVD-CHO | Caspase-3 | - | Specific for caspase-3 but can have poor cell permeability and in vivo stability.[1][3] |
| Ac-DMPD-CMK | Caspase-3 | 0.5456 | A GSDME-derived inhibitor with high potency and specificity for caspase-3.[1] |
| Ac-DMLD-CMK | Caspase-3 | 0.7455 | Another potent and specific GSDME-derived inhibitor of caspase-3.[1] |
Experimental Protocols
Caspase-3 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is designed to measure caspase-3 activity in cell lysates.[4][5]
1. Sample Preparation: a. Induce apoptosis in your cell line of interest using a desired method. Include an untreated control group. b. For adherent cells, seed at a density of approximately 2 x 10^4 cells/well in a 96-well plate. For suspension cells, use approximately 8 x 10^4 cells/well.[4] c. Pellet the cells by centrifugation and resuspend in 50 µL of chilled Cell Lysis Buffer. d. Incubate on ice for 10 minutes. e. Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.[5] f. Transfer the supernatant (cytosolic extract) to a fresh tube on ice. g. Measure the protein concentration of the lysate and adjust to 50–200 µg of protein per 50 µL of Cell Lysis Buffer.[5]
2. Assay Procedure: a. To each well of a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT. b. Add 50 µL of the prepared cell lysate to each well. c. Add 5 µL of the DEVD-pNA substrate (final concentration of 200 µM).[5] d. Incubate the plate at 37°C for 1-2 hours. e. Measure the absorbance at 400-405 nm using a microplate reader.[4][5]
3. Data Analysis:
- Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
In Vitro Caspase Inhibition Assay
This protocol is for determining the IC50 value of a caspase inhibitor.
1. Reagents:
- Recombinant active caspase-3
- Caspase buffer
- Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)
- Test inhibitor (e.g., this compound) at various concentrations
2. Procedure: a. Prepare serial dilutions of the test inhibitor. b. In a 96-well microplate, add a fixed amount of recombinant active caspase-3 to each well containing caspase buffer. c. Add the different concentrations of the inhibitor to the wells and incubate for a predetermined time at 37°C. d. Add the fluorogenic substrate Ac-DEVD-AMC to each well to a final concentration of 50 µM.[4][6] e. Incubate the reaction mixture for 1 hour at 37°C.[6] f. Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[6]
3. Data Analysis:
- Plot the fluorescence intensity against the inhibitor concentration.
- Calculate the IC50 value, which is the concentration of the inhibitor that results in a 50% reduction in caspase-3 activity.
Visualizing Pathways and Workflows
Caption: Apoptotic signaling pathway showing the activation of caspase-3 and points of inhibition.
Caption: Experimental workflow for determining the IC50 of a caspase-3 inhibitor.
Conclusion
While this compound and its analogs are effective at blocking apoptosis, their broad-spectrum activity makes them less suitable for studies requiring specific inhibition of caspase-3. For researchers focusing specifically on the role of caspase-3, inhibitors with a higher degree of selectivity, such as Z-DEVD-FMK or the more recently developed Ac-DMPD-CMK and Ac-DMLD-CMK, are more appropriate choices.[1] The selection of an inhibitor should be guided by the specific requirements of the experiment, balancing the need for potent apoptosis inhibition with the desired level of caspase specificity.
References
- 1. Gasdermin E-derived caspase-3 inhibitors effectively protect mice from acute hepatic failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. abcam.com [abcam.com]
- 6. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Validation of Reduced Caspase Cleavage by Ac-VAD-CMK: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pan-caspase inhibitor Ac-VAD-CMK and its efficacy in reducing caspase cleavage, a key event in apoptosis. The information presented is supported by experimental data and detailed protocols to assist researchers in their study of apoptosis and the development of novel therapeutics.
Introduction to Caspase Cleavage and Inhibition
Caspases, a family of cysteine proteases, are central executioners of apoptosis (programmed cell death). They exist as inactive zymogens (pro-caspases) that, upon apoptotic signaling, undergo proteolytic cleavage to become active enzymes. This activation initiates a cascade of further cleavage events, dismantling the cell in a controlled manner. Key players in this process include initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7). The cleavage of executioner caspases is a hallmark of apoptosis.
This compound (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor. It functions by covalently binding to the catalytic site of caspases, thereby preventing their activity and the subsequent apoptotic cascade. A related compound, Ac-YVAD-CMK (N-Acetyl-Tyrosyl-Valyl-Alanyl-Aspartyl-chloromethyl ketone), is a selective inhibitor of caspase-1, which is primarily involved in inflammation. This guide will focus on the broader anti-apoptotic effects of pan-caspase inhibition.
Quantitative Analysis of Caspase Cleavage Inhibition
Western blotting is a cornerstone technique for validating the efficacy of caspase inhibitors. By detecting the levels of cleaved (active) caspases, researchers can quantify the extent of apoptosis and the inhibitory effect of compounds like this compound.
Table 1: Dose-Dependent Inhibition of Cleaved Caspase-1 by Ac-YVAD-CMK in Gastric Injury Model [1]
| Treatment Group | Dose (μmol/kg) | Cleaved Caspase-1 / GAPDH Ratio (Mean ± SD) | Percent Inhibition |
| Control | 0 | 1.00 ± 0.12 | 0% |
| Ac-YVAD-CMK | 1.25 | 0.68 ± 0.09 | 32% |
| Ac-YVAD-CMK | 6.25 | 0.45 ± 0.07 | 55% |
| Ac-YVAD-CMK | 12.5 | 0.28 ± 0.05 | 72% |
Data is hypothetical and derived from descriptive findings for illustrative purposes.
Table 2: Effect of Ac-YVAD-CMK on Pro-inflammatory Cytokine and Caspase-1 Levels in a Sepsis Model [2]
| Treatment Group | Cleaved Caspase-1 | IL-1β | IL-18 |
| CLP Group (Control) | 100% | 100% | 100% |
| CLP + Ac-YVAD-CMK | Significantly Reduced | Significantly Reduced | Significantly Reduced |
CLP: Cecal Ligation and Puncture, a model for sepsis. This table illustrates the significant reduction observed, with specific quantitative values detailed in the cited study.
Comparison with Alternative Caspase Inhibitors
Several caspase inhibitors are available to researchers. A common alternative to this compound is z-VAD-fmk (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone), another broad-spectrum caspase inhibitor.
Table 3: Comparison of this compound and z-VAD-fmk
| Feature | This compound | z-VAD-fmk |
| Inhibitor Type | Irreversible pan-caspase inhibitor | Irreversible pan-caspase inhibitor |
| Primary Target | Broad spectrum of caspases | Broad spectrum of caspases |
| Mechanism | Forms a covalent bond with the catalytic cysteine residue of caspases. | Forms a covalent bond with the catalytic cysteine residue of caspases. |
| Reported Effects | Potent inhibitor of apoptosis. | Widely used to inhibit apoptosis in various experimental models. |
| Considerations | Specificity can vary between caspases. | May have off-target effects at higher concentrations. |
Experimental Protocols
Western Blot Protocol for Detecting Cleaved Caspase-3
This protocol provides a general framework for the Western blot analysis of cleaved caspase-3, a key executioner caspase.
1. Sample Preparation:
-
Induce apoptosis in cell cultures (e.g., using staurosporine) with and without the caspase inhibitor (this compound).
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
2. SDS-PAGE and Electrotransfer:
-
Load equal amounts of protein (20-30 µg) per lane onto a 12% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours or overnight at 30V.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for cleaved caspase-3 (e.g., Asp175) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the bands corresponding to cleaved caspase-3 and a loading control (e.g., β-actin or GAPDH).
-
Normalize the cleaved caspase-3 signal to the loading control for quantitative comparison.
Visualizing the Molecular Pathways and Experimental Process
Signaling Pathway of Apoptosis and Caspase Cleavage
Caption: Apoptotic signaling cascade leading to caspase cleavage.
Inhibitory Action of this compound
Caption: Mechanism of caspase inhibition by this compound.
Western Blot Experimental Workflow
Caption: Workflow for Western blot validation of caspase cleavage.
References
- 1. The caspase-1 inhibitor AC-YVAD-CMK attenuates acute gastric injury in mice: involvement of silencing NLRP3 inflammasome activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Efficacy of Ac-VAD-CMK and Other Caspase Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the efficacy of the pan-caspase inhibitor Ac-VAD-CMK in new experimental models. By objectively comparing its performance with key alternatives and providing detailed experimental protocols, this document serves as a practical resource for apoptosis research.
Introduction to Caspase Inhibitors
Caspases, a family of cysteine proteases, are central regulators of programmed cell death, or apoptosis.[1][2] Their activation leads to the cleavage of specific cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[3] Caspase inhibitors are invaluable tools for studying these pathways and hold therapeutic potential in diseases characterized by excessive cell death.[4][5]
This compound (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a broad-spectrum, irreversible caspase inhibitor.[6] Like other inhibitors in its class, it is designed to mimic the caspase substrate recognition sequence, allowing it to bind to the enzyme's active site and block its activity. This guide will compare this compound with two widely used alternatives: the classic pan-caspase inhibitor Z-VAD-FMK and the newer, more potent inhibitor Q-VD-OPh.
Mechanism of Action: The Apoptosis Cascade
Apoptosis is executed through two primary signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[7][8] Both pathways converge on the activation of effector caspases, primarily Caspase-3, which orchestrate the final stages of cell dismantling. Pan-caspase inhibitors like this compound block this cascade at multiple points, preventing the execution of apoptosis.
Comparative Analysis of Caspase Inhibitors
The choice of inhibitor can significantly impact experimental outcomes. While all three compounds listed below are broad-spectrum caspase inhibitors, they differ in potency, specificity, and potential off-target effects. Q-VD-OPh, for example, is reported to be more effective and less toxic than Z-VAD-FMK.[9][10]
Table 1: Qualitative Comparison of Pan-Caspase Inhibitors
| Feature | This compound | Z-VAD-FMK | Q-VD-OPh |
| Inhibition Type | Irreversible (Chloromethylketone) | Irreversible (Fluoromethylketone) | Irreversible (Difluorophenoxymethylketone) |
| Cell Permeability | Yes | Yes | Yes |
| Reported Toxicity | Low | Potential cytotoxicity from metabolites[11] | Minimal to no toxicity reported[9][10] |
| Blood-Brain Barrier | Not established | No | Yes[10][12] |
| Primary Use | General apoptosis inhibition | Widely used standard for apoptosis inhibition[2] | Potent apoptosis inhibition, suitable for in vivo use[10] |
Table 2: Quantitative Performance Data for Caspase Inhibitors
| Inhibitor | Target Caspases | IC₅₀ Values | Typical In Vitro Concentration |
| Z-VAD-FMK | Pan-caspase (except Caspase-2)[13] | Varies by caspase (nM to low µM range) | 10-100 µM[14] |
| Q-VD-OPh | Pan-caspase | Caspase-7: 48 nM; Others: 25-400 nM[12] | 10-100 µM |
| Ac-YVAD-CMK * | Selective for Caspase-1[15][16] | Ki for Caspase-1: 0.8 nM[17][18] | 0.1–30 µg/ml[15] |
Note: Data for Ac-YVAD-CMK, a closely related and more extensively studied selective Caspase-1 inhibitor, is provided for context. IC₅₀/Ki values for this compound are less consistently reported.
Experimental Validation Workflow
Validating the efficacy of a caspase inhibitor in a new model requires a systematic approach. The workflow involves inducing apoptosis, treating cells with the inhibitor, and then using a panel of assays to measure caspase activity, cell viability, and specific apoptotic markers.
Detailed Experimental Protocols
Below are methodologies for key experiments essential for validating this compound's performance.
A reliable method to induce apoptosis is crucial for testing an inhibitor. The choice of inducer depends on the cell type and the apoptotic pathway of interest.[19]
-
Objective: To trigger apoptosis in a controlled and reproducible manner.
-
Protocol (Example using Staurosporine):
-
Culture cells to the desired confluency (typically 70-80%).
-
Prepare a stock solution of Staurosporine in DMSO.
-
Treat cells with a final concentration of Staurosporine (e.g., 1 µM for Jurkat cells) for a predetermined time (e.g., 4-6 hours).[20]
-
For inhibitor validation, pre-incubate a subset of cells with this compound (e.g., 20-50 µM) for 1 hour before adding the apoptosis-inducing agent.
-
Always include appropriate controls: untreated cells, vehicle-only (DMSO) treated cells, and inhibitor-only treated cells.
-
This assay directly quantifies the activity of the primary executioner caspases.[1][21]
-
Objective: To measure the enzymatic activity of Caspase-3 and -7 as an indicator of apoptosis execution.
-
Principle: The assay uses a substrate peptide (e.g., DEVD) linked to a fluorophore (e.g., AMC).[21] Active caspase-3/7 cleaves the substrate, releasing the fluorophore, and the resulting fluorescence is proportional to enzyme activity.
-
Protocol:
-
After treatment (as described in 5.A), lyse the cells according to the assay kit manufacturer's instructions.
-
Add the cell lysate to a microplate well containing the assay buffer and the fluorogenic substrate (e.g., Ac-DEVD-AMC).
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., 380 nm excitation / 460 nm emission).[21]
-
Compare the fluorescence levels between control, apoptosis-induced, and inhibitor-treated samples to determine the fold-change in caspase activity and the degree of inhibition.
-
This assay provides a quantitative measure of overall cell health and metabolic activity.[22]
-
Objective: To assess the proportion of viable cells in a population following treatment.
-
Principle: The tetrazolium salt MTT is reduced by metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Plate cells in a 96-well plate and treat as described in 5.A.
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance on a microplate reader at ~570 nm.
-
Calculate cell viability as a percentage relative to the untreated control.
-
This flow cytometry-based assay identifies apoptotic cells by detecting an early marker of apoptosis.
-
Objective: To differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[7] Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. A vital dye like Propidium Iodide (PI) or 7-AAD is co-stained to identify cells with compromised membrane integrity (late apoptotic/necrotic).[23]
-
Protocol:
-
Following treatment, harvest the cells (including any floating cells).
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and the vital dye (PI or 7-AAD).
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
-
References
- 1. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 2. Z-VAD-FMK is a Well-Known pan Caspase Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. abpbio.com [abpbio.com]
- 4. Identification of FDA-approved drugs as novel allosteric inhibitors of human executioner caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Class of Allosteric, Caspase Inhibitors Identified by High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Q-VD-OPh, a broad spectrum caspase inhibitor with potent antiapoptotic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The history of Z-VAD-FMK, a tool for understanding the significance of caspase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. invivogen.com [invivogen.com]
- 14. selleckchem.com [selleckchem.com]
- 15. invivogen.com [invivogen.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. glpbio.com [glpbio.com]
- 19. Induction of apoptosis in cells | Abcam [abcam.com]
- 20. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 22. Cell viability assays | Abcam [abcam.com]
- 23. bioscience.co.uk [bioscience.co.uk]
Ac-VAD-CMK Cross-Reactivity Profile: A Comparative Guide for Researchers
For Immediate Release
A comprehensive analysis of the peptide inhibitor Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) reveals a high degree of selectivity for caspase-1, with significantly lower activity against other proteases. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's cross-reactivity, supported by available experimental data, to aid in its effective application and the interpretation of experimental outcomes.
Executive Summary
This compound is a widely utilized tool in apoptosis and inflammation research due to its function as a pan-caspase inhibitor. However, its efficacy varies considerably across the caspase family and other proteases. This guide consolidates available data on its inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) to offer a clear perspective on its specificity. The data underscores this compound's potent and specific inhibition of caspase-1, making it an excellent candidate for studies focused on this enzyme's activity. Its cross-reactivity with other caspases is notably weaker, and it is generally considered a poor inhibitor of non-caspase proteases.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following table summarizes the known inhibitory constants (Ki) of this compound against various proteases. A lower Ki value indicates stronger inhibition.
| Protease Family | Protease | This compound Ki (nM) | Reference(s) |
| Caspase | Caspase-1 | 0.8 | [1] |
| Caspase | Caspase-3 | >10,000 | [1] |
| Caspase | Caspase-4 | Weak Inhibition | [2] |
| Caspase | Caspase-5 | Weak Inhibition | [2] |
Comparative Analysis
The data clearly demonstrates that this compound is a highly potent and selective inhibitor of caspase-1 . The inhibition constant for caspase-1 is in the sub-nanomolar range, indicating very strong binding. In stark contrast, its affinity for caspase-3 is significantly lower, with a Ki value greater than 10,000 nM[1]. This represents a selectivity of over 12,500-fold for caspase-1 versus caspase-3.
While specific inhibitory constants are not widely reported for other caspases, this compound is often described as a "pan-caspase" inhibitor, albeit with varying efficacy. It is noted to be a weak inhibitor of the inflammatory caspases, caspase-4 and caspase-5 [2]. Information regarding its activity against other caspases (caspase-2, -6, -7, -8, -9, and -10) and non-caspase proteases such as cathepsins, trypsin, and chymotrypsin is limited in the public domain, suggesting a lack of significant cross-reactivity.
For context, another well-known pan-caspase inhibitor, Z-VAD-FMK , potently inhibits a broader range of caspases, including caspases-1, -3, -4, -5, -6, -7, -8, -9, and -10, with the exception of caspase-2[3]. This highlights the comparatively narrower and more specific profile of this compound, particularly its strong preference for caspase-1.
Experimental Protocols
To determine the cross-reactivity of a protease inhibitor like this compound, a standardized enzymatic assay is typically employed. The following protocol provides a detailed methodology for assessing inhibitor specificity.
Objective: To determine the inhibitory constant (Ki) of this compound against a panel of proteases.
Materials:
-
Recombinant human proteases (e.g., caspases, cathepsins, serine proteases)
-
This compound
-
Fluorogenic or chromogenic peptide substrates specific for each protease
-
Assay buffer (e.g., 100 mM HEPES, pH 7.4, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
96-well microplates (black plates for fluorescence assays)
-
Microplate reader (fluorometer or spectrophotometer)
-
DMSO (for dissolving the inhibitor)
Procedure:
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the inhibitor in assay buffer to achieve a range of final concentrations in the assay.
-
Enzyme Preparation: Dilute the recombinant proteases in assay buffer to a final concentration that yields a linear reaction rate over the course of the experiment.
-
Assay Setup:
-
To each well of the 96-well plate, add the desired volume of assay buffer.
-
Add the diluted inhibitor (this compound) to the appropriate wells. Include a control group with no inhibitor (vehicle control, e.g., DMSO).
-
Add the diluted enzyme to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: Add the specific fluorogenic or chromogenic substrate to each well to initiate the enzymatic reaction.
-
Data Acquisition: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader. Collect data at regular intervals for a set period.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of substrate cleavage) for each inhibitor concentration.
-
Plot the reaction velocity as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Mandatory Visualizations
Signaling Pathway of Caspase-1 Activation (Inflammasome Pathway)
Caption: Inflammasome-mediated activation of Caspase-1.
Experimental Workflow for Inhibitor Cross-Reactivity Screening
References
A comparative study of Ac-VAD-CMK and VX-765 for inflammasome inhibition.
For Researchers, Scientists, and Drug Development Professionals
In the landscape of inflammatory research, the targeted inhibition of inflammasomes, key signaling platforms of the innate immune system, has become a primary focus for therapeutic intervention. Central to inflammasome activation is the cysteine-aspartic protease, caspase-1. This guide provides a detailed comparative analysis of two widely utilized caspase-1 inhibitors: the irreversible peptide-based inhibitor Ac-VAD-CMK and the orally bioavailable prodrug, VX-765. We present a comprehensive overview of their mechanisms of action, potency, selectivity, and potential off-target effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action and Molecular Characteristics
Both this compound and VX-765 function by directly targeting and inhibiting the enzymatic activity of caspase-1, thereby preventing the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[1][2] However, they differ significantly in their chemical nature and mode of inhibition.
This compound (Acetyl-Valyl-Alaninyl-Aspartyl-chloromethylketone) is a synthetic tetrapeptide that acts as an irreversible inhibitor of caspase-1.[3] Its peptide sequence mimics the caspase-1 cleavage site, allowing it to bind to the enzyme's active site. The chloromethylketone (CMK) moiety then forms a covalent bond with the catalytic cysteine residue, leading to irreversible inactivation.[4]
VX-765 (Belnacasan) is a small molecule prodrug that is orally bioavailable. In vivo, it is rapidly converted by plasma esterases to its active metabolite, VRT-043198 .[2][5] VRT-043198 is a potent and selective, reversible covalent inhibitor of the caspase-1 subfamily.[2][5] It acts by forming a covalent bond with the catalytic cysteine residue in the active site of caspase-1.[2]
Potency and Efficacy
The potency of these inhibitors is a critical factor in their experimental application. The table below summarizes key quantitative data on their inhibitory activity against caspase-1.
| Inhibitor | Parameter | Value | Reference(s) |
| This compound | Ki for Caspase-1 | 0.8 nM | [6] |
| IC50 for Caspase-1 | 530 nM | [7] | |
| VRT-043198 (Active form of VX-765) | Ki for Caspase-1 | 0.8 nM | |
| IC50 for Caspase-1 | 11.5 nM | [8] | |
| IC50 for IL-1β release (PBMCs) | 0.67 ± 0.55 nM | [6] |
Note: IC50 values can vary depending on the experimental conditions.
Selectivity and Off-Target Effects
Selectivity is paramount to minimize confounding experimental results and potential toxicity. While both inhibitors target caspase-1, their selectivity profiles against other caspases and potential off-target effects differ.
This compound is known to be a relatively broad caspase inhibitor. While it is most potent against caspase-1, it can also inhibit other caspases, particularly caspase-3, -4, and -5, at higher concentrations.[4][9] This lack of high specificity can be a limitation in studies aiming to dissect the specific role of caspase-1. Some studies have shown that Ac-YVAD-cmk treatment can also affect the activation of JNK and the expression and activity of MMP-9.[10]
VX-765 (VRT-043198) exhibits a higher degree of selectivity for the caspase-1 subfamily. VRT-043198 is a potent inhibitor of caspase-1 and caspase-4, with significantly lower activity against other caspases such as caspase-3, -6, -7, -8, and -9. This selectivity makes it a more precise tool for studying caspase-1-mediated inflammasome activation. However, some studies suggest that VX-765 may have off-target effects. For instance, it has been observed to preserve mitochondrial complex I activity and affect the levels of glycolytic enzymes in a manner that may be independent of its caspase-1 inhibitory activity.[11]
| Inhibitor | Selectivity Profile | Potential Off-Target Effects | Reference(s) |
| This compound | Inhibits Caspase-1, -3, -4, -5 | Can affect JNK and MMP-9 activity | [4][9][10] |
| VX-765 (VRT-043198) | Highly selective for Caspase-1 and -4 | May have effects on mitochondrial function and glycolytic enzymes | [11] |
Signaling Pathway and Experimental Workflow
To visualize the context of inflammasome inhibition and the experimental procedures used to assess it, the following diagrams are provided.
Caption: Canonical NLRP3 inflammasome activation pathway.
Caption: A typical experimental workflow for evaluating inflammasome inhibitors.
Experimental Protocols
In Vitro Caspase-1 Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Cells (e.g., macrophages)
-
Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% glycerol)
-
2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% glycerol)
-
Caspase-1 Substrate (e.g., Ac-YVAD-AFC, 10 mM stock in DMSO)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Lysis:
-
Culture and treat cells with inflammasome activators and inhibitors (this compound or VX-765) as per the experimental design.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in 50-100 µL of cold Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) for the assay. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.
-
Add 50 µL of 2x Reaction Buffer to each well.
-
Add 5 µL of Caspase-1 substrate (Ac-YVAD-AFC) to each well to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.
-
The fluorescence intensity is proportional to the caspase-1 activity.
-
IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline based on commercially available ELISA kits.
Materials:
-
Cell culture supernatants
-
IL-1β ELISA kit (containing capture antibody, detection antibody, standard, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
96-well microplate pre-coated with anti-human IL-1β capture antibody
-
Microplate reader
Procedure:
-
Standard and Sample Preparation:
-
Reconstitute the IL-1β standard as per the kit instructions to create a stock solution.
-
Prepare a serial dilution of the standard in Assay Diluent to generate a standard curve.
-
Dilute the cell culture supernatants in Assay Diluent if necessary.
-
-
Assay:
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated microplate.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of biotinylated anti-human IL-1β detection antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the wells three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature in the dark.
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Measurement:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Calculate the concentration of IL-1β in the samples by interpolating from the standard curve.
-
Conclusion
Both this compound and VX-765 are valuable tools for the study of inflammasome-mediated inflammation. This compound, as an irreversible and broader-spectrum caspase inhibitor, can be useful for initial exploratory studies. However, for more specific investigations into the role of the caspase-1 subfamily in inflammasome signaling, the highly selective and orally bioavailable prodrug VX-765 (and its active form VRT-043198) is the preferred choice. Researchers should carefully consider the specific requirements of their experimental design, particularly regarding the need for selectivity and the potential for off-target effects, when choosing between these two inhibitors. The provided experimental protocols offer a starting point for the quantitative assessment of their efficacy in inhibiting inflammasome activation.
References
- 1. The anti-caspase 1 inhibitor VX-765 reduces immune activation, CD4+ T cell depletion, viral load, and total HIV-1 DNA in HIV-1 infected humanized mice | eLife [elifesciences.org]
- 2. invivogen.com [invivogen.com]
- 3. invivogen.com [invivogen.com]
- 4. Integrated NLRP3, AIM2, NLRC4, Pyrin inflammasome activation and assembly drive PANoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzdiscovery.org [alzdiscovery.org]
- 6. researchgate.net [researchgate.net]
- 7. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Potent and Selective Caspase 1 Inhibitor that Utilizes a Key 3-Cyanopropanoic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Caspase‑1 inhibition by VX‑765 administered at reperfusion in P2Y12 receptor antagonist‑treated rats provides long‑term reduction in myocardial infarct size and preservation of ventricular function - PMC [pmc.ncbi.nlm.nih.gov]
Evidence for the superiority of Ac-VAD-CMK in specific research applications.
For researchers in apoptosis, inflammation, and pyroptosis, the selective inhibition of specific caspases is paramount for elucidating cellular signaling pathways and developing targeted therapeutics. While broad-spectrum caspase inhibitors like Z-VAD-FMK have been instrumental, their lack of specificity can confound experimental results. This guide provides a comprehensive comparison of Ac-VAD-CMK (Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) and other caspase inhibitors, supported by experimental data, to highlight its superiority in specific research applications.
This compound is a potent, irreversible, and highly selective inhibitor of caspase-1.[1] Its design is based on the preferred substrate recognition sequence of caspase-1, rendering it a precise tool for investigating the roles of this specific caspase in cellular processes.[1] This selectivity is a marked advantage over pan-caspase inhibitors such as Z-VAD-FMK, which inhibit a wide range of caspases and can therefore produce ambiguous results.[2][3]
Comparative Efficacy and Specificity
The superiority of this compound in specific applications stems from its focused inhibitory profile. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and the commonly used pan-caspase inhibitor Z-VAD-FMK against a panel of caspases. Lower IC50 values indicate greater potency.
| Caspase | Ac-YVAD-CMK IC50 | Z-VAD-FMK IC50 | References |
| Caspase-1 | ~50 µM (in cells) | Low to mid nM | [4] |
| Caspase-3 | Weakly Inhibitory | Low to mid nM | [5] |
| Caspase-4 | Weakly Inhibitory | Low to mid nM | [1] |
| Caspase-5 | Weakly Inhibitory | Low to mid nM | [1] |
| Caspase-8 | Not a primary target | Low to mid nM | |
| Caspase-9 | Not a primary target | Low to mid nM | |
| Caspase-10 | Not a primary target | Low to mid nM |
Note: IC50 values can vary between different assay conditions and experimental setups. The data presented is a synthesis from multiple sources to provide a comparative overview.
As the data indicates, while Z-VAD-FMK potently inhibits a broad range of caspases, this compound demonstrates marked selectivity for caspase-1. This makes this compound the inhibitor of choice for studies focused on the inflammasome pathway, where caspase-1 is the key effector, and for distinguishing caspase-1-mediated events from other apoptotic or inflammatory pathways.
Experimental Protocols
Key Experiment 1: Caspase-1 Activity Assay in Cell Lysates
This protocol details the measurement of caspase-1 activity in cell lysates following experimental treatment, using this compound as a specific inhibitor.
Materials:
-
Cells of interest
-
Apoptosis/Inflammasome inducing agent (e.g., LPS and ATP)
-
This compound (for inhibitor control)
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AMC)
-
96-well black microplate
-
Fluorometer
Procedure:
-
Cell Culture and Treatment: Plate cells at a desired density and culture overnight. Treat cells with the inducing agent in the presence or absence of this compound (typically 10-50 µM) for the desired time. Include an untreated control group.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 30 minutes.
-
Lysate Preparation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-1 Activity Assay: In a 96-well black microplate, add 50 µg of protein from each lysate to individual wells. Adjust the volume to 100 µL with Lysis Buffer.
-
Substrate Addition: Add the caspase-1 fluorogenic substrate Ac-YVAD-AMC to each well to a final concentration of 50 µM.
-
Kinetic Measurement: Immediately place the plate in a fluorometer pre-set to 37°C. Measure the fluorescence intensity (Excitation: 360-380 nm, Emission: 440-460 nm) every 5 minutes for 1-2 hours.
-
Data Analysis: Calculate the rate of substrate cleavage (increase in fluorescence over time) for each sample. The activity in the this compound treated sample should be significantly lower than in the induced, untreated sample, demonstrating specific inhibition of caspase-1.
Key Experiment 2: Inhibition of Apoptosis/Pyroptosis
This protocol outlines how to assess the ability of this compound to specifically inhibit caspase-1-dependent cell death.
Materials:
-
Cells of interest
-
Inducing agent (e.g., LPS and Nigericin for pyroptosis)
-
This compound
-
Z-VAD-FMK (as a broad-spectrum control)
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with the inducing agent in the presence of this compound (e.g., 20-50 µM), Z-VAD-FMK (e.g., 20 µM), or vehicle control. Include an untreated control group.
-
Cell Harvesting: After the desired incubation period, gently harvest the cells, including any floating cells in the supernatant.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic/pyroptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Compare the percentage of apoptotic/pyroptotic cells in the different treatment groups. This compound should specifically reduce cell death in pathways known to be dependent on caspase-1.
-
Signaling Pathways and Experimental Workflows
To visually represent the role of this compound in cellular signaling, the following diagrams have been generated using the Graphviz DOT language.
Caption: Inflammasome activation pathway and the specific inhibition of Caspase-1 by this compound.
Caption: Overview of extrinsic and intrinsic apoptosis pathways, highlighting the broad inhibition by Z-VAD-FMK.
Caption: A typical experimental workflow for comparing the effects of caspase inhibitors.
Conclusion
The evidence strongly supports the superiority of this compound for research applications requiring the specific inhibition of caspase-1. Its high selectivity allows for the clear dissection of caspase-1's role in inflammasome activation, pyroptosis, and cytokine processing, without the confounding effects of inhibiting other caspases. For researchers aiming to produce clear, interpretable data in these specific fields, this compound is an indispensable tool, offering a significant advantage over broad-spectrum inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. invivogen.com [invivogen.com]
- 3. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interleukin 1β-converting Enzyme Related Proteases/Caspases Are Involved in TRAIL-induced Apoptosis of Myeloma and Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Ac-VAD-CMK vs. Genetic Knockdown of Caspases: A Comparative Guide for Researchers
For researchers in apoptosis, inflammation, and drug development, the choice between chemical inhibitors and genetic tools to dissect the intricate roles of caspases is a critical experimental decision. This guide provides an objective comparison of the pan-caspase inhibitor Ac-VAD-CMK and genetic knockdown techniques, supported by experimental data and detailed protocols to inform your research strategy.
At a Glance: Chemical Inhibition vs. Genetic Knockdown
| Feature | This compound (Chemical Inhibition) | Genetic Knockdown (siRNA, shRNA, CRISPR) |
| Target | Primarily inhibits the enzymatic activity of multiple caspases, with high potency for caspase-1. | Reduces or eliminates the expression of specific caspase proteins at the mRNA or genomic level. |
| Specificity | Broad-spectrum, but with varying affinity for different caspases. Potential for off-target effects on other proteases. | Highly specific to the targeted caspase gene, but off-target effects on other genes can occur. |
| Mechanism of Action | Irreversibly binds to the catalytic site of activated caspases. | Prevents the synthesis of the target caspase protein. |
| Temporal Control | Rapid onset of inhibition upon administration. Effect is transient and dependent on inhibitor concentration and stability. | Slower onset, requiring time for protein turnover. Can be transient (siRNA) or stable/permanent (shRNA, CRISPR). |
| Application | Useful for studying the acute effects of broad caspase inhibition and for in vivo studies. | Ideal for dissecting the role of a specific caspase in a cellular process and for long-term studies. |
| Reversibility | Reversible upon removal of the compound, depending on the specific inhibitor's properties. This compound is irreversible. | Transient with siRNA; stable or permanent with shRNA and CRISPR, respectively. |
Delving Deeper: A Head-to-Head Comparison
This compound: The Broad-Spectrum Inhibitor
This compound (N-Acetyl-Valyl-Alanyl-Aspartyl-chloromethylketone) is a cell-permeable, irreversible pan-caspase inhibitor. It functions by mimicking the caspase substrate and covalently binding to the active site of the enzyme. While often used to broadly inhibit apoptosis, it's crucial to note its differential selectivity. It is a potent inhibitor of caspase-1, the inflammatory caspase, and also shows activity against caspases-4 and -5.[1] Its effect on apoptotic caspases like caspase-3 can be less direct and may occur at higher concentrations.[2]
Advantages:
-
Rapid Action: Provides immediate inhibition of caspase activity, allowing for the study of acute signaling events.
-
Broad Inhibition: Useful for determining if a process is caspase-dependent in general.
-
In Vivo Applicability: Can be administered to animal models to study the systemic effects of caspase inhibition.
Disadvantages:
-
Lack of Specificity: Its broad-spectrum nature can make it difficult to attribute an observed effect to a single caspase.
-
Off-Target Effects: Can potentially inhibit other proteases with similar active site conformations, leading to confounding results.[3]
-
Toxicity: At higher concentrations, some pan-caspase inhibitors can exhibit cellular toxicity independent of their caspase-inhibiting activity.[4]
Genetic Knockdown: Precision Targeting of Caspases
Genetic knockdown techniques, including RNA interference (siRNA, shRNA) and CRISPR-Cas9 gene editing, offer a more targeted approach to studying individual caspases.
-
siRNA (small interfering RNA): Induces transient knockdown of a specific caspase by targeting its mRNA for degradation. This is ideal for short-term studies.
-
shRNA (short hairpin RNA): Can be integrated into the genome to provide stable, long-term knockdown of a target caspase.
-
CRISPR-Cas9: Allows for the permanent knockout of a caspase gene, creating a complete loss-of-function model.[5][6][7][8]
Advantages:
-
High Specificity: Enables the investigation of the role of a single caspase in a biological pathway.
-
Long-Term Studies: shRNA and CRISPR allow for the creation of stable cell lines or animal models with persistent loss of caspase function.
-
Clearer Interpretation: By targeting a specific gene, the observed phenotype can be more confidently attributed to the loss of that particular caspase.
Disadvantages:
-
Slower Onset: Requires time for the existing caspase protein to be degraded, making it less suitable for studying very rapid cellular events.
-
Off-Target Effects: While generally specific, siRNA and shRNA can have off-target effects by unintentionally silencing other genes.[9] CRISPR-Cas9 can also have off-target cleavage events in the genome.[9]
-
Incomplete Knockdown: siRNA and shRNA may not completely eliminate the target protein, leading to residual activity.
-
Compensation: The cell may compensate for the loss of one caspase by upregulating another, complicating the interpretation of results.
Quantitative Data Summary
| Treatment | Target | Readout | Result | Reference |
| Ac-YVAD-cmk (300 ng/rat) | Caspase-1 activity | Fluorogenic substrate cleavage | ~97% reduction at 24h post-ischemia | [2] |
| Ac-YVAD-cmk (300 ng/rat) | Caspase-3 activity | Fluorogenic substrate cleavage | ~87% reduction at 24h post-ischemia | [2] |
| Ac-YVAD-cmk (300 ng/rat) | Apoptosis | Nucleosome quantitation | ~53% reduction at 24h post-ischemia | [2] |
| Caspase-3 siRNA | Caspase-3 protein expression | Western Blot | Significant decrease vs. control | [10] |
| Caspase-3 siRNA | H2O2-induced apoptosis | TUNEL assay | 11.0 ± 3.2% vs. 25.8 ± 4.2% in control | [10] |
Signaling Pathways and Experimental Workflows
To visualize the points of intervention for both this compound and genetic knockdown, the following diagrams illustrate the key caspase signaling pathways and a typical experimental workflow for comparison.
Caption: Caspase signaling pathways and intervention points.
Caption: Workflow for comparing this compound and genetic knockdown.
Experimental Protocols
Protocol 1: Inhibition of Apoptosis using this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (e.g., Staurosporine, TNF-α)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Pre-treatment with this compound: The following day, pre-treat the cells with the desired concentration of this compound (e.g., 20-100 µM) or an equivalent volume of DMSO for the vehicle control. Incubate for 1-2 hours at 37°C.[11]
-
Induction of Apoptosis: Add the apoptosis-inducing agent to the wells, including the control, vehicle, and this compound treated wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 4-24 hours) at 37°C.
-
Apoptosis Assay: Proceed with an apoptosis detection method, such as the Annexin V/Propidium Iodide staining assay.
Protocol 2: Caspase-3 Knockdown using siRNA
Materials:
-
Cell line of interest
-
Complete cell culture medium (antibiotic-free for transfection)
-
siRNA targeting Caspase-3
-
Non-targeting control siRNA
-
siRNA transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
6-well plates
-
Reagents for Western blot analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate in antibiotic-free medium so that they are 30-50% confluent at the time of transfection.
-
siRNA Transfection:
-
For each well, dilute siRNA (e.g., 25 pmol) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5 minutes.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-72 hours at 37°C.
-
Knockdown Validation: Harvest a subset of the cells to validate Caspase-3 knockdown by Western blot.
-
Functional Assay: Use the remaining cells for downstream experiments, such as inducing apoptosis and measuring cell death as described in Protocol 1.
Protocol 3: CRISPR-Cas9 Mediated Knockout of Caspase-8
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
CRISPR-Cas9 plasmid expressing Cas9 and a guide RNA (gRNA) targeting an early exon of the CASP8 gene.[6][7]
-
Transfection reagent suitable for plasmids (e.g., Lipofectamine 3000)
-
Reagents for genomic DNA extraction and PCR
-
Reagents for Western blot analysis
Procedure:
-
gRNA Design and Plasmid Construction: Design and clone a gRNA sequence targeting an early exon of the CASP8 gene into a Cas9 expression vector.
-
Transfection: Transfect the cells with the CRISPR-Cas9 plasmid using a suitable transfection reagent.
-
Clonal Selection: 24-48 hours post-transfection, select for single cells that have taken up the plasmid (e.g., via antibiotic selection or FACS for a co-expressed fluorescent marker).
-
Clonal Expansion: Expand the single-cell clones into individual populations.
-
Knockout Validation:
-
Genomic DNA Analysis: Extract genomic DNA from the clones and perform PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels) in the CASP8 gene.[14]
-
Western Blot: Confirm the absence of Caspase-8 protein expression in the knockout clones by Western blot as described in Protocol 2.[12][13]
-
-
Functional Analysis: Use the validated Caspase-8 knockout cell lines for functional assays.
Protocol 4: Annexin V/Propidium Iodide Apoptosis Assay
Materials:
-
Treated and control cells
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells (including the supernatant for adherent cells) and wash with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.[15][16]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Conclusion: Making the Right Choice
The decision between using this compound and genetic knockdown of caspases hinges on the specific research question.
-
This compound is a valuable tool for initial investigations into the general involvement of caspases in a rapid cellular process and for in vivo studies where genetic manipulation is not feasible. However, its lack of specificity necessitates cautious interpretation of the results.
-
Genetic knockdown provides a more precise and definitive method for elucidating the function of a specific caspase. While the experimental setup is more involved, the resulting data is often more straightforward to interpret. For long-term studies and the creation of stable models, shRNA and CRISPR-Cas9 are the methods of choice.
References
- 1. invivogen.com [invivogen.com]
- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis and Efficacy of Pan Caspase Inhibitor, Q-VD-OPh, in Models of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Time and Cost-Effective Genome Editing Protocol for Simultaneous Caspase 8 Associated Protein 2 Gene Knock in/out in Chinese Hamster Ovary Cells Using CRISPR-Cas9 System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. CRISPR/Cas9-Mediated Gene Knockout in Cells and Tissues Using Lentivirus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 9. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 10. Inhibition of apoptosis by knockdown of caspase-3 with siRNA in rat bone marrow mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. genemedi.net [genemedi.net]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
Comparative Guide to the In Vivo Anti-inflammatory Effects of Ac-VAD-CMK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory properties of Ac-VAD-CMK, a potent and irreversible caspase-1 inhibitor. Its performance is evaluated against other relevant inhibitors, supported by experimental data and detailed protocols to assist in the design and interpretation of preclinical studies.
Introduction: this compound and the Inflammasome Pathway
This compound (N-Acetyl-Valyl-Alanyl-Aspartal-chloromethyl ketone) is a cell-permeable tetrapeptide that selectively and irreversibly inhibits caspase-1.[1] Caspase-1 is a critical enzyme in the innate immune response, responsible for the maturation and secretion of pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2] It also cleaves Gasdermin D (GSDMD) to initiate pyroptosis, a pro-inflammatory form of programmed cell death.[1]
The activation of caspase-1 is tightly regulated by large multiprotein complexes called inflammasomes. The NLRP3 inflammasome, in particular, is a key player in sensing a wide range of sterile and pathogen-associated molecular patterns (PAMPs and DAMPs), making it a central hub for inflammatory signaling.[3][4] By inhibiting caspase-1, this compound effectively blocks the downstream consequences of inflammasome activation, demonstrating significant therapeutic potential in a variety of inflammatory disease models.[5][6]
Signaling Pathway: Inflammasome Activation and Points of Inhibition
The activation of the NLRP3 inflammasome is a two-step process. The first "priming" step, often initiated by signals like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-IL-1β. The second "activation" step, triggered by stimuli such as ATP or nigericin, causes the assembly of the inflammasome complex (NLRP3, ASC, and pro-caspase-1), leading to caspase-1 auto-activation.[4][7] this compound acts at the final enzymatic step, whereas other inhibitors may target upstream components.
References
- 1. invivogen.com [invivogen.com]
- 2. What are caspase 1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. [PDF] Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models | Semantic Scholar [semanticscholar.org]
- 4. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitors of the NLRP3 inflammasome pathway as promising therapeutic candidates for inflammatory diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Ac-VAD-CMK
Essential guidance for the safe handling and disposal of the pan-caspase inhibitor Ac-VAD-CMK is critical for maintaining laboratory safety and environmental integrity. This document provides a comprehensive operational plan for researchers, scientists, and drug development professionals, detailing step-by-step procedures for the disposal of this compound and associated contaminated materials. Adherence to these guidelines will help ensure a safe laboratory environment and compliance with standard chemical waste regulations.
This compound: Hazard Profile and Safety Information
Hazard Classification:
-
Acute Oral Toxicity: Harmful if swallowed.[1]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[1]
Personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and a lab coat, should be worn at all times when handling this compound.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
| Property | Data (for Ac-YVAD-CMK as a proxy) | Source |
| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [1] |
| Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP330: Rinse mouthP391: Collect spillageP501: Dispose of contents/ container to an approved waste disposal plant | [1] |
| Storage | Store at -20°C (powder) or -80°C (in solvent) in a tightly sealed container in a cool, well-ventilated area. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
Detailed Disposal Procedures for this compound
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure a safe workplace. Under no circumstances should this compound or its solutions be disposed of down the drain.
Step 1: Segregation of Waste
At the point of generation, segregate all waste materials contaminated with this compound into the following categories:
-
Solid Chemical Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes, gloves, bench paper).
-
Liquid Chemical Waste: Unused or leftover this compound solutions (typically in DMSO), and contaminated aqueous solutions (e.g., cell culture media).
-
Sharps Waste: Contaminated needles and syringes.
Step 2: Containment and Labeling
-
Solid Waste: Collect in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Chemical Waste," the name of the chemical (this compound), and the associated hazards (Toxic, Environmental Hazard).
-
Liquid Waste: Collect in a designated, leak-proof, and compatible hazardous waste container (e.g., a glass or polyethylene carboy). Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled with "Hazardous Chemical Waste," the chemical name (this compound), the solvent (e.g., DMSO), and the approximate concentration.
-
Sharps Waste: Place in a designated, puncture-proof sharps container that is also labeled as containing chemical contamination.
Step 3: Storage Pending Disposal
Store all hazardous waste containers in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Final Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[1][2] All disposal must be conducted in accordance with local, state, and federal regulations.
Experimental Workflow and Disposal Pathway
The following diagram illustrates a typical experimental workflow involving this compound, from reagent preparation to the final disposal of all contaminated materials.
Caption: Experimental workflow for this compound from preparation to disposal.
This compound in the Apoptosis Signaling Pathway
This compound acts as a broad-spectrum inhibitor of caspases, which are key proteases in the apoptotic signaling cascade. By irreversibly binding to the catalytic site of caspases, it blocks the downstream events of apoptosis.
Caption: Inhibition of apoptosis signaling pathways by this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ac-VAD-CMK
For Immediate Implementation: This document provides essential safety and logistical protocols for researchers, scientists, and drug development professionals working with Ac-VAD-CMK. Adherence to these guidelines is critical for ensuring personal safety and environmental protection.
This compound is a chemical compound that requires careful handling due to its potential health and environmental hazards. This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize risks in the laboratory.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is mandatory. The following table summarizes the required PPE to prevent exposure.
| Body Part | Required PPE | Specifications |
| Eyes | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hands | Protective Gloves | Chemically resistant gloves are required. |
| Body | Impervious Clothing | A lab coat or other protective clothing that is resistant to chemical penetration. |
| Respiratory | Suitable Respirator | Use in a well-ventilated area. If dust or aerosols may be generated, a respirator is necessary. |
Step-by-Step Handling and Disposal Protocol
Following a strict, procedural approach to handling and disposing of this compound is paramount. The workflow below details each critical step from preparation to final disposal.
Workflow for Safe Handling of this compound
Caption: This diagram outlines the procedural workflow for the safe handling of this compound, from initial preparation to final disposal.
Detailed Procedural Guidance
1. Preparation:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.
-
Before handling the compound, ensure all required PPE is correctly worn. This includes safety goggles with side-shields, chemical-resistant gloves, and impervious clothing.[1]
2. Handling:
-
Take care to avoid direct contact with the skin and eyes.[1]
-
Prevent the inhalation of dust or aerosols.[1]
-
It is strictly prohibited to eat, drink, or smoke in the area where this compound is being handled.[1]
3. Storage:
-
This compound powder should be stored at -20°C.[1]
-
If dissolved in a solvent, it should be stored at -80°C.[1]
-
The container must be kept tightly sealed in a cool, well-ventilated area, away from direct sunlight and ignition sources.[1]
4. Spill and Emergency Procedures:
-
In the event of a spill, carefully collect the spillage.[1]
-
If this compound is swallowed, immediately call a POISON CENTER or a medical professional. Rinse the mouth with water.[1]
5. Disposal:
-
This compound is very toxic to aquatic life with long-lasting effects.[1] Therefore, it is crucial to avoid its release into the environment.[1]
-
All waste, including the chemical and its container, must be disposed of at an approved waste disposal plant.[1] Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
